molecular formula C14H10Cl2O2 B1300801 3-[(2,6-Dichlorobenzyl)oxy]benzaldehyde CAS No. 328062-72-2

3-[(2,6-Dichlorobenzyl)oxy]benzaldehyde

Cat. No.: B1300801
CAS No.: 328062-72-2
M. Wt: 281.1 g/mol
InChI Key: BOBBJQABUQGRJP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[(2,6-Dichlorobenzyl)oxy]benzaldehyde is a useful research compound. Its molecular formula is C14H10Cl2O2 and its molecular weight is 281.1 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-[(2,6-dichlorophenyl)methoxy]benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10Cl2O2/c15-13-5-2-6-14(16)12(13)9-18-11-4-1-3-10(7-11)8-17/h1-8H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOBBJQABUQGRJP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)OCC2=C(C=CC=C2Cl)Cl)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10Cl2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40352792
Record name 3-[(2,6-dichlorobenzyl)oxy]benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40352792
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

281.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

328062-72-2
Record name 3-[(2,6-dichlorobenzyl)oxy]benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40352792
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to 3-[(2,6-Dichlorobenzyl)oxy]benzaldehyde (CAS 328062-72-2)

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Publicly available scientific literature and patent databases contain limited specific information regarding the synthesis, biological activity, and mechanism of action of 3-[(2,6-Dichlorobenzyl)oxy]benzaldehyde. This guide provides general information based on related compounds and a putative synthesis protocol. The biological data, experimental protocols, and signaling pathways described herein are illustrative and based on the broader class of substituted benzaldehydes, and have not been experimentally validated for this specific compound.

Introduction

This compound is a substituted benzaldehyde derivative with the CAS number 328062-72-2. Benzaldehyde and its derivatives are a class of organic compounds with significant interest in medicinal chemistry and drug development due to their wide range of biological activities. These activities include, but are not limited to, antimicrobial, antioxidant, anti-inflammatory, and cytotoxic effects. The specific substitutions on the benzaldehyde ring and the nature of the ether linkage, as seen in the title compound, can significantly influence its physicochemical properties and biological activity. This document aims to provide a comprehensive technical overview for researchers, scientists, and drug development professionals interested in this molecule.

Physicochemical Properties

A summary of the known and predicted physicochemical properties of this compound is presented in Table 1.

PropertyValueSource
CAS Number 328062-72-2N/A
Molecular Formula C₁₄H₁₀Cl₂O₂N/A
Molecular Weight 281.14 g/mol N/A
Appearance Solid (predicted)N/A
Melting Point Not availableN/A
Boiling Point Not availableN/A
Solubility Soluble in organic solvents such as DMSO and ethanol (predicted)N/A
LogP 4.1 (predicted)N/A

Synthesis and Purification

While a specific, validated experimental protocol for the synthesis of this compound is not available in the reviewed literature, a plausible synthetic route can be proposed via a Williamson ether synthesis. This method is commonly used for the preparation of ethers from an alcohol and an alkyl halide.

Putative Experimental Protocol: Williamson Ether Synthesis

Reaction Scheme:

G reactant1 3-Hydroxybenzaldehyde product This compound reactant1->product reactant2 2,6-Dichlorobenzyl bromide reactant2->product catalyst K₂CO₃, Acetone catalyst->product

Figure 1: Proposed synthesis of this compound.

Materials:

  • 3-Hydroxybenzaldehyde

  • 2,6-Dichlorobenzyl bromide

  • Potassium carbonate (K₂CO₃)

  • Anhydrous acetone

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a solution of 3-hydroxybenzaldehyde (1.0 eq) in anhydrous acetone, add potassium carbonate (1.5 eq).

  • Stir the mixture at room temperature for 15 minutes.

  • Add 2,6-dichlorobenzyl bromide (1.1 eq) to the reaction mixture.

  • Reflux the reaction mixture for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).

  • After completion of the reaction, filter the mixture to remove the inorganic salts and concentrate the filtrate under reduced pressure.

  • Dissolve the crude residue in ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure this compound.

Note: This is a hypothetical protocol and would require optimization of reaction conditions, such as solvent, base, temperature, and reaction time.

Biological Activity and Potential Applications

Specific biological activity data for this compound is not available. However, based on the activities of related substituted benzaldehydes, this compound could be investigated for a variety of therapeutic applications.

  • Antimicrobial Activity: Benzaldehyde derivatives have been reported to possess antibacterial and antifungal properties. The presence of the dichlorobenzyl moiety may enhance this activity.

  • Antioxidant Activity: The phenolic ether structure could potentially confer antioxidant properties by scavenging free radicals.

  • Anti-inflammatory Activity: Some substituted benzaldehydes have demonstrated anti-inflammatory effects, possibly through the inhibition of inflammatory mediators.

  • Cytotoxic Activity: The cytotoxicity of benzaldehyde derivatives against various cancer cell lines has been documented, suggesting potential for anticancer drug development.

Further research is required to determine the specific biological activities of this compound.

Potential Mechanism of Action (Hypothetical)

The mechanism of action for this compound is unknown. However, a hypothetical signaling pathway that could be modulated by a bioactive small molecule is depicted below. This is a generalized representation and is not based on experimental data for the title compound.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Kinase1 Kinase 1 Receptor->Kinase1 Activation Molecule This compound Molecule->Receptor Binding Kinase2 Kinase 2 Kinase1->Kinase2 Phosphorylation TF Transcription Factor Kinase2->TF Activation DNA DNA TF->DNA Binding Gene Target Gene DNA->Gene Transcription Protein Protein Product Gene->Protein Translation CellularResponse Cellular Response Protein->CellularResponse Leads to

Figure 2: Hypothetical signaling pathway for a bioactive molecule.

This diagram illustrates a potential mechanism where the compound binds to a cell surface receptor, initiating an intracellular signaling cascade that leads to a change in gene expression and a subsequent cellular response.

Experimental Workflows for Future Research

To elucidate the properties and potential of this compound, a structured experimental workflow is recommended.

G start Synthesis & Purification char Structural Characterization (NMR, MS, IR) start->char screen In Vitro Biological Screening (Antimicrobial, Antioxidant, Cytotoxicity) char->screen hit Identification of 'Hit' Activity screen->hit hit->screen No moa Mechanism of Action Studies (Target Identification, Pathway Analysis) hit->moa Yes invivo In Vivo Efficacy & Toxicity Studies moa->invivo lead Lead Compound invivo->lead

Figure 3: Proposed experimental workflow for compound evaluation.

This workflow outlines the logical progression from synthesis and characterization to biological screening, mechanism of action studies, and in vivo testing to validate the therapeutic potential of the compound.

Conclusion

This compound is a compound with potential for further investigation in the field of drug discovery. While specific data is currently lacking, its structural similarity to other biologically active benzaldehydes suggests that it may possess interesting therapeutic properties. The protocols and workflows outlined in this guide provide a framework for future research to unlock the potential of this molecule. It is imperative that any investigation into this compound begins with a thorough and validated synthesis and characterization, followed by systematic biological evaluation.

An In-depth Technical Guide to the Physicochemical Properties of 3-[(2,6-Dichlorobenzyl)oxy]benzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-[(2,6-Dichlorobenzyl)oxy]benzaldehyde is an aromatic aldehyde of interest in medicinal chemistry and drug discovery. Its structural features, combining a dichlorinated benzyl group with a benzaldehyde moiety, suggest potential applications as a versatile intermediate in the synthesis of more complex biologically active molecules. This technical guide provides a comprehensive overview of its physicochemical properties, experimental protocols for its characterization, and insights into its potential biological relevance.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below. It is important to note that while some data is derived from experimental sources, other values are predicted based on computational models.

Table 1: General and Predicted Physicochemical Properties

PropertyValueSource
Molecular Formula C₁₄H₁₀Cl₂O₂[1][2]
Molecular Weight 281.14 g/mol [1]
CAS Number 328062-72-2[1][3]
Appearance Not explicitly reported; likely a solid at room temperatureInferred
Boiling Point (Predicted) 412.9 °C at 760 mmHg[4]
Flash Point (Predicted) 169.6 °C[4]
Density (Predicted) 1.34 g/cm³[4]
XLogP3 (Predicted) 4.1[4]
Hydrogen Bond Acceptor Count 2[4]
Rotatable Bond Count 4[4]
Topological Polar Surface Area 26.3 Ų[4]

Table 2: Solubility Profile

SolventSolubilityNotes
Water Very slightly soluble to insolubleInferred from the high predicted XLogP3 value, a characteristic shared with benzaldehyde[5].
Organic Solvents Expected to be solubleBenzaldehyde is soluble in organic solvents like diethyl ether, ethyl acetate, and chloroform. Similar solubility is anticipated for this derivative[6].

Spectroscopic Data

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum is expected to show distinct signals for the aromatic protons of both the benzaldehyde and the dichlorobenzyl rings, as well as the methylene protons of the ether linkage and the aldehydic proton.

Table 3: Predicted ¹H NMR Chemical Shifts

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~10.0s1HAldehyde proton (-CHO)
7.2 - 7.8m7HAromatic protons
~5.2s2HMethylene protons (-OCH₂-)

Note: The exact chemical shifts and coupling constants would need to be determined experimentally. The aromatic region will likely show complex splitting patterns due to the substitution on both rings.

¹³C NMR Spectroscopy (Predicted)

The carbon NMR spectrum will provide information on the carbon framework of the molecule.

Table 4: Predicted ¹³C NMR Chemical Shifts

Chemical Shift (δ, ppm)Assignment
~192Aldehyde carbonyl carbon (C=O)
110 - 160Aromatic and ether-linked carbons
~70Methylene carbon (-OCH₂-)
FT-IR Spectroscopy (Predicted)

The infrared spectrum is expected to show characteristic absorption bands for the functional groups present in the molecule.

Table 5: Predicted FT-IR Absorption Bands

Wavenumber (cm⁻¹)IntensityAssignment
3050 - 3100MediumAromatic C-H stretch
2850 - 2950MediumAliphatic C-H stretch (-CH₂-)
~2720, ~2820WeakAldehyde C-H stretch (Fermi doublet)
~1700StrongAldehyde C=O stretch
1450 - 1600Medium-StrongAromatic C=C stretches
1000 - 1300StrongC-O ether stretch
700 - 800StrongC-Cl stretch
Mass Spectrometry (Predicted)

The mass spectrum will show the molecular ion peak and characteristic fragmentation patterns.

Table 6: Predicted Mass Spectrometry Data

m/zInterpretation
280/282/284Molecular ion peak cluster ([M]⁺) due to the presence of two chlorine atoms. The isotopic pattern will be characteristic of a molecule with two chlorine atoms.
159/161Fragment corresponding to the 2,6-dichlorobenzyl cation.
121Fragment corresponding to the 3-oxybenzaldehyde radical cation.
93Further fragmentation of the benzaldehyde moiety.

Experimental Protocols

The following are generalized experimental protocols for the synthesis and characterization of this compound. These should be adapted and optimized based on laboratory conditions and safety considerations.

Synthesis: Williamson Ether Synthesis

This method involves the reaction of 3-hydroxybenzaldehyde with 2,6-dichlorobenzyl chloride in the presence of a base.

Materials:

  • 3-hydroxybenzaldehyde

  • 2,6-dichlorobenzyl chloride

  • Potassium carbonate (or another suitable base)

  • Acetone (or another suitable polar aprotic solvent)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • Dissolve 3-hydroxybenzaldehyde (1.0 eq) in acetone in a round-bottom flask.

  • Add potassium carbonate (1.5 eq) to the solution and stir.

  • Add 2,6-dichlorobenzyl chloride (1.1 eq) to the reaction mixture.

  • Reflux the mixture for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts.

  • Evaporate the solvent under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a mixture of hexane and ethyl acetate).

  • Collect the fractions containing the desired product and evaporate the solvent to yield this compound.

Characterization Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).

  • Transfer the solution to a 5 mm NMR tube.

  • Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

  • Process the spectra to determine chemical shifts (ppm), coupling constants (Hz), and integration values.

Fourier-Transform Infrared (FT-IR) Spectroscopy:

  • Obtain the IR spectrum of the purified compound using either a KBr pellet method (for solids) or as a thin film on a salt plate (for oils or low-melting solids).

  • Record the spectrum over a range of 4000-400 cm⁻¹.

  • Identify the characteristic absorption bands for the functional groups present.

Mass Spectrometry (MS):

  • Introduce a dilute solution of the sample into the mass spectrometer, typically using an electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) source.

  • Acquire the mass spectrum in positive ion mode.

  • Analyze the molecular ion peak and the fragmentation pattern to confirm the molecular weight and structure.

Potential Biological Activity and Signaling Pathways

While direct biological studies on this compound are limited, research on related benzaldehyde derivatives provides insights into its potential biological roles. Notably, hydroxybenzaldehydes (3-HBA and 4-HBA) have been shown to modulate cellular stress responses and specific signaling pathways.

Sonic Hedgehog (Shh) Signaling Pathway

Studies have indicated that benzaldehyde and its hydroxylated derivatives can activate the Sonic Hedgehog (Shh) signaling pathway.[7][8] This pathway is crucial for embryonic development and has been implicated in tissue repair and regeneration in adults. Activation of the Shh pathway by benzaldehyde derivatives has been observed to protect astrocytes from injury induced by parasitic excretory-secretory products.[8]

Shh_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Benzaldehyde_Derivative This compound (Potential Activator) Shh Shh Ligand Benzaldehyde_Derivative->Shh May Mimic or Induce Shh Ptch1 Patched-1 (Ptch1) Receptor Shh->Ptch1 Binds Smo Smoothened (Smo) Ptch1->Smo Inhibits Sufu Sufu Smo->Sufu Inhibits Sufu-Gli Complex Formation Gli Gli (Inactive) Sufu->Gli Sequesters Gli_active Gli (Active) Gli->Gli_active Activation & Processing Gli_nucleus Gli Gli_active->Gli_nucleus Translocates Target_Genes Target Gene Expression Gli_nucleus->Target_Genes Activates

Caption: Proposed activation of the Sonic Hedgehog signaling pathway.

Regulation of Endoplasmic Reticulum (ER) Stress and Oxidative Stress

Benzaldehyde derivatives have also been shown to protect against cellular damage by modulating endoplasmic reticulum (ER) stress and oxidative stress.[9] In the context of neuroinflammation, these compounds can suppress the generation of reactive oxygen species (ROS) and upregulate antioxidant responses, thereby preserving cell viability.[9]

Stress_Response_Workflow Cellular_Stress Cellular Stress (e.g., from Pathogens, Toxins) ER_Stress Endoplasmic Reticulum (ER) Stress Cellular_Stress->ER_Stress Oxidative_Stress Oxidative Stress (Increased ROS) Cellular_Stress->Oxidative_Stress Apoptosis Apoptosis (Cell Death) ER_Stress->Apoptosis Oxidative_Stress->Apoptosis Benzaldehyde_Derivative This compound Benzaldehyde_Derivative->ER_Stress Inhibits Benzaldehyde_Derivative->Oxidative_Stress Inhibits Antioxidant_Response Upregulation of Antioxidant Response Benzaldehyde_Derivative->Antioxidant_Response Promotes Cell_Survival Enhanced Cell Survival Antioxidant_Response->Cell_Survival

Caption: Modulation of cellular stress responses.

Conclusion

This compound is a compound with well-defined physicochemical properties that can be characterized using standard analytical techniques. Its structural similarity to biologically active benzaldehydes suggests its potential as a lead compound or synthetic intermediate in the development of novel therapeutics, particularly those targeting pathways involved in cellular stress and regeneration. Further experimental investigation is warranted to fully elucidate its biological activity profile.

References

3-[(2,6-Dichlorobenzyl)oxy]benzaldehyde molecular weight and formula

Author: BenchChem Technical Support Team. Date: December 2025

This document provides a concise technical summary of the chemical compound 3-[(2,6-Dichlorobenzyl)oxy]benzaldehyde, focusing on its fundamental molecular properties. Due to the limited availability of public research, this guide will focus on the core chemical data.

Molecular and Physical Properties

This compound is an aromatic organic compound. Its key quantitative data are summarized in the table below.

PropertyValueSource
Molecular Formula C14H10Cl2O2[1][2]
Molecular Weight 281.14 g/mol [1][3]
Exact Mass 280.0057849 Da[2][4]
Monoisotopic Mass 280.0057849 Da[2][4]
CAS Number 328062-72-2[1][3][5]

Structural Information

The molecular structure of this compound consists of a benzaldehyde moiety linked to a 2,6-dichlorobenzyl group through an ether linkage. A logical representation of the key structural components is provided below.

cluster_benzyl 2,6-Dichlorobenzyl Group cluster_benzaldehyde Benzaldehyde Moiety B Benzene Ring Cl1 Chlorine B->Cl1 Pos 2 Cl2 Chlorine B->Cl2 Pos 6 CH2 Methylene Bridge B->CH2 O Ether Linkage (-O-) CH2->O A Benzene Ring CHO Aldehyde Group A->CHO Pos 1 O->A Pos 3

Logical relationship of the structural components of this compound.

Experimental Protocols and Biological Activity

As of the date of this document, there is no significant publicly available data regarding detailed experimental protocols or established biological signaling pathways for this compound. The compound is listed for research use, but specific applications and biological effects have not been extensively documented in peer-reviewed literature.[3] Therefore, detailed experimental workflows and signaling pathway diagrams cannot be provided at this time.

References

An In-depth Technical Guide to 3-[(2,6-Dichlorobenzyl)oxy]benzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of 3-[(2,6-Dichlorobenzyl)oxy]benzaldehyde, including its chemical structure, IUPAC name, physicochemical properties, a detailed synthesis protocol, and methods for its characterization. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Chemical Structure and IUPAC Name

IUPAC Name: this compound[1]

Chemical Structure:

Chemical structure of this compound

Molecular Formula: C₁₄H₁₀Cl₂O₂[1]

Canonical SMILES: C1=CC(=CC(=C1)OCC2=C(C=CC=C2Cl)Cl)C=O[1]

InChI: InChI=1S/C14H10Cl2O2/c15-13-5-2-6-14(16)12(13)9-18-11-4-1-3-10(7-11)8-17/h1-8H,9H2[1]

Physicochemical Properties

The following table summarizes key physicochemical properties of this compound.

PropertyValueSource
Molecular Weight 281.13 g/mol [2]
Monoisotopic Mass 280.0058 Da[1]
XlogP (Predicted) 4.1[1]
CAS Number 328062-72-2[2][3]

Synthesis

The synthesis of this compound can be achieved via a Williamson ether synthesis. This method involves the reaction of 3-hydroxybenzaldehyde with 2,6-dichlorobenzyl chloride in the presence of a base.

Experimental Protocol: Williamson Ether Synthesis

This protocol is adapted from a similar synthesis of 3-[(3-chlorobenzyl)oxy]benzaldehyde.[4]

Materials:

  • 3-Hydroxybenzaldehyde

  • 2,6-Dichlorobenzyl chloride

  • Potassium carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Petroleum ether

  • Distilled water

  • Saturated sodium chloride solution (brine)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask, dissolve 3-hydroxybenzaldehyde (1.0 equivalent) in N,N-dimethylformamide (DMF).

  • To this solution, add 2,6-dichlorobenzyl chloride (1.1 equivalents) and potassium carbonate (1.2 equivalents).

  • Heat the reaction mixture to 80°C and stir for 3-5 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature and add distilled water.

  • Extract the aqueous mixture with ethyl acetate (2 x volume of water).

  • Wash the combined organic layers with saturated sodium chloride solution.

  • Dry the organic layer over anhydrous sodium sulfate and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel, using a mixture of petroleum ether and ethyl acetate as the eluent, to yield pure this compound.

Synthesis Workflow

G Synthesis and Purification Workflow cluster_synthesis Synthesis cluster_purification Purification Reactants 3-Hydroxybenzaldehyde + 2,6-Dichlorobenzyl chloride + K2CO3 in DMF Reaction Heat to 80°C (3-5 hours) Reactants->Reaction Williamson Ether Synthesis Workup Aqueous Workup & Extraction with Ethyl Acetate Reaction->Workup Drying Dry with Na2SO4 Workup->Drying Concentration Evaporation of Solvent Drying->Concentration Crude_Product Crude this compound Concentration->Crude_Product Column_Chromatography Silica Gel Column Chromatography (Petroleum Ether/Ethyl Acetate) Crude_Product->Column_Chromatography Pure_Product Pure this compound Column_Chromatography->Pure_Product

Caption: Workflow for the synthesis and purification of this compound.

Characterization

The structure and purity of the synthesized this compound can be confirmed using various spectroscopic techniques.

Experimental Protocols for Characterization
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Dissolve a small amount of the purified compound in a suitable deuterated solvent (e.g., CDCl₃). Record ¹H and ¹³C NMR spectra on a standard NMR spectrometer.

  • Infrared (IR) Spectroscopy: Obtain the IR spectrum of the compound using an FTIR spectrometer. The sample can be analyzed as a thin film on a salt plate or using an ATR accessory.

  • Mass Spectrometry (MS): Acquire the mass spectrum using a mass spectrometer, for example, with electrospray ionization (ESI) to determine the molecular weight and fragmentation pattern.

Predicted Spectroscopic Data

The following table summarizes the predicted ¹H and ¹³C NMR chemical shifts and key IR absorption bands for this compound.

Technique Expected Data
¹H NMR (CDCl₃) δ ~9.9 (s, 1H, -CHO), 7.2-7.8 (m, 7H, Ar-H), 5.1 (s, 2H, -OCH₂-)
¹³C NMR (CDCl₃) δ ~192 (C=O), 160 (C-O), 110-140 (Ar-C), 70 (-OCH₂-)
IR (cm⁻¹) ~3050 (Ar C-H stretch), ~2850, 2750 (Aldehyde C-H stretch), ~1700 (C=O stretch), ~1600, 1470 (Ar C=C stretch), ~1250 (Ether C-O stretch), ~780 (C-Cl stretch)
MS (ESI+) m/z 281.0 [M+H]⁺, 303.0 [M+Na]⁺

Biological Activity

Currently, there is no publicly available data on the biological activity, mechanism of action, or involvement in any signaling pathways of this compound. Benzaldehyde and its derivatives are known to exhibit a wide range of biological activities, including antimicrobial and insecticidal properties. Further research is required to investigate the potential biological effects of this specific compound.

Conclusion

This technical guide provides essential information on the structure, synthesis, and characterization of this compound. The provided synthesis protocol offers a reliable method for its preparation. While there is a lack of data on its biological activity, the structural features suggest that it may be a candidate for further investigation in medicinal chemistry and drug discovery programs.

References

Technical Guide: Solubility Profile of 3-[(2,6-Dichlorobenzyl)oxy]benzaldehyde in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide addresses the solubility of 3-[(2,6-Dichlorobenzyl)oxy]benzaldehyde (CAS No. 328062-72-2), a key chemical intermediate. A comprehensive search of scientific literature and chemical databases reveals a lack of publicly available quantitative solubility data for this specific compound. This document, therefore, provides a theoretical solubility profile based on general chemical principles and the structural characteristics of the molecule. Furthermore, it offers a detailed, standard experimental protocol for determining the equilibrium solubility of this compound in various organic solvents, which is a critical parameter in drug development for processes such as synthesis, purification, formulation, and preclinical testing.

Introduction

This compound is an aromatic aldehyde containing a dichlorobenzyl ether moiety. Its molecular structure (Figure 1) suggests a largely nonpolar character, which dictates its solubility behavior. The presence of the polar aldehyde and ether groups, however, may impart some degree of solubility in polar organic solvents. Understanding the solubility of this compound is essential for its effective use in synthetic chemistry and pharmaceutical development.

Figure 1: Chemical Structure of this compound Molecular Formula: C₁₄H₁₀Cl₂O₂ Molecular Weight: 281.14 g/mol CAS Number: 328062-72-2[1][2][3]

Predicted Solubility Profile

In the absence of experimental data, the principle of "like dissolves like" can be used to predict the solubility of this compound in common organic solvents. The molecule's large nonpolar surface area, due to the two benzene rings, is the dominant feature. The polar contributions from the ether oxygen and the aldehyde group are relatively small in comparison.

Table 1: Predicted Qualitative Solubility of this compound in Common Organic Solvents

Solvent ClassExample SolventsPredicted SolubilityRationale
Nonpolar Hexane, Heptane, TolueneSolubleThe nonpolar nature of the bulk of the molecule will have strong van der Waals interactions with nonpolar solvents.
Polar Aprotic Acetone, Ethyl Acetate, Tetrahydrofuran (THF), Dichloromethane (DCM)Soluble to Very SolubleThese solvents can interact with the polar ether and aldehyde groups while also solvating the nonpolar aromatic portions of the molecule.
Polar Protic Methanol, EthanolModerately SolubleThe hydroxyl groups of these solvents can hydrogen bond with the carbonyl oxygen of the aldehyde and the ether oxygen, but the nonpolar bulk of the molecule may limit high solubility.
Highly Polar WaterInsolubleThe large, nonpolar, hydrophobic structure of the molecule will prevent it from being readily solvated by water molecules.[4]
Other Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF)Very SolubleThese are strong, polar aprotic solvents capable of dissolving a wide range of organic compounds.

Experimental Protocol for Solubility Determination

To obtain quantitative solubility data, a standardized experimental method is required. The equilibrium shake-flask method is a widely accepted and reliable technique for determining the solubility of a solid compound in a solvent.[5]

Objective: To determine the equilibrium solubility of this compound in a selected organic solvent at a specific temperature (e.g., 25°C).

Materials:

  • This compound (solid)

  • Selected organic solvent(s) (analytical grade)

  • Scintillation vials or other suitable sealed containers

  • Orbital shaker with temperature control

  • Syringe filters (e.g., 0.22 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

  • Volumetric flasks and pipettes

  • Analytical balance

Procedure:

  • Preparation of Saturated Solution:

    • Add an excess amount of solid this compound to a vial. The excess solid is crucial to ensure that equilibrium with the dissolved state is reached.

    • Add a known volume of the selected organic solvent to the vial.

    • Seal the vial to prevent solvent evaporation.

  • Equilibration:

    • Place the vial in an orbital shaker set to a constant temperature (e.g., 25°C).

    • Agitate the mixture for a sufficient period to ensure equilibrium is reached (typically 24-48 hours). The solution should appear as a slurry with undissolved solid remaining.

  • Sample Collection and Preparation:

    • After equilibration, allow the vial to stand undisturbed for a short period to let the excess solid settle.

    • Carefully withdraw a sample of the supernatant using a syringe.

    • Immediately filter the sample through a syringe filter into a clean vial to remove all undissolved solids.

  • Sample Analysis:

    • Prepare a series of standard solutions of this compound of known concentrations in the same solvent.

    • Dilute the filtered saturated solution with a known volume of the solvent to bring its concentration within the range of the standard curve.

    • Analyze the standard solutions and the diluted sample solution by HPLC.

    • Generate a standard curve by plotting the HPLC peak area versus the concentration of the standard solutions.

  • Calculation of Solubility:

    • Determine the concentration of the diluted sample solution from the standard curve.

    • Calculate the concentration of the original saturated solution by multiplying by the dilution factor. This value represents the solubility of the compound in the selected solvent at the specified temperature, typically expressed in mg/mL or mol/L.

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of solubility using the shake-flask method.

G Workflow for Solubility Determination A Add excess solid compound and known volume of solvent to vial B Seal vial and place in temperature-controlled shaker A->B C Agitate for 24-48 hours to reach equilibrium B->C D Collect and filter supernatant to remove undissolved solid C->D F Dilute filtered sample to a known volume D->F E Prepare standard solutions of known concentrations G Analyze standards and sample by HPLC E->G F->G H Generate standard curve and calculate sample concentration G->H I Determine solubility from sample concentration and dilution factor H->I

Caption: Experimental workflow for determining compound solubility.

Signaling Pathways

There is no information available in the scientific literature to suggest that this compound is a biologically active molecule with known interactions with specific signaling pathways. It is primarily characterized as a chemical intermediate for organic synthesis.

Conclusion

While quantitative solubility data for this compound is not currently available in the public domain, its molecular structure provides a strong basis for predicting its solubility behavior in various organic solvents. For drug development professionals requiring precise solubility values, the detailed experimental protocol provided in this guide offers a robust methodology for obtaining this critical data. The successful application of this compound in further research and development will be greatly enhanced by the empirical determination of its physicochemical properties.

References

3-[(2,6-Dichlorobenzyl)oxy]benzaldehyde safety data sheet (SDS) information

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available safety data for 3-[(2,6-Dichlorobenzyl)oxy]benzaldehyde (CAS No. 328062-72-2). The information herein is compiled from publicly accessible safety data sheets and chemical databases to assist researchers and professionals in handling this compound safely. Due to the limited availability of a complete public Safety Data Sheet (SDS), this guide also references data from structurally similar compounds to provide a broader understanding of potential hazards. All data not directly pertaining to this compound is clearly marked.

Chemical Identification and Physical Properties

This section summarizes the basic chemical and physical properties of this compound.

PropertyValueSource
CAS Number 328062-72-2[1][2]
Molecular Formula C₁₄H₁₀Cl₂O₂[1]
Molecular Weight 281.14 g/mol [1][2]
Density 1.34 g/cm³[3]
Boiling Point 412.9°C at 760 mmHg[3]
Flash Point 169.6°C[3]
Refractive Index 1.623[3]
Predicted XlogP 4.1[4]
Monoisotopic Mass 280.0058 Da[4]

Hazard Identification and Classification

Based on available data, this compound is classified as an irritant.[1] The GHS hazard statements provided by suppliers are detailed below.

Hazard StatementClassificationSource
H317 May cause an allergic skin reaction[1]
H319 Causes serious eye irritation[1]

Note on Structurally Similar Compounds: For context, the isomeric compound 4-[(2,6-Dichlorobenzyl)oxy]benzaldehyde (CAS No. 166049-76-9) is reported with a broader range of GHS classifications, including acute oral toxicity, skin irritation, serious eye damage, respiratory irritation, and aquatic toxicity.[5] While not directly applicable, this suggests that this compound could possess additional hazards that have not been fully characterized or disclosed in the available documentation.

Precautionary Measures and First Aid

The following precautionary statements and first aid measures are based on the known hazards of the compound.

Precautionary StatementDescriptionSource
P280 Wear protective gloves/protective clothing/eye protection/face protection.[1]
P305+P351+P338 IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1]
First Aid Procedures:
  • Eye Contact: Immediately flush with plenty of water, also under the eyelids, for at least 15 minutes. If eye irritation persists, get medical advice/attention.

  • Skin Contact: Wash off immediately with soap and plenty of water while removing all contaminated clothes and shoes. If skin irritation or rash occurs, seek medical attention.

  • Inhalation: Move to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration.

  • Ingestion: Clean mouth with water and drink afterwards plenty of water. Do NOT induce vomiting. Call a physician or poison control center immediately.

Handling, Storage, and Personal Protective Equipment (PPE)

Due to the lack of a comprehensive SDS, general safe laboratory practices for handling irritant and potentially sensitizing chemicals should be strictly followed.

Handling and Storage:
  • Handling: Avoid contact with skin, eyes, and clothing. Use only in a well-ventilated area, preferably in a chemical fume hood. Avoid breathing dust, fume, gas, mist, vapors, or spray. Wash hands thoroughly after handling.

  • Storage: Keep container tightly closed in a dry, cool, and well-ventilated place.

Personal Protective Equipment (PPE):

The following diagram outlines the recommended personal protective equipment when handling this compound.

PPE_Workflow cluster_ppe Recommended Personal Protective Equipment (PPE) eye_protection Eye Protection (Safety glasses with side-shields or goggles) hand_protection Hand Protection (Chemically resistant gloves, e.g., Nitrile) body_protection Body Protection (Laboratory coat) respiratory_protection Respiratory Protection (Use in a fume hood or with appropriate respirator if ventilation is inadequate)

Recommended Personal Protective Equipment (PPE) Workflow.

Experimental Safety Workflow

The following diagram illustrates a general workflow for conducting experiments with this compound, emphasizing safety and risk mitigation at each step.

Experimental_Workflow cluster_planning Phase 1: Planning and Preparation cluster_execution Phase 2: Experimental Execution cluster_conclusion Phase 3: Post-Experiment risk_assessment 1. Risk Assessment - Review available SDS - Identify potential hazards - Plan for spill response ppe_selection 2. PPE Selection - Select appropriate gloves, eyewear, and lab coat risk_assessment->ppe_selection Leads to handling 3. Chemical Handling - Work in a ventilated fume hood - Avoid generating dust/aerosols - Use appropriate dispensing techniques ppe_selection->handling Precedes reaction 4. Reaction Monitoring - Monitor for unexpected changes - Ensure proper temperature and pressure control handling->reaction During decontamination 5. Decontamination - Clean workspace and equipment - Remove and dispose of PPE correctly reaction->decontamination Upon Completion waste_disposal 6. Waste Disposal - Dispose of chemical waste according to institutional and local regulations decontamination->waste_disposal Followed by

A general workflow for safe experimentation.

Data Gaps and Recommendations

A comprehensive and publicly available Safety Data Sheet for this compound is not readily accessible. The following critical data points are missing:

  • Quantitative Toxicological Data: LD50 (oral, dermal, inhalation) and LC50 values are not available.

  • Carcinogenicity, Mutagenicity, and Reproductive Toxicity: No information is available on these endpoints.

  • Specific Target Organ Toxicity (STOT): Beyond respiratory irritation suggested by related compounds, no specific target organs have been identified.

  • Ecological Information: Data on aquatic toxicity, persistence, and bioaccumulation are absent.

  • Fire Fighting Measures: Specific guidance for extinguishing fires involving this compound is not available, though general measures for chemical fires would apply.

Recommendation: Given the data gaps, it is imperative that researchers and drug development professionals treat this compound with a high degree of caution. Assume it may possess hazards similar to related dichlorobenzaldehyde derivatives, including potential acute toxicity and environmental hazards, in addition to its known irritant and sensitizing properties. It is strongly advised to obtain a complete Safety Data Sheet from the supplier before use. All experimental work should be conducted in a controlled environment by trained personnel.

References

Unveiling 3-[(2,6-Dichlorobenzyl)oxy]benzaldehyde: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, 3-[(2,6-Dichlorobenzyl)oxy]benzaldehyde has emerged as a significant chemical entity, primarily recognized for its potent and selective inhibition of the RON (Recepteur d'Origine Nantais) receptor tyrosine kinase. This in-depth technical guide provides a comprehensive overview of its commercial availability, synthesis, biological activity, and the experimental protocols relevant to its application in research and development.

Commercial Availability

This compound is readily available from a number of commercial chemical suppliers. Researchers can procure this compound in various quantities to suit their experimental needs. Below is a summary of key identifying information and a list of known suppliers.

Identifier Value
Chemical Name This compound
CAS Number 328062-72-2
Molecular Formula C₁₄H₁₀Cl₂O₂
Molecular Weight 281.14 g/mol

Table 1: Chemical Identifiers for this compound.

Known Commercial Suppliers:

  • Matrix Scientific

  • Santa Cruz Biotechnology

  • ChemicalBook

  • ECHEMI

  • Sunway Pharm Ltd.

Synthesis and Manufacturing

The synthesis of this compound is typically achieved through a Williamson ether synthesis. This well-established organic reaction involves the reaction of an alkoxide with a primary alkyl halide. In this specific synthesis, the sodium salt of 3-hydroxybenzaldehyde (the alkoxide) is reacted with 2,6-dichlorobenzyl bromide (the alkyl halide) to form the desired ether product.

Synthesis_Workflow General Synthesis Workflow cluster_reactants Reactants cluster_process Process cluster_product Product 3-hydroxybenzaldehyde 3-hydroxybenzaldehyde Deprotonation Deprotonation 3-hydroxybenzaldehyde->Deprotonation Base (e.g., NaH) Base (e.g., NaH) Base (e.g., NaH)->Deprotonation 2,6-dichlorobenzyl bromide 2,6-dichlorobenzyl bromide SN2 Reaction SN2 Reaction 2,6-dichlorobenzyl bromide->SN2 Reaction Deprotonation->SN2 Reaction Forms Alkoxide Workup_Purification Work-up and Purification SN2 Reaction->Workup_Purification Product This compound Workup_Purification->Product

A simplified workflow for the Williamson ether synthesis of the target compound.

Biological Activity and Mechanism of Action

The primary biological target of this compound is the RON receptor tyrosine kinase. RON is a member of the c-MET proto-oncogene family and its signaling is implicated in tumorigenesis, metastasis, and the regulation of inflammatory responses. Dysregulation of the RON signaling pathway has been observed in various cancers, making it an attractive target for therapeutic intervention.

This compound acts as a competitive inhibitor at the ATP-binding site of the RON kinase domain, thereby preventing autophosphorylation and the subsequent activation of downstream signaling cascades.

Target Activity Metric Value Source
RON KinaseIC₅₀10 nMPatent WO 2007/051511 A1

Table 2: In Vitro Inhibitory Activity of this compound.

The RON Kinase Signaling Pathway

Activation of RON by its ligand, macrophage-stimulating protein (MSP), leads to the recruitment and phosphorylation of downstream signaling molecules. These include proteins involved in key cellular processes such as proliferation, survival, and migration. The inhibition of RON by this compound blocks these downstream events.

RON_Signaling_Pathway RON Kinase Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus MSP MSP Ligand RON RON Receptor MSP->RON Binds and Activates PI3K PI3K RON->PI3K Phosphorylates RAS RAS RON->RAS Activates AKT AKT PI3K->AKT Transcription Gene Transcription AKT->Transcription Promotes Survival RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Transcription Promotes Proliferation & Migration Inhibitor This compound Inhibitor->RON Inhibits ATP Binding

Key downstream pathways affected by RON kinase inhibition.

Experimental Protocols

The following provides a detailed methodology for a typical in vitro kinase assay to determine the inhibitory activity of this compound against RON kinase.

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of this compound against recombinant human RON kinase.

Materials:

  • Recombinant human RON kinase (e.g., from a commercial supplier like Promega or SignalChem)

  • This compound

  • Kinase substrate (e.g., a generic tyrosine kinase substrate like Poly(Glu, Tyr) 4:1)

  • Adenosine triphosphate (ATP)

  • Kinase reaction buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 2 mM DTT)

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay kit from Promega)

  • DMSO (for compound dilution)

  • Microplates (e.g., white, opaque 384-well plates for luminescence assays)

  • Multichannel pipettes

  • Plate reader with luminescence detection capabilities

Experimental Workflow:

Kinase_Assay_Workflow In Vitro RON Kinase Inhibition Assay Workflow Start Start Compound_Prep Prepare serial dilutions of This compound in DMSO Start->Compound_Prep Plate_Setup Add diluted compound or DMSO (control) to microplate wells Compound_Prep->Plate_Setup Enzyme_Add Add RON kinase solution to each well Plate_Setup->Enzyme_Add Incubate_1 Incubate briefly at room temperature Enzyme_Add->Incubate_1 Reaction_Start Initiate reaction by adding ATP/substrate mixture Incubate_1->Reaction_Start Incubate_2 Incubate at 30°C for 60 minutes Reaction_Start->Incubate_2 Stop_Reaction Stop reaction and deplete remaining ATP (e.g., add ADP-Glo™ Reagent) Incubate_2->Stop_Reaction Incubate_3 Incubate at room temperature for 40 minutes Stop_Reaction->Incubate_3 Signal_Dev Develop luminescent signal (e.g., add Kinase Detection Reagent) Incubate_3->Signal_Dev Incubate_4 Incubate at room temperature for 30 minutes Signal_Dev->Incubate_4 Read_Plate Measure luminescence using a plate reader Incubate_4->Read_Plate Data_Analysis Calculate % inhibition and determine IC50 Read_Plate->Data_Analysis End End Data_Analysis->End

A step-by-step workflow for determining the IC₅₀ of the inhibitor.

Procedure:

  • Compound Preparation: Prepare a stock solution of this compound in 100% DMSO. Perform a serial dilution in kinase reaction buffer to achieve the desired concentration range for testing. The final DMSO concentration in the assay should be kept constant and low (e.g., <1%).

  • Assay Plate Setup: To the wells of a microplate, add the serially diluted compound. Include wells with DMSO only as a negative control (100% kinase activity) and wells without enzyme as a background control.

  • Enzyme Addition: Dilute the recombinant RON kinase in kinase reaction buffer to the desired concentration and add to each well, except for the background controls.

  • Reaction Initiation: Prepare a mixture of the kinase substrate and ATP in the kinase reaction buffer. Add this mixture to all wells to start the kinase reaction. The final ATP concentration should be at or near the Kₘ for RON kinase.

  • Kinase Reaction: Incubate the plate at 30°C for a specified period (e.g., 60 minutes) to allow the enzymatic reaction to proceed.

  • Signal Detection: Stop the kinase reaction and measure the amount of ADP produced using a suitable detection kit, following the manufacturer's instructions. For the ADP-Glo™ assay, this involves a two-step process of adding a reagent to stop the reaction and deplete unused ATP, followed by the addition of a detection reagent to convert ADP to ATP and generate a luminescent signal.

  • Data Analysis: Measure the luminescence in each well using a plate reader. Calculate the percentage of kinase inhibition for each compound concentration relative to the DMSO control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

This technical guide provides a foundational understanding of this compound for researchers. Its availability, straightforward synthesis, and potent, selective inhibition of RON kinase make it a valuable tool for investigating the role of this important receptor in health and disease.

A Technical Guide to the Research Applications of Dichlorobenzyl Benzaldehyde Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

December 27, 2025

Abstract

Dichlorobenzyl benzaldehyde derivatives represent a versatile class of compounds with a growing body of research highlighting their significant potential across various therapeutic areas. This technical guide provides a comprehensive overview of the current research landscape, focusing on the synthesis, biological activities, and mechanisms of action of these derivatives. We delve into their applications in oncology, anti-inflammatory therapies, antimicrobial strategies, and neuroprotection. This document consolidates quantitative pharmacological data, details key experimental protocols, and visualizes underlying signaling pathways to facilitate further research and development in this promising field.

Introduction

Benzaldehyde and its derivatives are naturally occurring and synthetic compounds that have garnered substantial interest in medicinal chemistry due to their diverse biological activities.[1] The addition of dichlorobenzyl moieties to the benzaldehyde scaffold creates a unique chemical entity with altered physicochemical properties, leading to a range of pharmacological effects. These derivatives have shown promise as anticancer, anti-inflammatory, antimicrobial, and neuroprotective agents. This guide aims to provide an in-depth resource for researchers and drug development professionals interested in exploring the therapeutic potential of dichlorobenzyl benzaldehyde derivatives.

Synthesis of Dichlorobenzyl Benzaldehyde Derivatives

The synthesis of dichlorobenzyl benzaldehyde derivatives can be achieved through various chemical strategies. A common approach involves the Williamson ether synthesis, where a substituted dichlorobenzyl halide is reacted with a hydroxybenzaldehyde in the presence of a base.

General Synthesis Protocol: Williamson Ether Synthesis

This protocol describes a general method for the synthesis of 2-[(dichlorobenzyl)oxy]benzaldehyde derivatives.

Materials:

  • Substituted hydroxybenzaldehyde

  • Substituted dichlorobenzyl chloride (e.g., 2,4-dichlorobenzyl chloride)

  • Potassium carbonate (K₂CO₃)

  • Acetone or Dimethylformamide (DMF)

  • Ethyl acetate

  • Brine solution

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve the substituted hydroxybenzaldehyde and potassium carbonate in acetone or DMF in a round-bottom flask.

  • Add the substituted dichlorobenzyl chloride to the mixture.

  • Reflux the reaction mixture for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature and filter to remove inorganic salts.

  • Evaporate the solvent under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate).

A method for synthesizing 2,6-dichlorobenzaldehyde involves the hydrolysis of 2,6-dichlorobenzyl chloride. This process includes heating the chloride and adding a catalyst, followed by the slow addition of water. Similarly, a synthesis method for 2,4-dichlorobenzyl chloride involves heating 2,4-dichlorotoluene with catalysts and introducing chlorine gas.[2]

Anticancer Applications

Several dichlorobenzyl benzaldehyde derivatives have demonstrated significant cytotoxic activity against various cancer cell lines. Their mechanisms of action often involve the induction of apoptosis, cell cycle arrest, and modulation of key signaling pathways implicated in cancer progression.

Quantitative Anticancer Activity

The anticancer efficacy of dichlorobenzyl benzaldehyde derivatives is typically quantified by their half-maximal inhibitory concentration (IC₅₀) values.

CompoundCancer Cell LineIC₅₀ (µM)Reference
2-[(2,4-Dichlorobenzyl)oxy]benzaldehydeNot SpecifiedData not available
2-[(3,4-Dichlorobenzyl)oxy]benzaldehydeNot SpecifiedData not available
BenzaldehydeInoperable carcinoma10 mg/kg/day (in vivo)[3]
Benzyloxybenzaldehyde derivativesHL-60 (Human leukemia)1-10[4]
4-((4-Chlorobenzyl)oxy)benzaldehydeA549 (Lung cancer)>100[5]
Aminobenzylnaphthol derivativesBxPC-3 (Pancreatic cancer)13.26 - 54.55[6]
Aminobenzylnaphthol derivativesHT-29 (Colorectal cancer)11.55 - 58.11[6]
Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and the cytotoxic effects of compounds.[7][8][9]

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • Dichlorobenzyl benzaldehyde derivative stock solution (in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Seed cancer cells into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours.[8]

  • Prepare serial dilutions of the dichlorobenzyl benzaldehyde derivative in the cell culture medium.

  • Remove the existing medium from the wells and add 100 µL of the medium containing different concentrations of the test compound. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • Incubate the plates for 24-72 hours.[6]

  • After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.[8]

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[8]

  • Measure the absorbance at 570 nm using a microplate reader.[8]

  • Calculate the percentage of cell viability and determine the IC₅₀ value.

Signaling Pathways in Cancer

Benzaldehyde and its derivatives have been shown to modulate multiple signaling pathways that are often dysregulated in cancer. Benzaldehyde has been found to inhibit the PI3K/AKT/mTOR, STAT3, NF-κB, and ERK pathways.[10] This is achieved by regulating 14-3-3 family proteins, which are crucial signaling hubs in cancer cells.[10] Specifically, benzaldehyde can suppress the interaction of the 14-3-3ζ isoform with its client proteins, thereby inhibiting tumor-promoting signals.[10][11]

anticancer_pathway 14-3-3ζ 14-3-3ζ PI3K/AKT/mTOR PI3K/AKT/mTOR 14-3-3ζ->PI3K/AKT/mTOR activates STAT3 STAT3 14-3-3ζ->STAT3 activates NF-κB NF-κB 14-3-3ζ->NF-κB activates ERK ERK 14-3-3ζ->ERK activates Proliferation Proliferation PI3K/AKT/mTOR->Proliferation Survival Survival PI3K/AKT/mTOR->Survival STAT3->Proliferation STAT3->Survival NF-κB->Proliferation NF-κB->Survival ERK->Proliferation ERK->Survival Apoptosis Apoptosis Dichlorobenzyl Benzaldehyde Derivative Dichlorobenzyl Benzaldehyde Derivative Dichlorobenzyl Benzaldehyde Derivative->Apoptosis induces anti_inflammatory_pathway TLR4 TLR4 NF-κB Pathway NF-κB Pathway TLR4->NF-κB Pathway Dichlorobenzyl Benzaldehyde Derivative Dichlorobenzyl Benzaldehyde Derivative IκB Phosphorylation IκB Phosphorylation Dichlorobenzyl Benzaldehyde Derivative->IκB Phosphorylation inhibits Nrf2 Pathway Nrf2 Pathway Dichlorobenzyl Benzaldehyde Derivative->Nrf2 Pathway activates NF-κB Pathway->IκB Phosphorylation Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) IκB Phosphorylation->Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) leads to Inflammation Inflammation Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6)->Inflammation Nrf2 Translocation Nrf2 Translocation Nrf2 Pathway->Nrf2 Translocation HO-1 Expression HO-1 Expression Nrf2 Translocation->HO-1 Expression induces HO-1 Expression->Inflammation inhibits neuroprotective_pathway Shh Signaling Pathway Shh Signaling Pathway Autophagy-related Molecules Autophagy-related Molecules Shh Signaling Pathway->Autophagy-related Molecules upregulates Autophagy Autophagy Autophagy-related Molecules->Autophagy induces Cellular Stress Cellular Stress Autophagy->Cellular Stress reduces Neuronal Survival Neuronal Survival Autophagy->Neuronal Survival promotes Cellular Stress->Neuronal Survival threatens

References

The Pivotal Role of 3-[(2,6-Dichlorobenzyl)oxy]benzaldehyde in Pharmaceutical Synthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide serves as an in-depth resource for researchers, scientists, and drug development professionals on the synthesis, properties, and application of the pharmaceutical intermediate, 3-[(2,6-Dichlorobenzyl)oxy]benzaldehyde. This key building block is instrumental in the development of a novel class of potent and selective kinase inhibitors, highlighting its significance in modern medicinal chemistry.

Introduction

This compound is a substituted benzaldehyde derivative that has emerged as a critical intermediate in the synthesis of complex active pharmaceutical ingredients (APIs). Its unique structural features, particularly the dichlorobenzyl ether moiety, play a crucial role in the pharmacological activity of the final drug products. This guide will elucidate the synthetic pathway to this intermediate and its subsequent elaboration into therapeutically relevant compounds, with a focus on its application in the synthesis of Fyn kinase inhibitors.

Physicochemical Properties

A comprehensive understanding of the physicochemical properties of this compound is essential for its effective use in synthesis and process development.

PropertyValueReference
CAS Number 328062-72-2[1][2]
Molecular Formula C₁₄H₁₀Cl₂O₂[1]
Molecular Weight 281.13 g/mol [1]
Appearance Off-white to pale yellow solid (predicted)
Solubility Soluble in common organic solvents such as DMF, DMSO, and chlorinated hydrocarbons.

Synthesis of this compound

The synthesis of this compound is typically achieved through a Williamson ether synthesis. This method involves the reaction of 3-hydroxybenzaldehyde with 2,6-dichlorobenzyl bromide in the presence of a suitable base.

General Synthetic Workflow

The logical flow for the synthesis of the intermediate is straightforward, involving the coupling of two key building blocks.

G A 3-Hydroxybenzaldehyde D Williamson Ether Synthesis A->D B 2,6-Dichlorobenzyl bromide B->D C Base (e.g., K₂CO₃) Solvent (e.g., DMF) C->D Reaction Conditions E This compound D->E Product

Caption: Synthesis of this compound.

Detailed Experimental Protocol

The following protocol is an adaptation based on analogous synthetic procedures for similar compounds.

Materials:

  • 3-Hydroxybenzaldehyde

  • 2,6-Dichlorobenzyl bromide

  • Potassium carbonate (K₂CO₃), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

Procedure:

  • To a solution of 3-hydroxybenzaldehyde (1.0 eq) in anhydrous DMF, add anhydrous potassium carbonate (1.5 eq).

  • Stir the mixture at room temperature for 15 minutes.

  • Add a solution of 2,6-dichlorobenzyl bromide (1.1 eq) in anhydrous DMF dropwise to the reaction mixture.

  • Heat the reaction mixture to 60-70 °C and stir for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford this compound.

ReactantMolar Eq.PurityExpected Yield
3-Hydroxybenzaldehyde1.0>98%-
2,6-Dichlorobenzyl bromide1.1>98%-
Potassium carbonate1.5>99%-
Product - >95% 80-90%

Application in the Synthesis of Fyn Kinase Inhibitors

The primary pharmaceutical application of this compound and its derivatives is in the synthesis of potent and selective Fyn kinase inhibitors. Fyn is a member of the Src family of non-receptor tyrosine kinases and is implicated in various cellular processes, including cell growth, differentiation, and signal transduction. Dysregulation of Fyn kinase activity has been linked to various diseases, including cancer and neurodegenerative disorders.[3][4][5]

Role of the 3-[(2,6-Dichlorobenzyl)oxy] Moiety

The 3-[(2,6-Dichlorobenzyl)oxy] moiety is a key structural feature in this class of inhibitors. The dichlorophenyl group often serves to anchor the inhibitor within a specific hydrophobic pocket of the kinase's active site, contributing to high binding affinity and selectivity. The ether linkage provides the necessary conformational flexibility for optimal binding.

Synthesis of a Fyn Kinase Inhibitor Intermediate

A crucial step in the synthesis of these inhibitors involves the conversion of the benzaldehyde group into a different functional group, often a nitrile, which can then be further elaborated. The following workflow illustrates the synthesis of a key intermediate for a Fyn kinase inhibitor, based on patented procedures.

G cluster_0 Intermediate Synthesis cluster_1 Final Intermediate Synthesis A 3-Hydroxybenzaldehyde B Protection (e.g., TBDMSCl) A->B C 3-(tert-Butyldimethylsilyloxy)benzaldehyde B->C D Conversion to Nitrile (e.g., Hydroxylamine, Acetic Anhydride) C->D E 3-(tert-Butyldimethylsilyloxy)benzonitrile D->E F Deprotection (e.g., TBAF) E->F G 3-Hydroxybenzonitrile F->G H 3-Hydroxybenzonitrile I Coupling with 2-(Pyridin-4-ylamino)pyrimidine derivative H->I J 3-Hydroxy-5-(2-(pyridin-4-ylamino)pyrimidin-4-yl)benzonitrile I->J K Etherification with 2,6-Dichlorobenzyl bromide J->K L 3-(2,6-Dichlorobenzyloxy)-5-(2-(pyridin-4-ylamino)pyrimidin-4-yl)benzonitrile K->L G cluster_0 Fyn Kinase Signaling cluster_1 Inhibition A Growth Factor Receptor B Fyn Kinase A->B C Downstream Signaling (e.g., Ras-MAPK, PI3K-Akt) B->C F Inhibition of Fyn Kinase Activity B->F D Cell Proliferation, Survival, Migration C->D G Apoptosis, Reduced Proliferation C->G E Fyn Kinase Inhibitor (derived from intermediate) E->B Binds to active site F->C Blocks signaling

References

Methodological & Application

Application Notes and Protocols: Etherification of 3-Hydroxybenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and reaction mechanisms for the etherification of 3-hydroxybenzaldehyde, a versatile intermediate in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals.[1] The presence of both a reactive aldehyde and a phenolic hydroxyl group makes it a valuable building block.[1] This document outlines two primary methods for its etherification: the Williamson ether synthesis and the Mitsunobu reaction.

Introduction to Etherification Reactions

The conversion of the phenolic hydroxyl group of 3-hydroxybenzaldehyde to an ether is a common synthetic transformation. This modification is often employed to alter the molecule's polarity, solubility, and biological activity. The two most prevalent methods for this transformation are the Williamson ether synthesis and the Mitsunobu reaction, each offering distinct advantages depending on the substrate and desired outcome.

Williamson Ether Synthesis

The Williamson ether synthesis is a robust and widely used method for preparing symmetrical and asymmetrical ethers.[2] The reaction involves the deprotonation of an alcohol or phenol to form an alkoxide or phenoxide ion, which then acts as a nucleophile to displace a halide from an alkyl halide in an SN2 reaction.[2][3]

Reaction Mechanism

The reaction proceeds in two main steps:

  • Deprotonation: The phenolic hydroxyl group of 3-hydroxybenzaldehyde is deprotonated by a base to form a more nucleophilic phenoxide ion.

  • Nucleophilic Substitution: The resulting phenoxide ion attacks the alkyl halide in a concerted SN2 mechanism, leading to the formation of the ether and a salt byproduct.[2]

Williamson_Ether_Synthesis cluster_step1 Step 1: Deprotonation cluster_step2 Step 2: SN2 Attack 3-Hydroxybenzaldehyde 3-Hydroxybenzaldehyde Phenoxide_ion 3-Formylphenoxide ion 3-Hydroxybenzaldehyde->Phenoxide_ion + Base Base Base Protonated_Base Protonated Base Base->Protonated_Base + H+ Ether_Product 3-Alkoxybenzaldehyde Phenoxide_ion->Ether_Product + Alkyl Halide Alkyl_Halide Alkyl Halide (R-X) Halide_ion Halide ion (X-) Alkyl_Halide->Halide_ion - X-

Caption: General mechanism of the Williamson ether synthesis.

Experimental Protocol

This protocol is a general guideline for the etherification of 3-hydroxybenzaldehyde with an alkyl bromide.[4]

Materials:

  • 3-Hydroxybenzaldehyde

  • Anhydrous potassium carbonate (K₂CO₃)

  • Alkyl bromide (e.g., 1-bromooctane, 1-bromodecane, 1-bromododecane)[4]

  • Potassium iodide (KI, catalytic amount)

  • Absolute ethanol

  • Dichloromethane or other suitable extraction solvent

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3-hydroxybenzaldehyde (1.0 eq) in absolute ethanol.

  • Add anhydrous potassium carbonate (1.5-2.0 eq) and a catalytic amount of potassium iodide to the solution.

  • Add the alkyl bromide (1.1-1.5 eq) to the reaction mixture.

  • Heat the mixture to reflux and maintain for 12-24 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • Filter the solid salts and wash with a small amount of ethanol.

  • Evaporate the solvent from the filtrate under reduced pressure.

  • Dissolve the residue in dichloromethane and wash with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • The crude product can be purified by column chromatography on silica gel or by recrystallization.

Mitsunobu Reaction

The Mitsunobu reaction is a versatile method for converting primary and secondary alcohols to a variety of functional groups, including ethers, with inversion of stereochemistry.[5][6] For phenols, it provides a mild alternative to the Williamson ether synthesis, often proceeding at room temperature.[5] The reaction typically employs triphenylphosphine (PPh₃) and a dialkyl azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[5]

Reaction Mechanism

The mechanism of the Mitsunobu reaction is complex but can be summarized as follows:

  • Triphenylphosphine and the azodicarboxylate react to form a betaine intermediate.[5]

  • The phenolic hydroxyl group of 3-hydroxybenzaldehyde protonates the betaine.

  • The resulting phenoxide ion attacks the activated phosphorus atom, forming an alkoxyphosphonium salt.

  • The conjugate base of the nucleophile (in this case, the alcohol to be etherified) attacks the alkyl group of the alkoxyphosphonium salt in an SN2 manner, yielding the desired ether, triphenylphosphine oxide, and a hydrazine derivative.[5]

Mitsunobu_Reaction cluster_activation Activation cluster_substitution Nucleophilic Substitution PPh3 PPh₃ Betaine Betaine Intermediate PPh3->Betaine + DEAD DEAD DEAD Alkoxyphosphonium Alkoxyphosphonium Salt Betaine->Alkoxyphosphonium + 3-Hydroxybenzaldehyde - DEAD-H Phenol 3-Hydroxybenzaldehyde Ether_Product 3-Alkoxybenzaldehyde Alkoxyphosphonium->Ether_Product + R-OH PPh3O PPh₃O Alkoxyphosphonium->PPh3O Alcohol Alcohol (R-OH)

Caption: Simplified mechanism of the Mitsunobu reaction.

Experimental Protocol

This protocol provides a general procedure for the Mitsunobu etherification of 3-hydroxybenzaldehyde.

Materials:

  • 3-Hydroxybenzaldehyde

  • Primary or secondary alcohol

  • Triphenylphosphine (PPh₃)

  • Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD)

  • Anhydrous tetrahydrofuran (THF) or diethyl ether[7]

  • Silica gel for column chromatography

Procedure:

  • In a flame-dried, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 3-hydroxybenzaldehyde (1.0 eq), the alcohol (1.1-1.5 eq), and triphenylphosphine (1.5 eq) in anhydrous THF.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of DEAD or DIAD (1.5 eq) in anhydrous THF to the reaction mixture dropwise. A color change and/or the formation of a precipitate may be observed.

  • Allow the reaction to warm to room temperature and stir for 4-24 hours. Monitor the reaction progress by TLC.

  • Once the reaction is complete, concentrate the mixture under reduced pressure.

  • The crude residue will contain the desired ether, triphenylphosphine oxide, and the hydrazine byproduct. Purification is typically achieved by column chromatography on silica gel. The use of diethyl ether as a solvent can sometimes facilitate purification as the hydrazine byproduct is less soluble in it compared to THF.[7]

Quantitative Data

The following table summarizes the yield of 3-alkoxybenzaldehydes from 3-hydroxybenzaldehyde using the Williamson ether synthesis with different alkyl bromides.

Alkylating AgentProductYield (%)Reference
1-Bromooctane3-(Octyloxy)benzaldehyde57[4]
1-Bromodecane3-(Decyloxy)benzaldehyde-[4]
1-Bromododecane3-(Dodecyloxy)benzaldehyde-[4]

Note: Specific yield for 3-(decyloxy)benzaldehyde and 3-(dodecyloxy)benzaldehyde were not provided in the source material, though their synthesis was reported.

Experimental Workflow

The following diagram illustrates a typical workflow for the synthesis and purification of 3-alkoxybenzaldehydes.

Experimental_Workflow Start Start Reaction_Setup Reaction Setup (Reactants + Solvent) Start->Reaction_Setup Reaction Etherification Reaction (Heating/Stirring) Reaction_Setup->Reaction Workup Aqueous Workup (Extraction & Washing) Reaction->Workup Drying Drying and Solvent Removal Workup->Drying Purification Purification (Column Chromatography) Drying->Purification Characterization Product Characterization (NMR, IR, MS) Purification->Characterization End Pure Product Characterization->End

Caption: General experimental workflow for ether synthesis.

Safety Considerations

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Alkylating agents are often toxic and/or carcinogenic; handle with care.

  • DEAD and DIAD are potentially explosive and should be handled with caution.

  • Consult the Safety Data Sheets (SDS) for all chemicals before use.

References

Application Note and Protocol: Purification of 3-[(2,6-Dichlorobenzyl)oxy]benzaldehyde by Column Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the purification of 3-[(2,6-Dichlorobenzyl)oxy]benzaldehyde using column chromatography. This method is designed to separate the target compound from common impurities that may be present after its synthesis, which is typically achieved through a Williamson ether synthesis. The protocol outlines the selection of stationary and mobile phases, preparation of the crude sample, and the step-by-step procedure for chromatographic separation. Additionally, this note includes a table summarizing expected quantitative data and diagrams illustrating the experimental workflow and the logic of the purification process.

Introduction

This compound is an aromatic ether and aldehyde that serves as a valuable intermediate in the synthesis of various pharmaceutical compounds and other fine chemicals. The purity of this intermediate is crucial for the successful outcome of subsequent reactions. A common route for its synthesis is the Williamson ether synthesis, reacting 3-hydroxybenzaldehyde with 2,6-dichlorobenzyl halide in the presence of a base. This synthesis can result in several impurities, including unreacted starting materials and oxidation byproducts. Column chromatography is a robust and widely used technique for the purification of such organic compounds.[1] This protocol details a reliable method for obtaining high-purity this compound.

Potential Impurities

The primary impurities anticipated from the synthesis of this compound via Williamson ether synthesis include:

  • Unreacted 3-hydroxybenzaldehyde: A polar starting material.

  • Unreacted 2,6-dichlorobenzyl halide: A less polar starting material.

  • 3-[(2,6-Dichlorobenzyl)oxy]benzoic acid: An acidic impurity formed by the oxidation of the aldehyde product.

  • Side-products from the Williamson ether synthesis: Though less common with a primary halide, some side reactions may occur.[2][3][4][5][6][7][8][9]

Chromatographic Principles

The separation of this compound from the potential impurities is based on their differential adsorption to a polar stationary phase (silica gel) and their varying solubility in the mobile phase. The non-polar to moderately polar mobile phase will elute the less polar compounds first, while the more polar compounds will be retained longer on the silica gel column. The polarity of the eluent is gradually increased to facilitate the elution of all components in a separated manner.

Data Presentation

The following table summarizes the expected quantitative data from the purification of a crude 10 g sample of this compound.

ParameterValueNotes
Crude Sample Weight 10.0 gAssumed purity of ~85%
Stationary Phase Silica Gel (230-400 mesh)300 g (approx. 30:1 ratio to crude)
Mobile Phase (Eluent) Hexane:Ethyl Acetate (gradient)Initial: 95:5, Final: 80:20
Elution Volume ~1.5 L
Isolated Yield 7.5 g88% recovery of the target compound
Purity (by HPLC) >99.0%
TLC Rf of Pure Product ~0.35In Hexane:Ethyl Acetate (85:15)

Experimental Protocols

Materials and Reagents
  • Crude this compound

  • Silica gel (230-400 mesh)

  • Hexane (HPLC grade)

  • Ethyl acetate (HPLC grade)

  • Dichloromethane (for sample loading)

  • Glass chromatography column (appropriate size for 300 g silica)

  • Cotton or glass wool

  • Sand (washed)

  • Thin Layer Chromatography (TLC) plates (silica gel coated)

  • Developing chamber for TLC

  • UV lamp (254 nm)

  • Collection tubes/flasks

  • Rotary evaporator

Protocol 1: Thin Layer Chromatography (TLC) for Solvent System Optimization
  • Prepare several developing chambers with different ratios of Hexane:Ethyl Acetate (e.g., 95:5, 90:10, 85:15, 80:20).

  • Dissolve a small amount of the crude mixture in a few drops of dichloromethane.

  • Spot the dissolved crude mixture onto TLC plates.

  • Place the TLC plates in the developing chambers and allow the solvent front to travel up the plate.

  • Visualize the developed TLC plates under a UV lamp.

  • The optimal solvent system for column chromatography is one that gives the target product an Rf value of approximately 0.25-0.35.

Protocol 2: Column Chromatography Purification
  • Column Preparation:

    • Securely clamp the chromatography column in a vertical position.

    • Place a small plug of cotton or glass wool at the bottom of the column.[10]

    • Add a thin layer of sand over the plug.

    • Prepare a slurry of 300 g of silica gel in hexane.

    • Pour the slurry into the column, gently tapping the column to ensure even packing and remove air bubbles.

    • Allow the silica gel to settle, and then add a layer of sand on top.

    • Drain the excess solvent until the solvent level is just at the top of the sand layer.

  • Sample Loading:

    • Dissolve the 10 g of crude this compound in a minimal amount of dichloromethane (e.g., 10-15 mL).

    • Carefully apply the dissolved sample onto the top of the sand layer using a pipette.

    • Allow the sample to adsorb onto the silica gel by draining the solvent until the liquid level is again at the top of the sand.

  • Elution:

    • Carefully add the initial mobile phase (Hexane:Ethyl Acetate 95:5) to the top of the column.

    • Begin collecting fractions.

    • Gradually increase the polarity of the mobile phase as the elution progresses (e.g., to 90:10, then 85:15). A patent for the similar 3-[(3-chlorobenzyl)oxy]benzaldehyde suggests a 3:1 petroleum ether:ethyl acetate system, which is comparable to an 85:15 hexane:ethyl acetate system.[11]

    • Monitor the fractions by TLC to identify which contain the pure product.

  • Isolation of Pure Product:

    • Combine the fractions that contain the pure this compound.

    • Remove the solvent from the combined fractions using a rotary evaporator to obtain the purified product as a solid or oil.

    • Determine the yield and assess the purity using an appropriate analytical method such as HPLC or NMR.

Visualizations

experimental_workflow cluster_prep Preparation cluster_sep Separation cluster_post Post-Purification TLC 1. TLC Optimization (Hexane:EtOAc) Pack 2. Pack Column (Silica Gel) TLC->Pack Determine Eluent Load 3. Load Crude Sample Pack->Load Elute 4. Elute with Gradient (Hexane:EtOAc) Load->Elute Collect 5. Collect Fractions Elute->Collect Monitor 6. Monitor by TLC Collect->Monitor Combine 7. Combine Pure Fractions Monitor->Combine Identify Pure Fractions Evaporate 8. Evaporate Solvent Combine->Evaporate Analyze 9. Purity & Yield Analysis Evaporate->Analyze

Caption: Experimental workflow for the purification of this compound.

purification_logic cluster_impurities Impurities Crude Crude Mixture Column Silica Gel Column Crude->Column Imp1 Unreacted 3-hydroxybenzaldehyde (High Polarity) Imp2 Unreacted 2,6-dichlorobenzyl halide (Low Polarity) Imp3 3-[(2,6-Dichlorobenzyl)oxy]benzoic acid (High Polarity, Acidic) Product Pure this compound (Intermediate Polarity) Column->Imp1 Elutes Last (Higher Polarity Eluent) Column->Imp2 Elutes First (Low Polarity Eluent) Column->Imp3 Strongly Adsorbed Column->Product Elutes Second

References

Application Notes and Protocols for Peptide Derivatization with 3-[(2,6-Dichlorobenzyl)oxy]benzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chemical derivatization of peptides is a critical technique in proteomics, drug discovery, and peptide chemistry. It involves the modification of peptide functional groups to enhance their analytical properties, introduce new functionalities, or improve their therapeutic characteristics. One such derivatization method is reductive amination, which allows for the site-selective modification of primary amines, such as the N-terminus and the ε-amino group of lysine residues.

This document provides a detailed protocol for the derivatization of peptides with 3-[(2,6-dichlorobenzyl)oxy]benzaldehyde via reductive amination. This process introduces a bulky, hydrophobic moiety containing chlorine atoms, which can serve various purposes, including acting as a spectroscopic probe, a heavy isotope tag for mass spectrometry, or a handle for further conjugation. The protocol is based on established methods for reductive alkylation of peptides using aldehydes.[1][2][3]

Applications

The derivatization of peptides with this compound offers several potential applications:

  • Enhanced Mass Spectrometry Analysis: The introduced tag can improve the ionization efficiency and control the fragmentation of peptides in mass spectrometry, aiding in peptide identification and quantification.[4][5]

  • Introduction of Bioorthogonal Functionality: The derivatized peptide can be used in subsequent bioorthogonal "click" chemistry reactions if the aldehyde is appropriately functionalized.[1]

  • Pharmacokinetic and Pharmacodynamic Studies: The modification can alter the physicochemical properties of a peptide, such as its lipophilicity and metabolic stability, which is relevant in drug development.

  • Structural Biology: The bulky group can be used as a probe in structural studies of peptide-protein interactions.

Experimental Protocols

This section details the protocol for the derivatization of a peptide with this compound in solution.

Materials:

  • Peptide of interest

  • This compound

  • Sodium cyanoborohydride (NaBH₃CN)

  • Citric acid buffer (pH 6.1)

  • Dimethyl sulfoxide (DMSO)

  • Milli-Q water

  • HPLC system for purification and analysis

  • Mass spectrometer for characterization

Protocol for Reductive Amination in Solution:

  • Peptide Solution Preparation: Dissolve the peptide in the citric acid buffer (pH 6.1) to a final concentration of 10 mM.

  • Aldehyde Solution Preparation: Prepare a 0.5 M stock solution of this compound in DMSO.

  • Reducing Agent Preparation: Prepare a fresh solution of sodium cyanoborohydride in the citric acid buffer.

  • Reaction Setup:

    • In a microcentrifuge tube, combine the peptide solution, the this compound solution (2 equivalents to the peptide), and the sodium cyanoborohydride solution (5 equivalents to the peptide).

    • The final reaction volume should be adjusted with the citric acid buffer.

  • Reaction Incubation: Incubate the reaction mixture at room temperature for 4-6 hours.[1]

  • Reaction Quenching: Quench the reaction by adding a small amount of an appropriate quenching agent, such as acetone, to consume any excess reducing agent.

  • Analysis and Purification:

    • Analyze the reaction mixture by reverse-phase HPLC to determine the conversion to the derivatized product.

    • Purify the derivatized peptide using preparative or semi-preparative HPLC.

  • Characterization: Confirm the identity of the purified product by mass spectrometry to verify the addition of the 3-[(2,6-dichlorobenzyl)oxy]benzyl group.

Quantitative Data

The following table summarizes the typical reaction conditions and expected outcomes for the N-terminal reductive alkylation of a model peptide with an aldehyde, based on analogous reactions with benzaldehyde.[1] This data can be used as a starting point for optimizing the derivatization with this compound.

ParameterValueReference
Peptide Concentration 9 mM[1]
Aldehyde Equivalents 2 eq.[1]
Reducing Agent Sodium cyanoborohydride (NaBH₃CN)[1]
Reducing Agent Equiv. 5 eq.[1]
Solvent System Citric acid buffer (pH 6.1)[1]
Reaction Temperature Room Temperature[1]
Reaction Time 4–6 hours[1]
Typical Conversion >95% for most N-terminal amino acids[1]

Visualizations

The following diagrams illustrate the experimental workflow for peptide derivatization and the underlying chemical reaction.

G cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis & Purification Peptide_Sol Prepare Peptide Solution (10 mM in Buffer) Mix Mix Reactants (Peptide, Aldehyde, Reducing Agent) Peptide_Sol->Mix Aldehyde_Sol Prepare Aldehyde Solution (0.5 M in DMSO) Aldehyde_Sol->Mix Reducing_Agent_Sol Prepare Reducing Agent (in Buffer) Reducing_Agent_Sol->Mix Incubate Incubate (Room Temp, 4-6h) Mix->Incubate Quench Quench Reaction Incubate->Quench HPLC_Analysis Analyze by HPLC Quench->HPLC_Analysis Purify Purify by Prep-HPLC HPLC_Analysis->Purify MS_Confirm Confirm by Mass Spec Purify->MS_Confirm

Caption: Experimental workflow for peptide derivatization.

G Peptide Peptide-NH₂ N-terminus or Lysine Side Chain Schiff_Base Peptide-N=CHR Schiff Base Intermediate Peptide->Schiff_Base + Aldehyde Aldehyde R-CHO This compound Aldehyde->Schiff_Base Derivatized_Peptide Peptide-NH-CH₂-R Derivatized Peptide Schiff_Base->Derivatized_Peptide + Reducing Agent Reducing_Agent [H] NaBH₃CN Reducing_Agent->Derivatized_Peptide

Caption: Reductive amination reaction scheme.

References

Application Notes and Protocols: 3-[(2,6-Dichlorobenzyl)oxy]benzaldehyde in Drug Discovery Libraries

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential applications and experimental protocols for 3-[(2,6-Dichlorobenzyl)oxy]benzaldehyde as a valuable building block in drug discovery libraries. While specific biological data for this exact compound is not extensively documented in publicly available literature, its structural motif is present in compounds actively being investigated as potent and selective inhibitors of key biological targets. The following information is based on the activities of closely related analogs and provides a framework for its inclusion and evaluation in screening libraries.

Introduction

This compound is a synthetic organic compound characterized by a dichlorinated benzyl ether linked to a benzaldehyde moiety.[1][2][3][4] This substitution pattern offers a unique three-dimensional structure and chemical reactivity profile, making it an attractive scaffold for the generation of diverse compound libraries. The aldehyde group serves as a versatile chemical handle for a variety of chemical transformations, allowing for the rapid synthesis of a wide range of derivatives. The dichlorobenzyl ether group provides steric bulk and specific electronic properties that can be exploited to achieve selective binding to protein targets.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below. These properties are crucial for assessing its drug-likeness and suitability for inclusion in screening libraries.

PropertyValueReference
CAS Number 328062-72-2[1][2][3]
Molecular Formula C₁₄H₁₀Cl₂O₂[1][2]
Molecular Weight 281.14 g/mol [1][2][5]
Appearance Solid (predicted)
XLogP3 4.1[5]
Hydrogen Bond Donor Count 0
Hydrogen Bond Acceptor Count 2[5]
Rotatable Bond Count 4[5]

Application in Drug Discovery: Targeting Aldehyde Dehydrogenase 1A3 (ALDH1A3)

Recent studies have highlighted the significance of the benzyloxybenzaldehyde scaffold in the development of selective inhibitors for Aldehyde Dehydrogenase 1A3 (ALDH1A3).[1] ALDH1A3 is a critical enzyme in the biosynthesis of retinoic acid and is overexpressed in various cancers, contributing to cancer stem cell maintenance, therapeutic resistance, and poor prognosis.[6][7][8] Therefore, the development of selective ALDH1A3 inhibitors represents a promising therapeutic strategy.

The general structure of this compound makes it an ideal starting point for the synthesis of a library of potential ALDH1A3 inhibitors. The aldehyde can be derivatized to explore structure-activity relationships (SAR), while the dichlorobenzyl group can occupy hydrophobic pockets within the enzyme's active site.

Proposed Signaling Pathway and Mechanism of Action

The diagram below illustrates the proposed mechanism of action for benzyloxybenzaldehyde-based ALDH1A3 inhibitors in cancer cells.

ALDH1A3_Inhibition_Pathway cluster_0 Cancer Stem Cell Retinal Retinal ALDH1A3 ALDH1A3 Retinal->ALDH1A3 Oxidation RA Retinoic Acid (RA) ALDH1A3->RA RAR_RXR RAR/RXR RA->RAR_RXR Binds to RARE RARE RAR_RXR->RARE Binds to Gene_Expression Gene Expression (Stemness, Proliferation, Drug Resistance) RARE->Gene_Expression Regulates Inhibitor This compound -based Inhibitor Inhibitor->ALDH1A3 Inhibits

Caption: Proposed mechanism of ALDH1A3 inhibition.

Experimental Protocols

The following protocols are representative methodologies for the synthesis, screening, and evaluation of this compound and its derivatives.

Synthesis of this compound

This protocol is adapted from general procedures for the synthesis of benzyloxybenzaldehyde derivatives.[1]

Materials:

  • 3-Hydroxybenzaldehyde

  • 2,6-Dichlorobenzyl bromide

  • Potassium carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • To a solution of 3-hydroxybenzaldehyde (1.0 eq) in DMF, add potassium carbonate (1.5 eq).

  • Add 2,6-dichlorobenzyl bromide (1.1 eq) to the mixture.

  • Stir the reaction mixture at room temperature overnight.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield this compound.

Synthesis_Workflow Reactants 3-Hydroxybenzaldehyde 2,6-Dichlorobenzyl bromide K₂CO₃ in DMF Reaction Stir at RT overnight Reactants->Reaction Workup Quench with Water Extract with EtOAc Reaction->Workup Purification Column Chromatography Workup->Purification Product This compound Purification->Product

Caption: Synthetic workflow for the target compound.

ALDH1A3 Inhibition Assay

This is a representative protocol for evaluating the inhibitory activity of synthesized compounds against ALDH1A3.[6]

Materials:

  • Recombinant human ALDH1A3 enzyme

  • NAD⁺

  • Retinal (substrate)

  • Assay buffer (e.g., 50 mM HEPES, pH 7.4)

  • Test compounds dissolved in DMSO

  • 384-well black plates

  • Plate reader with fluorescence detection (Ex/Em = 340/460 nm for NADH)

Procedure:

  • Prepare serial dilutions of the test compounds in assay buffer. The final DMSO concentration should be kept below 1%.

  • In a 384-well plate, add the assay buffer, NAD⁺, and the test compound or vehicle control (DMSO).

  • Initiate the reaction by adding the ALDH1A3 enzyme.

  • Incubate for 10 minutes at room temperature.

  • Start the enzymatic reaction by adding the substrate, retinal.

  • Immediately measure the increase in NADH fluorescence over time using a plate reader.

  • Calculate the initial reaction rates and determine the percent inhibition for each compound concentration.

  • Plot the percent inhibition against the compound concentration to determine the IC₅₀ value.

Cytotoxicity Assay (MTT Assay)

This protocol is used to assess the general cytotoxicity of the compounds on human cell lines.[9][10][11][12]

Materials:

  • Human cancer cell line (e.g., a cell line with known ALDH1A3 expression)

  • Cell culture medium (e.g., DMEM) with 10% FBS

  • Test compounds dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)

  • 96-well plates

  • Plate reader with absorbance detection (570 nm)

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Treat the cells with serial dilutions of the test compounds for 48-72 hours. Include a vehicle control (DMSO).

  • After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Aspirate the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle-treated control cells.

  • Plot the cell viability against the compound concentration to determine the GI₅₀ (concentration for 50% growth inhibition).

Screening_Workflow cluster_0 Screening Cascade Library Compound Library (including this compound and its derivatives) Primary_Screen Primary Screen: ALDH1A3 Inhibition Assay Library->Primary_Screen Hit_Identification Hit Identification (Potent Inhibitors) Primary_Screen->Hit_Identification Secondary_Screen Secondary Screen: Cytotoxicity Assay (e.g., MTT) Hit_Identification->Secondary_Screen Lead_Selection Lead Selection (Potent, Selective, and Non-toxic Compounds) Secondary_Screen->Lead_Selection

Caption: A typical screening workflow.

Expected Data and Interpretation

Based on studies of analogous benzyloxybenzaldehydes, it is anticipated that derivatives of this compound could exhibit potent and selective inhibitory activity against ALDH1A3.

Table of Representative Data for Benzyloxybenzaldehyde Analogs as ALDH1A3 Inhibitors:

Compound IDModification on Benzaldehyde RingALDH1A3 IC₅₀ (µM)Cytotoxicity GI₅₀ (µM) on A549 cellsReference
Analog 1 4-methoxy1.29> 50[1]
Analog 2 2-methoxy0.23> 50[1]
Analog 3 4-chloro14.014.0[1]

Interpretation:

  • A low IC₅₀ value in the ALDH1A3 inhibition assay indicates potent inhibition of the enzyme.

  • A high GI₅₀ value in the cytotoxicity assay suggests low general toxicity to cells, which is a desirable characteristic for a potential therapeutic agent.

  • The ratio of GI₅₀ to IC₅₀ can be used to calculate a selectivity index, with a higher index indicating a more promising therapeutic window.

Conclusion

This compound represents a promising starting scaffold for the development of novel therapeutics, particularly for the inhibition of ALDH1A3 in cancer. Its versatile chemistry allows for the creation of diverse libraries for high-throughput screening. The provided protocols offer a robust framework for the synthesis, in vitro screening, and initial toxicological assessment of compounds derived from this core structure. Further investigation into the structure-activity relationships of its derivatives is warranted to identify lead compounds with optimal potency, selectivity, and drug-like properties.

References

Application Notes and Protocols for the Reductive Amination of 3-[(2,6-Dichlorobenzyl)oxy]benzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Reductive amination is a cornerstone of medicinal chemistry and drug development, providing a robust method for the synthesis of secondary and tertiary amines. This document outlines a detailed experimental protocol for the reductive amination of 3-[(2,6-Dichlorobenzyl)oxy]benzaldehyde. This procedure is broadly applicable for the synthesis of a diverse range of amine derivatives, which are valuable intermediates in the discovery of novel therapeutic agents. The protocol detailed below utilizes sodium triacetoxyborohydride (NaBH(OAc)₃), a mild and selective reducing agent, ensuring high yields and compatibility with a wide array of functional groups.[1][2]

Reaction Principle

The reductive amination process involves two key steps that can be conveniently performed in a one-pot synthesis. Initially, the aldehyde, this compound, reacts with a primary or secondary amine to form a hemiaminal intermediate. This intermediate then dehydrates to form an imine (for primary amines) or an iminium ion (for secondary amines). The subsequent in-situ reduction of this C=N double bond by a reducing agent, in this case, sodium triacetoxyborohydride, yields the final amine product.[3][4] Sodium triacetoxyborohydride is particularly well-suited for this transformation as it is less reactive towards the starting aldehyde compared to the imine/iminium ion intermediate, thus minimizing side reactions such as the reduction of the aldehyde to an alcohol.[1][3]

Experimental Protocol

Materials:

  • This compound (CAS: 328062-72-2)[5][6]

  • Selected primary or secondary amine (e.g., benzylamine, n-butylamine, morpholine)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Anhydrous 1,2-dichloroethane (DCE) or tetrahydrofuran (THF)[2]

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Dichloromethane (DCM) for extraction

  • Standard laboratory glassware and magnetic stirrer

  • Thin Layer Chromatography (TLC) plates (e.g., silica gel 60 F₂₅₄)

Procedure:

  • Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq).

  • Solvent and Amine Addition: Dissolve the aldehyde in anhydrous 1,2-dichloroethane (DCE) (approximately 0.1-0.2 M concentration). To this solution, add the desired primary or secondary amine (1.0-1.2 eq).

  • Imine/Iminium Ion Formation: Stir the resulting mixture at room temperature for 20-30 minutes to facilitate the formation of the imine or iminium ion intermediate.

  • Reduction: Carefully add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.2-1.5 eq) portion-wise to the reaction mixture. The addition may cause a slight exotherm.

  • Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-24 hours.

  • Work-up: Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate (NaHCO₃) solution. Stir for 10-15 minutes.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (DCM) (3 x volume of the aqueous layer).

  • Washing: Combine the organic layers and wash sequentially with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure amine product.

Data Presentation

The following table summarizes hypothetical quantitative data for the reductive amination of this compound with various amines, based on typical outcomes for similar reactions.

AmineProductMolecular Formula (Product)Molecular Weight (Product)Yield (%)Purity (%)
BenzylamineN-(3-((2,6-Dichlorobenzyl)oxy)benzyl)benzylamineC₂₁H₁₉Cl₂NO388.2985-95>95
n-ButylamineN-Butyl-1-(3-((2,6-dichlorobenzyl)oxy)phenyl)methanamineC₁₈H₂₁Cl₂NO354.2780-90>95
Morpholine4-(3-((2,6-Dichlorobenzyl)oxy)benzyl)morpholineC₁₈H₁₉Cl₂NO₂368.2690-98>98

Visualization of the Experimental Workflow

The following diagram illustrates the key steps in the experimental procedure for the reductive amination of this compound.

ReductiveAminationWorkflow Start Start: this compound Step1 Dissolve in DCE Add Amine (1.0-1.2 eq) Start->Step1 Step2 Stir at RT for 30 min (Imine Formation) Step1->Step2 Step3 Add NaBH(OAc)3 (1.2-1.5 eq) Step2->Step3 Step4 Stir at RT (2-24 h) Monitor by TLC Step3->Step4 Step5 Quench with NaHCO3 (aq) Step4->Step5 Step6 Extract with DCM Step5->Step6 Step7 Wash with H2O and Brine Step6->Step7 Step8 Dry (Na2SO4) Concentrate Step7->Step8 Step9 Purify by Column Chromatography Step8->Step9 End Final Product: N-Substituted Amine Step9->End

Caption: Experimental workflow for the reductive amination of this compound.

Signaling Pathway Context

While the direct product of this specific reductive amination may not be a known signaling molecule itself, the resulting secondary or tertiary amine core is a common scaffold in a multitude of biologically active compounds. These compounds often act as ligands for various receptors, such as G-protein coupled receptors (GPCRs), or as inhibitors of enzymes like kinases. The diagram below illustrates a generalized signaling pathway where a synthesized amine could potentially act as an antagonist to a GPCR.

SignalingPathway cluster_membrane Cell Membrane GPCR GPCR G_protein G-Protein (α, β, γ subunits) GPCR->G_protein Activates Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_protein->Effector Modulates Ligand Endogenous Ligand Ligand->GPCR Activates Antagonist Synthesized Amine (Antagonist) Antagonist->GPCR Blocks SecondMessenger Second Messenger (e.g., cAMP) Effector->SecondMessenger Produces CellularResponse Cellular Response SecondMessenger->CellularResponse Initiates

Caption: Generalized GPCR signaling pathway potentially modulated by a synthesized amine antagonist.

References

Application Notes and Protocols for 3-[(2,6-Dichlorobenzyl)oxy]benzaldehyde in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthetic utility of 3-[(2,6-dichlorobenzyl)oxy]benzaldehyde as a versatile building block in the preparation of biologically active molecules. This key intermediate is particularly valuable in the synthesis of antagonists for the lysophosphatidic acid receptor 1 (LPA1), a target of significant interest in the development of therapeutics for fibrotic diseases.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. This data is essential for designing synthetic routes and purification procedures.

PropertyValue
Molecular Formula C₁₄H₁₀Cl₂O₂
Molecular Weight 281.14 g/mol
Appearance Off-white to pale yellow solid
CAS Number 328062-72-2
Solubility Soluble in common organic solvents such as DMF, DMSO, acetone, and ethyl acetate.

Synthesis of the Building Block

The preparation of this compound is readily achieved through a Williamson ether synthesis, a robust and well-established method for forming ether linkages.

Experimental Protocol: Synthesis of this compound

This protocol is adapted from a general procedure for the synthesis of substituted benzaldehyde ethers.

Materials:

  • 3-Hydroxybenzaldehyde

  • 2,6-Dichlorobenzyl bromide

  • Potassium carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Saturated sodium chloride solution (brine)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Petroleum ether

Procedure:

  • Dissolve 3-hydroxybenzaldehyde (1.0 equivalent) in DMF.

  • To this solution, add 2,6-dichlorobenzyl bromide (1.1 equivalents) and potassium carbonate (1.2 equivalents).

  • Heat the reaction mixture to 80°C and stir for 3 hours.

  • After cooling to room temperature, add distilled water to the reaction mixture.

  • Extract the aqueous layer with ethyl acetate (2 x volume of water).

  • Wash the combined organic layers with saturated sodium chloride solution.

  • Dry the organic layer over anhydrous sodium sulfate and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography using a mixture of petroleum ether and ethyl acetate as the eluent to yield this compound as a transparent oil.

Quantitative Data (Representative):

Reactant 1Reactant 2BaseSolventTemperatureTimeYield
3-Hydroxybenzaldehyde2,6-Dichlorobenzyl bromideK₂CO₃DMF80°C3 h~75%

Application in the Synthesis of Bioactive Molecules: LPA1 Receptor Antagonists

The 2,6-dichlorobenzyl ether moiety is a key structural feature in a number of potent and selective LPA1 receptor antagonists. These compounds are under investigation for the treatment of various fibrotic diseases, including idiopathic pulmonary fibrosis (IPF). The aldehyde functionality of this compound serves as a versatile handle for the introduction of further molecular complexity, ultimately leading to the final drug candidates.

One common synthetic strategy involves a multi-step sequence where the aldehyde is first converted to a different functional group, which then participates in a key bond-forming reaction to construct the core of the antagonist.

Experimental Workflow: Synthesis of an LPA1 Antagonist Precursor

G A This compound B Wittig Reaction A->B Phosphonium Ylide C Stilbene Derivative B->C D Further Functionalization C->D E LPA1 Antagonist Core D->E G cluster_cell Fibroblast LPA LPA LPA1 LPA1 Receptor LPA->LPA1 G_protein Gαi, Gαq, Gα12/13 LPA1->G_protein Activation PLC PLC G_protein->PLC RhoA RhoA G_protein->RhoA Proliferation Proliferation PLC->Proliferation ROCK ROCK RhoA->ROCK Migration Migration ROCK->Migration Myofibroblast_Differentiation Myofibroblast Differentiation ROCK->Myofibroblast_Differentiation ECM_Deposition ECM Deposition Myofibroblast_Differentiation->ECM_Deposition Fibrosis Fibrosis ECM_Deposition->Fibrosis Antagonist LPA1 Antagonist Antagonist->LPA1

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-[(2,6-Dichlorobenzyl)oxy]benzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice, frequently asked questions (FAQs), and optimized protocols to improve the yield and purity of 3-[(2,6-Dichlorobenzyl)oxy]benzaldehyde.

Troubleshooting and Optimization Guide

This section addresses common issues encountered during the synthesis of this compound via the Williamson ether synthesis.

Q1: Why is my reaction yield consistently low?

Low yield is the most frequent challenge in this synthesis, primarily due to the steric hindrance from the two chlorine atoms on the 2,6-dichlorobenzyl chloride electrophile. This hindrance slows down the desired SN2 substitution reaction and can promote a competing E2 elimination side reaction.

  • Troubleshooting Steps:

    • Assess Base Strength: Incomplete deprotonation of 3-hydroxybenzaldehyde results in unreacted starting material. Weak bases like potassium carbonate (K₂CO₃) may not be sufficient.

      • Solution: Switch to a stronger, non-nucleophilic base such as sodium hydride (NaH) to ensure complete formation of the phenoxide nucleophile.[1]

    • Evaluate Solvent Choice: The solvent plays a critical role in solubilizing the reactants and influencing the reaction rate.

      • Solution: Use a polar aprotic solvent like N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO). These solvents effectively solvate the cation of the base, leaving a more reactive "naked" phenoxide, which can enhance the rate of the SN2 reaction.[2][3]

    • Optimize Temperature: High temperatures can favor the E2 elimination pathway, producing an unwanted alkene byproduct from 2,6-dichlorobenzyl chloride.

      • Solution: Maintain a moderate reaction temperature, typically between 50-100 °C.[2][3] It is crucial to monitor the reaction by Thin-Layer Chromatography (TLC) to find the optimal balance between reaction rate and byproduct formation.

Q2: How can I identify and minimize the formation of the primary side product?

The main side product is typically the elimination (E2) product, 2,6-dichlorostyrene, formed from the reaction of the base with 2,6-dichlorobenzyl chloride.[2] Another possible, though less common, side reaction is C-alkylation on the aromatic ring of the phenoxide.[2][3]

  • Identification:

    • The elimination product can be detected by GC-MS analysis of the crude reaction mixture.

  • Minimization Strategies:

    • Use a Less Hindered Base: While a strong base is needed, extremely bulky bases can favor elimination. Sodium hydride is a good choice as it is strong but not sterically demanding.[4]

    • Control Temperature: As mentioned, lower the reaction temperature to the minimum required for a reasonable reaction rate to disfavor the higher activation energy elimination pathway.[3]

    • Add an Iodide Catalyst: If using 2,6-dichlorobenzyl chloride, adding a catalytic amount of sodium iodide (NaI) can improve the reaction rate. The iodide, being a better leaving group than chloride, can in-situ form the more reactive 2,6-dichlorobenzyl iodide (Finkelstein reaction), accelerating the desired SN2 substitution over elimination.[3][5]

Q3: The purification of the final product is difficult. What is the best method?

Purification can be challenging due to the potential presence of unreacted starting materials and side products with similar polarities.

  • Recommended Purification Protocol:

    • Aqueous Workup: After the reaction is complete, quench the mixture with water and extract the product into an organic solvent like ethyl acetate or dichloromethane. Wash the organic layer with a dilute base (e.g., 1M NaOH) to remove unreacted 3-hydroxybenzaldehyde, followed by a brine wash.

    • Silica Gel Chromatography: This is the most effective method for separating the desired ether from non-polar byproducts like the elimination product and any remaining 2,6-dichlorobenzyl chloride. A gradient elution system, starting with a non-polar solvent system (e.g., hexanes/ethyl acetate 95:5) and gradually increasing the polarity, is recommended.

    • Recrystallization: If a solid product is obtained after chromatography, recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) can further enhance purity.

Synthesis Pathway and Troubleshooting Workflow

The following diagrams illustrate the chemical synthesis pathway and a logical workflow for troubleshooting common experimental issues.

Synthesis_Pathway Synthesis of this compound cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_product Product r1 3-Hydroxybenzaldehyde p1 This compound r1->p1 + r2 2,6-Dichlorobenzyl Chloride r2->p1 base Base (e.g., NaH, K₂CO₃) base->p1 solvent Solvent (e.g., DMF) solvent->p1 temp Heat (50-100 °C) temp->p1

Caption: Williamson ether synthesis pathway for the target compound.

Troubleshooting_Workflow Troubleshooting Workflow for Low Yield cluster_causes Potential Causes cluster_solutions Solutions & Checks start Low Product Yield c1 Incomplete Reaction? start->c1 c2 Side Product Formation? start->c2 c3 Product Loss during Workup? start->c3 s1a Check TLC for unreacted 3-hydroxybenzaldehyde c1->s1a s2a Check crude by GC-MS for elimination product c2->s2a s3a Ensure pH > 12 during basic wash to remove phenol c3->s3a s3b Optimize chromatography gradient c3->s3b s1b Use stronger base (NaH) s1a->s1b If starting material remains s1c Increase reaction time/temp (monitor for side products) s1a->s1c If reaction is just slow s2b Lower reaction temperature s2a->s2b If E2 product is major s2c Add catalytic NaI s2a->s2c To boost SN2 rate

Caption: A logical workflow for diagnosing and resolving low yield issues.

Experimental Protocols and Data

Optimized Protocol for Williamson Ether Synthesis

This protocol is based on established methods for sterically hindered ether synthesis and provides a robust starting point for optimization.[5]

Materials:

  • 3-hydroxybenzaldehyde

  • 2,6-dichlorobenzyl chloride

  • Sodium hydride (NaH, 60% dispersion in mineral oil)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Sodium Iodide (NaI)

  • Ethyl acetate, Hexanes, Saturated aqueous ammonium chloride, Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Preparation: To a flame-dried round-bottom flask under an inert atmosphere (Argon or Nitrogen), add 3-hydroxybenzaldehyde (1.0 eq) and anhydrous DMF.

  • Deprotonation: Cool the solution to 0 °C in an ice bath. Carefully add sodium hydride (1.2 eq) portion-wise. Caution: NaH reacts violently with water and generates flammable H₂ gas.

  • Phenoxide Formation: Remove the ice bath and allow the mixture to stir at room temperature for 1 hour to ensure complete deprotonation.

  • Addition of Electrophile: Add catalytic sodium iodide (0.1 eq) followed by 2,6-dichlorobenzyl chloride (1.1 eq).

  • Reaction: Heat the reaction mixture to 60-70 °C and monitor its progress by TLC. The reaction may take 6-24 hours.

  • Work-up: After completion, cool the mixture to 0 °C and cautiously quench by the slow addition of saturated aqueous ammonium chloride solution. Dilute with water and transfer to a separatory funnel.

  • Extraction: Extract the aqueous layer three times with ethyl acetate.

  • Washing: Combine the organic layers and wash with water, followed by brine. Dry the organic layer over anhydrous MgSO₄.

  • Purification: Filter the drying agent and concentrate the solvent under reduced pressure. Purify the crude residue by column chromatography on silica gel using a hexanes/ethyl acetate gradient.

Table 1: Comparison of Reaction Conditions

The following table summarizes various conditions for the Williamson ether synthesis and their likely impact on the yield of sterically hindered ethers like this compound.

ParameterOption 1Option 2Option 3Rationale & Expected Outcome
Base K₂CO₃NaHCs₂CO₃NaH is a strong, non-nucleophilic base ensuring complete deprotonation, likely leading to higher yields than weaker bases like K₂CO₃.[1] Cs₂CO₃ is also effective but more expensive.
Solvent AcetoneDMFAcetonitrileDMF and Acetonitrile are preferred polar aprotic solvents that accelerate SN2 reactions.[2][3] DMF is often superior due to its higher boiling point, allowing for a wider temperature range.
Temperature Room Temp.60-70 °C100 °C60-70 °C provides a good balance. Room temperature may be too slow due to steric hindrance. 100 °C significantly increases the risk of the E2 elimination side reaction.[2]
Additive NoneNaI (catalytic)Phase Transfer CatalystCatalytic NaI can significantly increase the rate of reaction with benzyl chlorides via the Finkelstein reaction, favoring the desired substitution over elimination.[3][5]
Example Yield Moderate (~50-70%)Potentially High (>75%) Moderate-HighThe combination of NaH, DMF, and catalytic NaI at a controlled temperature of 60-70 °C is expected to provide the highest yield. A reported synthesis of a similar compound using K₂CO₃/DMF/NaI yielded 71%.[5]

Frequently Asked Questions (FAQs)

Q: Can I use a different electrophile, such as 2,6-dichlorobenzyl bromide? A: Yes. Alkyl bromides are more reactive than chlorides in SN2 reactions because bromide is a better leaving group. Using 2,6-dichlorobenzyl bromide could potentially increase the reaction rate and allow for lower reaction temperatures, which would further suppress the E2 elimination side reaction and may lead to a higher yield.

Q: Is it possible to use an alternative to the Williamson ether synthesis for this transformation? A: Yes, for sterically hindered ethers, the Mitsunobu reaction is a powerful alternative.[1] It involves reacting 3-hydroxybenzaldehyde with 2,6-dichlorobenzyl alcohol in the presence of triphenylphosphine (PPh₃) and a reagent like diethyl azodicarboxylate (DEAD). This reaction proceeds under mild, neutral conditions, avoiding the strong bases that promote elimination. However, the reagents are more expensive and purification can be complicated by byproducts like triphenylphosphine oxide.[1]

Q: How do I know when the deprotonation of 3-hydroxybenzaldehyde is complete? A: When using sodium hydride with an alcohol or phenol in a solvent, the completion of the deprotonation is typically indicated by the cessation of hydrogen gas evolution (bubbling). Stirring for a set time (e.g., 1 hour) after the bubbling stops ensures the reaction is complete before adding the electrophile.

References

Technical Support Center: Synthesis of 3-[(2,6-Dichlorobenzyl)oxy]benzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3-[(2,6-Dichlorobenzyl)oxy]benzaldehyde.

Troubleshooting Guide

Issue 1: Low or No Yield of the Desired Product

Q: My reaction has resulted in a very low yield or has not produced the target molecule. What are the potential causes and how can I address them?

A: Low or no yield in the synthesis of this compound, which is typically carried out via a Williamson ether synthesis, can be attributed to several factors. Here is a systematic guide to troubleshooting this issue:

  • Incomplete Deprotonation of 3-Hydroxybenzaldehyde: The reaction requires the formation of a phenoxide from 3-hydroxybenzaldehyde to act as a nucleophile. If the base used is not strong enough or is used in insufficient quantity, the concentration of the reactive phenoxide will be low, leading to a poor yield.

    • Solution: Ensure you are using a suitable base, such as potassium carbonate (K₂CO₃) or sodium hydride (NaH), in an appropriate molar excess (typically 1.5-2.0 equivalents relative to the 3-hydroxybenzaldehyde). Ensure your reagents, especially the base and solvent, are anhydrous, as water can consume the base and hydrolyze the desired product.

  • Poor Quality of Reagents: The purity of your starting materials, 3-hydroxybenzaldehyde and 2,6-dichlorobenzyl halide (bromide or chloride), is crucial. Impurities can interfere with the reaction or introduce contaminants that complicate purification. For instance, technical grade 2,6-dichlorobenzyl chloride may contain impurities like benzaldehyde, benzyl alcohol, and dibenzyl ether.

    • Solution: Use high-purity reagents. If the purity is questionable, consider purifying the starting materials before use. For example, 3-hydroxybenzaldehyde can be recrystallized.

  • Suboptimal Reaction Temperature: The Williamson ether synthesis is sensitive to temperature. If the temperature is too low, the reaction rate will be very slow, leading to an incomplete reaction within a typical timeframe. Conversely, excessively high temperatures can promote side reactions.

    • Solution: The reaction is typically performed at an elevated temperature, often in the range of 80-100 °C, especially when using a moderately strong base like K₂CO₃ in a solvent like DMF.[1] Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time at your chosen temperature.

  • Inappropriate Solvent Choice: The choice of solvent is critical for an S(_N)2 reaction like the Williamson ether synthesis. Polar aprotic solvents such as N,N-dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or acetonitrile are generally preferred as they solvate the cation of the base, leaving the phenoxide anion more nucleophilic.[2]

    • Solution: If you are using a non-polar or protic solvent, consider switching to a polar aprotic solvent to enhance the reaction rate.

Issue 2: Presence of Significant Side Products

Q: I have obtained the desired product, but the reaction mixture contains significant impurities. What are the likely side reactions, and how can I minimize them?

A: The primary side reactions in the synthesis of this compound are C-alkylation and elimination.

  • C-Alkylation: The phenoxide of 3-hydroxybenzaldehyde is an ambident nucleophile, meaning it can react at the oxygen atom (O-alkylation, the desired reaction) or at a carbon atom on the aromatic ring (C-alkylation).[3][4] This results in the formation of isomers where the 2,6-dichlorobenzyl group is attached to the benzene ring of 3-hydroxybenzaldehyde.

    • How to Minimize: The choice of solvent plays a significant role in controlling the regioselectivity.

      • Use Polar Aprotic Solvents: Solvents like DMF, DMSO, and acetonitrile favor O-alkylation.[3]

      • Avoid Protic Solvents: Protic solvents like ethanol or water can solvate the oxygen atom of the phenoxide through hydrogen bonding, making it less available for reaction and thus increasing the likelihood of C-alkylation.

  • E2 Elimination: While 2,6-dichlorobenzyl halide is a primary halide, which generally favors S(_N)2 reactions, the steric hindrance from the two ortho-chloro substituents can make it more susceptible to E2 elimination, especially at higher temperatures and with very strong, bulky bases.[2][5] This would lead to the formation of 2,6-dichlorostyrene.

    • How to Minimize:

      • Control the Temperature: Lowering the reaction temperature can favor the S(_N)2 pathway over E2 elimination.[2]

      • Choice of Base: While a strong base is needed, a very bulky base might slightly increase the proportion of elimination. Using a non-nucleophilic base of appropriate strength, like potassium carbonate, is a good practice.

Issue 3: Difficulty in Purifying the Final Product

Q: I am struggling to purify the this compound from the crude reaction mixture. What purification strategies are effective?

A: Purifying the target compound often involves removing unreacted starting materials, the base, and any side products.

  • Standard Work-up:

    • After the reaction is complete, cool the mixture and quench with water.

    • Extract the product into an organic solvent like ethyl acetate.

    • Wash the organic layer with water and brine to remove the solvent (e.g., DMF) and inorganic salts.

  • Removal of Unreacted 3-Hydroxybenzaldehyde: If there is unreacted 3-hydroxybenzaldehyde, it can be removed by washing the organic extract with a dilute aqueous base solution (e.g., 1M NaOH). The 3-hydroxybenzaldehyde will deprotonate to form a water-soluble phenoxide and move into the aqueous layer.

  • Purification by Crystallization or Chromatography:

    • Recrystallization: If the crude product is a solid, recrystallization from a suitable solvent system (e.g., ethanol/water, hexanes/ethyl acetate) can be an effective purification method.

    • Column Chromatography: For oily products or mixtures that are difficult to crystallize, column chromatography on silica gel is a reliable method. A gradient of ethyl acetate in hexanes is a common eluent system for compounds of this polarity.[1]

  • Bisulfite Adduct Formation for Aldehyde Purification: Aldehydes can be purified by forming a solid, water-soluble bisulfite adduct.[6][7][8][9]

    • Dissolve the crude product in a suitable solvent (e.g., methanol).

    • Add a saturated aqueous solution of sodium bisulfite and stir. The aldehyde will form a crystalline adduct.

    • Filter the solid adduct and wash it with an organic solvent to remove non-aldehydic impurities.

    • The pure aldehyde can be regenerated from the adduct by treatment with an aqueous base (e.g., Na₂CO₃) or acid.

Frequently Asked Questions (FAQs)

Q1: What is the role of potassium carbonate in this synthesis? A1: Potassium carbonate (K₂CO₃) acts as a base to deprotonate the phenolic hydroxyl group of 3-hydroxybenzaldehyde. This generates the phenoxide anion, which is a much stronger nucleophile than the neutral alcohol and is necessary for the S(_N)2 reaction with 2,6-dichlorobenzyl halide to proceed at a reasonable rate.[4]

Q2: Can I use 2,6-dichlorobenzyl chloride instead of 2,6-dichlorobenzyl bromide? A2: Yes, 2,6-dichlorobenzyl chloride can be used. However, bromides are generally better leaving groups than chlorides in S(_N)2 reactions. Therefore, the reaction with 2,6-dichlorobenzyl bromide may proceed faster or at a lower temperature than with the corresponding chloride. If you use the chloride, you may need to use a higher reaction temperature or a longer reaction time to achieve a comparable yield.

Q3: Why is a polar aprotic solvent like DMF recommended? A3: Polar aprotic solvents like DMF are recommended for several reasons. They are polar enough to dissolve the ionic intermediates (the phenoxide salt). They do not have acidic protons, so they do not participate in hydrogen bonding with the nucleophile. This "naked" nucleophile is more reactive and leads to a faster S(_N)2 reaction. Furthermore, these solvents favor O-alkylation over C-alkylation.[3]

Q4: How can I monitor the progress of the reaction? A4: The progress of the reaction can be effectively monitored by Thin Layer Chromatography (TLC). Take small aliquots of the reaction mixture at regular intervals and spot them on a TLC plate. By comparing the spots of the reaction mixture with the spots of the starting materials (3-hydroxybenzaldehyde and 2,6-dichlorobenzyl halide), you can observe the consumption of the reactants and the formation of the product. The product, being less polar than 3-hydroxybenzaldehyde, will have a higher R(_f) value.

Q5: What are the safety precautions I should take during this synthesis? A5:

  • Reagent Handling: 2,6-Dichlorobenzyl halides are lachrymators and skin irritants. Handle them in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Solvent Safety: DMF is a skin and respiratory irritant and is toxic. Handle it in a fume hood.

  • Base Handling: Sodium hydride (if used) is a flammable solid that reacts violently with water. It should be handled under an inert atmosphere (e.g., nitrogen or argon). Potassium carbonate is a mild irritant.

  • General Precautions: Always work in a well-ventilated area and be aware of the location of safety equipment such as fire extinguishers and safety showers.

Quantitative Data Summary

Table 1: Effect of Solvent on O- vs. C-Alkylation

SolventDielectric ConstantSolvent TypeO-Alkylation Product (%)C-Alkylation Product (%)
N,N-Dimethylformamide (DMF)36.7Polar Aprotic>90<10
Acetonitrile37.5Polar Aprotic~85~15
Ethanol24.5Polar Protic~40~60
Water80.1Polar Protic<10>90

This table illustrates the general trend that polar aprotic solvents strongly favor the desired O-alkylation, while polar protic solvents can lead to significant amounts of the C-alkylation side product.

Table 2: Influence of Alkyl Halide Structure on Reaction Outcome

Alkyl HalideSteric HindranceS(_N)2 Reaction (Ether)E2 Reaction (Alkene)
Methyl HalideLowMajor ProductNot Possible
Primary HalideLowMajor ProductMinor Product
2,6-Dichlorobenzyl HalideModerate (due to ortho-substituents)Favored ProductPotential Side Product
Secondary HalideModerateMinor ProductMajor Product
Tertiary HalideHighNo ReactionMajor Product

This table highlights that while 2,6-dichlorobenzyl halide is a primary halide, its steric bulk may lead to a small amount of the elimination byproduct, though substitution is still the major pathway.

Experimental Protocols

Detailed Methodology for the Synthesis of this compound

This protocol is adapted from a similar synthesis of 3-[(3-chlorobenzyl)oxy]benzaldehyde and represents a standard procedure for this type of Williamson ether synthesis.[1]

Materials:

  • 3-Hydroxybenzaldehyde

  • 2,6-Dichlorobenzyl bromide (or chloride)

  • Anhydrous potassium carbonate (K₂CO₃)

  • Anhydrous N,N-dimethylformamide (DMF)

  • Ethyl acetate

  • Deionized water

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3-hydroxybenzaldehyde (1.0 eq).

  • Add anhydrous DMF to dissolve the 3-hydroxybenzaldehyde (a concentration of approximately 0.5 M is suitable).

  • Add anhydrous potassium carbonate (1.5 eq) to the solution.

  • Stir the mixture at room temperature for 15-20 minutes.

  • Add 2,6-dichlorobenzyl bromide (1.1 eq) to the reaction mixture.

  • Heat the reaction mixture to 80 °C and stir for 3-5 hours. Monitor the reaction progress by TLC (e.g., using a 3:1 mixture of petroleum ether:ethyl acetate as the eluent).

  • Once the reaction is complete (as indicated by the consumption of the 3-hydroxybenzaldehyde), cool the mixture to room temperature.

  • Pour the reaction mixture into a separatory funnel containing deionized water.

  • Extract the aqueous layer with ethyl acetate (3 x volume of DMF).

  • Combine the organic extracts and wash them with deionized water (2x) and then with brine (1x) to remove residual DMF.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in petroleum ether to afford the pure this compound.

Visualizations

Synthesis_Workflow Reactants Starting Materials: 3-Hydroxybenzaldehyde 2,6-Dichlorobenzyl Halide Base (e.g., K₂CO₃) Solvent (e.g., DMF) Reaction Williamson Ether Synthesis (Sₙ2 Reaction) 80-100 °C Reactants->Reaction Workup Work-up: 1. Quench with Water 2. Extraction (Ethyl Acetate) 3. Wash (Water, Brine) Reaction->Workup Crude Crude Product Mixture Workup->Crude Purification Purification: Column Chromatography or Recrystallization Crude->Purification FinalProduct Pure this compound Purification->FinalProduct

Caption: Experimental workflow for the synthesis and purification of this compound.

Reaction_Pathways Phenoxide 3-Hydroxybenzaldehyde Phenoxide (Nucleophile) O_Alkylation O-Alkylation (Sₙ2) Desired Pathway Phenoxide->O_Alkylation Favored in polar aprotic solvents C_Alkylation C-Alkylation Side Reaction Phenoxide->C_Alkylation Favored in polar protic solvents AlkylHalide 2,6-Dichlorobenzyl Halide (Electrophile) AlkylHalide->O_Alkylation AlkylHalide->C_Alkylation Elimination E2 Elimination Side Reaction AlkylHalide->Elimination Favored by high temp. & strong, bulky base DesiredProduct This compound O_Alkylation->DesiredProduct C_Product C-Alkylated Isomer C_Alkylation->C_Product E_Product 2,6-Dichlorostyrene Elimination->E_Product

Caption: Competing reaction pathways in the synthesis of this compound.

References

Technical Support Center: TLC Analysis of 3-[(2,6-Dichlorobenzyl)oxy]benzaldehyde Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-[(2,6-Dichlorobenzyl)oxy]benzaldehyde and monitoring its reactions using Thin-Layer Chromatography (TLC).

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the TLC analysis of reactions involving this compound.

Q1: My TLC plate shows significant streaking or tailing of spots. What could be the cause and how can I fix it?

A1: Streaking or tailing on a TLC plate can be caused by several factors:

  • Sample Overloading: Applying too much sample to the TLC plate is a common cause of streaking.[1][2][3][4][5]

    • Solution: Dilute your sample and re-spot it on the plate. Applying the sample multiple times in the same spot, allowing the solvent to dry in between applications, can help concentrate the sample without overloading.[2][3]

  • Compound Acidity/Basicity: The silica gel on standard TLC plates is slightly acidic. If your compound is basic, it may interact strongly with the silica, causing tailing.[4] Conversely, acidic compounds can also streak.

    • Solution: For basic compounds, add a small amount of a base like triethylamine (0.1–2.0%) to your mobile phase.[2][4] For acidic compounds, add a small amount of an acid like acetic or formic acid (0.1–2.0%) to the mobile phase.[2][4]

  • Inappropriate Solvent System: The polarity of your mobile phase may not be suitable for your compound.[3]

    • Solution: Experiment with different solvent systems. If your compound is highly polar, you might need to use a more polar mobile phase or consider using reversed-phase TLC plates.[2]

  • Compound Decomposition: The compound may be unstable on the silica gel plate.[1][4]

    • Solution: To check for decomposition, you can run a 2D TLC.[1] If decomposition is confirmed, consider using a less reactive stationary phase like alumina.[4]

Q2: I can't see any spots on my TLC plate after development, even under a UV lamp. What should I do?

A2: This issue can arise from a few different problems:

  • Insufficient Sample Concentration: The amount of compound spotted on the plate may be too low to be detected.[2][3]

    • Solution: Concentrate your sample or spot it multiple times in the same location, ensuring the spot is dry before re-application.[2][3]

  • Compound Not UV-Active: Not all compounds are visible under UV light.

    • Solution: Use a visualization stain. Common stains include potassium permanganate, p-anisaldehyde, or a phosphomolybdic acid solution.[6] Vanillin is a good general-purpose stain that produces a range of colors for different functional groups.[2]

  • Sample Volatility: The compound may have evaporated from the plate during development.[2]

    • Solution: If you suspect your compound is volatile, minimizing the time the plate is exposed to air before and after development may help. However, TLC may not be the ideal analytical method in this case.

  • Incorrect Solvent Level: If the solvent level in the developing chamber is above the baseline where the sample is spotted, the sample will dissolve into the solvent pool instead of moving up the plate.[1][3]

    • Solution: Ensure the solvent level is below the baseline on your TLC plate.

Q3: The spots for my starting material and product have very similar Rf values, making it difficult to monitor the reaction. How can I improve the separation?

A3: Poor separation between spots is a common challenge.

  • Change the Solvent System: The most effective way to improve separation is to try different mobile phase compositions.[6] Adjusting the polarity by changing the ratio of your solvents can significantly impact the Rf values.

  • Use a Co-spot: A "co-spot" involves spotting your starting material and your reaction mixture in the same lane. This can help to visually distinguish between the two if there is even a slight difference in their Rf values.[6][7]

  • Consider a Different Stationary Phase: If changing the mobile phase doesn't provide adequate separation, you might need to switch to a different type of TLC plate, such as alumina or a reversed-phase plate.

Q4: My reaction is in a high-boiling solvent like DMF or DMSO, and it's causing a large smear on the TLC plate. How can I get a clean TLC?

A4: High-boiling solvents can interfere with the proper development of the TLC plate.

  • Vacuum Application: After spotting your reaction mixture on the plate, place the plate under a high vacuum for a few minutes to remove the high-boiling solvent before placing it in the developing chamber.[6]

  • Extraction: Before running the TLC, perform a simple liquid-liquid extraction. Dilute a small aliquot of your reaction mixture with water and a solvent that is immiscible with water (like ethyl acetate), then spot the organic layer on your TLC plate.

Data Presentation

The following table summarizes typical solvent systems that can be used as a starting point for the TLC analysis of benzaldehyde derivatives. The polarity can be adjusted by varying the ratio of the solvents to achieve optimal separation.

Solvent System Components (v/v)PolarityCommon Applications & Notes
Hexane / Ethyl AcetateLow to MediumA very common starting point for many organic compounds. A higher proportion of ethyl acetate increases polarity.
Dichloromethane / MethanolMedium to HighGood for more polar compounds. A higher proportion of methanol increases polarity.
Toluene / AcetoneMediumAnother versatile solvent system.
Hexane / Dichloromethane (1:1)LowHas been used for the separation of benzaldehyde and 3-nitrobenzaldehyde.[7]

Experimental Protocols

Detailed Methodology for TLC Analysis of a this compound Reaction

  • Preparation of the Developing Chamber:

    • Pour the chosen mobile phase into the TLC chamber to a depth of approximately 0.5 cm.

    • Place a piece of filter paper in the chamber, ensuring it is saturated with the solvent vapor. This helps to maintain a saturated atmosphere inside the chamber, leading to better and more reproducible results.

    • Cover the chamber with a lid and allow it to equilibrate for at least 5-10 minutes.

  • Preparation of the TLC Plate:

    • Using a soft pencil, gently draw a baseline about 1 cm from the bottom of a silica gel TLC plate.[7] Be careful not to scratch the silica surface.[5]

    • Mark lanes on the baseline for your starting material (SM), reaction mixture (RM), and a co-spot (CO).[7]

  • Spotting the TLC Plate:

    • Prepare dilute solutions of your starting material and reaction mixture in a volatile solvent (e.g., dichloromethane or ethyl acetate).

    • Using a capillary tube, apply a small spot of the starting material solution to the SM lane.[7] The spot should be as small as possible (1-2 mm in diameter).

    • Apply a spot of the reaction mixture to the RM lane.[7]

    • In the CO lane, first apply a spot of the starting material, and then apply a spot of the reaction mixture directly on top of it, allowing the solvent to evaporate between applications.[7]

  • Developing the TLC Plate:

    • Carefully place the spotted TLC plate into the equilibrated developing chamber. Ensure the solvent level is below the baseline.

    • Allow the solvent to travel up the plate until it is about 1 cm from the top.

    • Remove the plate from the chamber and immediately mark the solvent front with a pencil.

  • Visualization:

    • Allow the plate to dry completely.

    • Visualize the spots under a UV lamp (typically at 254 nm) and circle any visible spots with a pencil.[7]

    • If spots are not visible under UV light, use an appropriate staining solution (e.g., potassium permanganate, p-anisaldehyde) by dipping the plate in the stain and then gently heating it with a heat gun until spots appear.

Visualizations

TLC_Troubleshooting_Workflow start Unexpected TLC Result streaking Streaking or Tailing start->streaking no_spots No Spots Visible start->no_spots poor_separation Poor Separation (Similar Rf) start->poor_separation overloading Sample Overloaded? streaking->overloading Check concentration Sample Too Dilute? no_spots->concentration Check change_solvent_sep Change Solvent System poor_separation->change_solvent_sep Try First dilute Dilute Sample & Re-spot overloading->dilute Yes acid_base Acidic/Basic Compound? overloading->acid_base No add_modifier Add Acid/Base to Mobile Phase acid_base->add_modifier Yes solvent_issue Inappropriate Solvent? acid_base->solvent_issue No change_solvent Change Solvent System solvent_issue->change_solvent Yes concentrate_spot Concentrate Sample or Re-spot Multiple Times concentration->concentrate_spot Yes uv_active Compound Not UV-Active? concentration->uv_active No use_stain Use a Visualization Stain uv_active->use_stain Yes solvent_level Solvent Level Above Baseline? uv_active->solvent_level No adjust_level Adjust Solvent Level solvent_level->adjust_level Yes use_cospot Use a Co-spot change_solvent_sep->use_cospot If still poor change_plate Change Stationary Phase (e.g., Alumina) use_cospot->change_plate Last Resort Reaction_Workflow start_materials Starting Materials: 3-Hydroxybenzaldehyde + 2,6-Dichlorobenzyl Chloride reaction Reaction (e.g., Williamson Ether Synthesis) start_materials->reaction sampling Take Aliquot from Reaction Mixture reaction->sampling spotting Spot TLC Plate sampling->spotting prep_tlc Prepare TLC Plate (Baseline, Lanes for SM, RM, Co-spot) prep_tlc->spotting development Develop Plate in Solvent Chamber spotting->development visualization Visualize Plate (UV Lamp and/or Stain) development->visualization analysis Analyze Results (Compare Spots, Calculate Rf) visualization->analysis

References

Technical Support Center: Optimizing Williamson Ether Synthesis for Benzaldehyde Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the Williamson ether synthesis of benzaldehyde derivatives.

Troubleshooting Guide

This guide addresses common issues encountered during the Williamson ether synthesis of phenolic benzaldehyde derivatives, such as vanillin, salicylaldehyde, and their analogues.

Problem: Low or No Product Yield

Low or non-existent yield of the desired ether is a frequent issue. The following flowchart and table outline potential causes and solutions.

LowYieldTroubleshooting start Low/No Yield check_deprotonation 1. Incomplete Deprotonation? start->check_deprotonation check_sn2 2. S N 2 Reaction Inefficient? check_deprotonation->check_sn2 No solution_base Use stronger base (e.g., NaH) Increase base equivalents Ensure anhydrous conditions check_deprotonation->solution_base Yes check_side_reactions 3. Competing Side Reactions? check_sn2->check_side_reactions No solution_alkyl_halide Use primary alkyl halide Use more reactive halide (I > Br > Cl) Increase temperature check_sn2->solution_alkyl_halide Yes check_reagents 4. Reagent Quality? check_side_reactions->check_reagents No solution_side_reactions Lower reaction temperature Use less hindered base/alkyl halide Consider alternative synthesis route check_side_reactions->solution_side_reactions Yes solution_reagents Use fresh, pure reagents Dry solvents and reagents thoroughly check_reagents->solution_reagents Yes

Caption: Troubleshooting workflow for low yield in Williamson ether synthesis.

Potential Cause Recommended Actions
Incomplete Deprotonation of the Phenolic Hydroxyl Group The phenoxide, which is the active nucleophile, is formed by deprotonating the phenolic hydroxyl group. If this step is incomplete, the reaction will not proceed efficiently. Ensure you are using a sufficiently strong base to deprotonate the phenol (pKa ~10). For less acidic phenols, a stronger base like sodium hydride (NaH) may be necessary instead of weaker bases like potassium carbonate (K₂CO₃). Also, ensure all reagents and solvents are anhydrous, as water will consume the base.
Inefficient S(_N)2 Reaction The Williamson ether synthesis is an S(_N)2 reaction, which is sensitive to steric hindrance.[1] Use a primary alkyl halide if possible, as secondary and tertiary alkyl halides are more prone to elimination reactions.[1][2] The reactivity of the leaving group is also important; alkyl iodides are more reactive than bromides, which are more reactive than chlorides.[1] Increasing the reaction temperature can also improve the rate of reaction, but be aware that this may also promote side reactions.[2]
Competing Side Reactions The most common side reaction is E2 elimination, especially with secondary and tertiary alkyl halides.[1] Using a primary alkyl halide and a less sterically hindered base can minimize this. Another potential side reaction with phenoxides is C-alkylation, where the alkyl group attaches to the aromatic ring instead of the oxygen.[3] The choice of solvent can influence the O- vs. C-alkylation ratio.
Poor Reagent Quality Ensure that the starting benzaldehyde derivative, alkyl halide, base, and solvent are pure and dry. Contaminants can interfere with the reaction.

Frequently Asked Questions (FAQs)

Q1: What is the best base to use for the Williamson ether synthesis of a hydroxybenzaldehyde?

The choice of base depends on the acidity of the phenolic proton. For many hydroxybenzaldehydes, potassium carbonate (K₂CO₃) is sufficient. However, for less acidic phenols or to ensure complete deprotonation, a stronger base like sodium hydride (NaH) is often a better choice.[2]

Q2: Which solvent is most suitable for this reaction?

Polar aprotic solvents are generally the best choice as they solvate the cation of the phenoxide, leaving the phenoxide anion more "naked" and nucleophilic.[4] Commonly used solvents include N,N-dimethylformamide (DMF) and acetonitrile.[3]

Q3: Can I use a secondary or tertiary alkyl halide in this reaction?

It is strongly advised to use a primary alkyl halide. Secondary and tertiary alkyl halides will likely lead to the formation of an alkene via an E2 elimination reaction as the major product, significantly reducing the yield of the desired ether.[1][2]

Q4: My reaction is very slow. How can I speed it up?

To increase the reaction rate, you can:

  • Increase the temperature. Typical reaction temperatures range from 50-100 °C.[3]

  • Use a more reactive alkyl halide (iodide > bromide > chloride).[1]

  • Ensure your solvent is polar aprotic and anhydrous.

Q5: I see multiple spots on my TLC plate after the reaction. What are the likely byproducts?

Besides your starting material and desired product, you may be seeing byproducts from:

  • E2 Elimination: An alkene formed from the alkyl halide.

  • C-Alkylation: An isomer where the alkyl group has attached to the aromatic ring.[3]

  • Unreacted Starting Material: Indicating an incomplete reaction.

Data Presentation

The following tables summarize the influence of various reaction parameters on the Williamson ether synthesis of benzaldehyde derivatives.

Table 1: General Influence of Base on Reaction Success

BaseStrengthCommon Applications & Considerations
Potassium Carbonate (K₂CO₃) ModerateEffective for relatively acidic phenols. It is less hazardous and easier to handle than NaH.
Sodium Hydride (NaH) StrongEnsures complete deprotonation of less acidic phenols. Requires strictly anhydrous conditions and careful handling.[2]
Sodium Hydroxide (NaOH) StrongCan be used, but the presence of water from aqueous NaOH can be problematic.

Table 2: Common Solvents and Their Impact

SolventTypeRationale for Use
N,N-Dimethylformamide (DMF) Polar AproticExcellent for S(_N)2 reactions as it effectively solvates cations, enhancing the nucleophilicity of the phenoxide.[3]
Acetonitrile (CH₃CN) Polar AproticAnother good choice for promoting S(_N)2 reactions.[3]
Acetone Polar AproticCan be used, but its lower boiling point may limit the reaction temperature.
Ethanol/Methanol ProticGenerally avoided as they can solvate the phenoxide, reducing its nucleophilicity.

Table 3: Effect of Alkyl Halide Structure on Product Distribution

Alkyl Halide TypePrimary ProductSecondary Product(s)
Primary (e.g., CH₃I, CH₃CH₂Br) Ether (S(_N)2)-
Secondary (e.g., (CH₃)₂CHBr) Alkene (E2)Ether (S(_N)2)
Tertiary (e.g., (CH₃)₃CBr) Alkene (E2)No Ether

Experimental Protocols

General Protocol for the Synthesis of Alkoxy-Benzaldehyde Derivatives

This protocol is a general guideline and may require optimization for specific substrates.

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up and Purification prep_reagents 1. Dry glassware and reagents add_aldehyde 2. Add hydroxybenzaldehyde and base to flask prep_reagents->add_aldehyde add_solvent 3. Add anhydrous polar aprotic solvent add_aldehyde->add_solvent add_alkyl_halide 4. Add alkyl halide dropwise add_solvent->add_alkyl_halide heat_reaction 5. Heat reaction mixture (50-100 °C) add_alkyl_halide->heat_reaction monitor_tlc 6. Monitor reaction by TLC heat_reaction->monitor_tlc cool_reaction 7. Cool to room temperature monitor_tlc->cool_reaction quench 8. Quench with water cool_reaction->quench extract 9. Extract with organic solvent quench->extract wash 10. Wash organic layer extract->wash dry_purify 11. Dry, concentrate, and purify wash->dry_purify

Caption: General experimental workflow for Williamson ether synthesis.

Example: Synthesis of 2-Ethoxy-4-nitrobenzaldehyde [5]

  • Reaction Setup: To a dry 250 mL round-bottom flask equipped with a magnetic stir bar, add 2-hydroxy-4-nitrobenzaldehyde (1.0 eq).

  • Addition of Base and Solvent: Add anhydrous potassium carbonate (1.5 eq) to the flask. Add anhydrous DMF (approximately 10 mL per gram of salicylaldehyde) to the flask.

  • Addition of Ethylating Agent: Stir the mixture at room temperature for 15 minutes. Add ethyl iodide (1.2 eq) dropwise to the suspension.

  • Reaction: Heat the reaction mixture to 80°C and stir for 12-16 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Workup: After the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into a separatory funnel containing 100 mL of water.

  • Extraction: Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Washing: Combine the organic layers and wash with brine (2 x 50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

References

Technical Support Center: Purification of 3-[(2,6-Dichlorobenzyl)oxy]benzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with crude 3-[(2,6-Dichlorobenzyl)oxy]benzaldehyde. Our aim is to address common issues encountered during the purification of this compound.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My crude this compound is a yellow oil/sticky solid. How can I solidify it and improve its purity?

A1: The presence of a yellowish color and oily consistency typically indicates the presence of unreacted starting materials or byproducts. The primary impurities are likely unreacted 3-hydroxybenzaldehyde and 2,6-dichlorobenzyl bromide. A simple recrystallization is often effective in removing these impurities and obtaining a crystalline product.

Troubleshooting Steps:

  • Solvent Selection: Start by testing the solubility of your crude product in various solvents. Ideal recrystallization solvents are those in which the compound is sparingly soluble at room temperature but highly soluble when heated. Common choices include ethanol, isopropanol, or a mixture of ethyl acetate and hexanes.

  • Recrystallization Protocol:

    • Dissolve the crude product in a minimal amount of the chosen hot solvent.

    • If the solution is colored, you can add a small amount of activated charcoal and heat for a few minutes to adsorb colored impurities.

    • Hot filter the solution to remove the charcoal and any insoluble impurities.

    • Allow the filtrate to cool slowly to room temperature. Crystal formation should begin.

    • Once the solution has reached room temperature, you can place it in an ice bath to maximize crystal yield.

    • Collect the crystals by vacuum filtration and wash them with a small amount of cold solvent.

    • Dry the crystals under vacuum.

Q2: After recrystallization, I still see impurities in my NMR/LC-MS analysis. What should I do next?

A2: If recrystallization is insufficient to achieve the desired purity, column chromatography is the recommended next step. This technique separates compounds based on their polarity and is highly effective at removing closely related impurities.

Troubleshooting Steps:

  • TLC Analysis: Before running a column, perform thin-layer chromatography (TLC) to determine an appropriate solvent system (mobile phase). The ideal solvent system will show good separation between your desired product and the impurities, with the product having an Rf value of approximately 0.3-0.4. A common mobile phase for compounds of this polarity is a mixture of hexanes and ethyl acetate.

  • Column Chromatography Protocol:

    • Prepare a silica gel column.

    • Dissolve your crude product in a minimal amount of the mobile phase or a stronger solvent like dichloromethane.

    • Load the sample onto the column.

    • Elute the column with the chosen mobile phase, collecting fractions.

    • Monitor the fractions by TLC to identify those containing the pure product.

    • Combine the pure fractions and remove the solvent using a rotary evaporator.

Q3: I have a significant amount of unreacted 2,6-dichlorobenzyl bromide in my crude product. How can I remove it efficiently?

A3: 2,6-dichlorobenzyl bromide can often be removed by a simple aqueous wash if it has not degraded. However, a more robust method is to use a scavenger resin or a chemical quench. For a laboratory setting, column chromatography as described in A2 is a very effective method. If you wish to avoid chromatography for bulk removals, a chemical approach can be considered.

Troubleshooting Steps (Chemical Quench):

  • Dissolve the crude product in a suitable organic solvent like ethyl acetate.

  • Wash the organic layer with a dilute solution of a nucleophile that will react with the benzyl bromide but not your product, for example, a dilute aqueous solution of sodium sulfite. This will convert the benzyl bromide to a more water-soluble sulfonate.

  • Wash the organic layer with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Concentrate the organic layer under reduced pressure.

  • Proceed with recrystallization to further purify the product.

Data Presentation

The following table summarizes the expected purity levels of crude this compound after applying different purification techniques.

Purification MethodPurity of Starting MaterialKey Impurities PresentPurity After PurificationApproximate Yield
Single Recrystallization85%3-hydroxybenzaldehyde, 2,6-dichlorobenzyl bromide95-97%70-80%
Column Chromatography85%3-hydroxybenzaldehyde, 2,6-dichlorobenzyl bromide, minor byproducts>99%60-75%
Aqueous Wash followed by Recrystallization85%High levels of 2,6-dichlorobenzyl bromide92-95%75-85%

Experimental Protocols

1. Recrystallization Protocol

  • Materials: Crude this compound, ethanol (or another suitable solvent), Erlenmeyer flasks, hot plate, filtration apparatus (Büchner funnel, filter paper, vacuum flask), ice bath.

  • Procedure:

    • Place 1.0 g of the crude product in a 50 mL Erlenmeyer flask.

    • Add a minimal amount of ethanol (e.g., 10-15 mL) and heat the mixture on a hot plate with stirring until the solid dissolves completely.

    • If necessary, add more ethanol dropwise to achieve complete dissolution.

    • Remove the flask from the heat and allow it to cool slowly to room temperature.

    • Once crystal formation appears to have stopped, place the flask in an ice bath for 15-20 minutes to maximize yield.

    • Collect the crystals by vacuum filtration, washing them with a small amount of ice-cold ethanol.

    • Dry the purified crystals in a vacuum oven or desiccator.

2. Column Chromatography Protocol

  • Materials: Crude this compound, silica gel, hexanes, ethyl acetate, chromatography column, collection tubes.

  • Procedure:

    • Prepare a slurry of silica gel in a 9:1 mixture of hexanes:ethyl acetate and pack the chromatography column.

    • Dissolve 1.0 g of the crude product in a minimal amount of dichloromethane (DCM) or the mobile phase.

    • Adsorb the sample onto a small amount of silica gel by concentrating the solution to dryness.

    • Carefully add the dried sample-silica mixture to the top of the packed column.

    • Gently add the mobile phase (9:1 hexanes:ethyl acetate) to the column and begin elution.

    • Collect fractions (e.g., 10-15 mL each) in test tubes.

    • Monitor the fractions by TLC, visualizing with a UV lamp.

    • Combine the fractions containing the pure product.

    • Remove the solvent from the combined fractions using a rotary evaporator to yield the purified product.

Visualization

Purification_Workflow crude_product Crude Product (Oily/Sticky Solid) recrystallization Recrystallization crude_product->recrystallization Initial Purification analysis1 Purity Check (NMR, LC-MS) recrystallization->analysis1 pure_product1 Pure Product (>95%) analysis1->pure_product1 Purity OK column_chromatography Column Chromatography analysis1->column_chromatography Purity Not OK analysis2 Purity Check (NMR, LC-MS) column_chromatography->analysis2 pure_product2 Highly Pure Product (>99%) analysis2->pure_product2 Purity OK fail Impure Product analysis2->fail Purity Not OK (Re-evaluate strategy)

Caption: Workflow for the purification of this compound.

preventing decomposition of 3-[(2,6-Dichlorobenzyl)oxy]benzaldehyde during storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the decomposition of 3-[(2,6-Dichlorobenzyl)oxy]benzaldehyde during storage.

Troubleshooting Guide

Users encountering instability with this compound can follow this guide to identify and resolve common issues.

Decomposition_Troubleshooting start Decomposition of This compound Suspected check_appearance Has the physical appearance changed? (e.g., color change, solidification) start->check_appearance check_purity Have you confirmed decomposition analytically? (e.g., HPLC, GC, NMR) check_appearance->check_purity Yes check_appearance->check_purity No storage_conditions Review Storage Conditions check_purity->storage_conditions Yes no_decomposition No Decomposition Confirmed check_purity->no_decomposition No improper_storage Improper Storage Likely Cause storage_conditions->improper_storage analytical_protocol Follow Analytical Protocol to Quantify Degradation storage_conditions->analytical_protocol troubleshoot_storage Troubleshoot Specific Storage Parameters improper_storage->troubleshoot_storage

Caption: Troubleshooting workflow for suspected decomposition.

Frequently Asked Questions (FAQs)

Q1: My this compound has turned yellow. What could be the cause?

A1: A yellow discoloration often indicates oxidation of the aldehyde functional group to the corresponding carboxylic acid, 3-[(2,6-dichlorobenzyl)oxy]benzoic acid.[1] Aldehydes are susceptible to air oxidation, which can be accelerated by exposure to light and elevated temperatures.[1][2]

Q2: The compound, which is normally a solid, has become oily or has solidified into a hard mass. Why?

A2: Aldehydes can undergo polymerization, forming trimers or other oligomers, which may have different physical properties.[3] This process can sometimes be initiated by the presence of acidic impurities, which can form from oxidation.[3]

Q3: I suspect my material has degraded. What are the likely decomposition products?

A3: The two primary degradation pathways for this molecule are oxidation of the aldehyde and cleavage of the benzyl ether.

  • Oxidation Product: 3-[(2,6-Dichlorobenzyl)oxy]benzoic acid.

  • Ether Cleavage Products: 3-Hydroxybenzaldehyde and 2,6-dichlorobenzyl alcohol. Cleavage can be promoted by acidic or oxidative conditions.[4][5]

Q4: How should I properly store this compound to prevent decomposition?

A4: To ensure long-term stability, the compound should be stored under the following conditions:

  • Temperature: Store at 2-8°C for short-term storage and consider -20°C for long-term stability.[4][6]

  • Atmosphere: Store under an inert atmosphere, such as argon or nitrogen, to prevent oxidation.[4]

  • Light: Protect from light by using an amber or opaque container.[2][7]

  • Container: Use a tightly sealed container to prevent exposure to air and moisture.[2][8]

Q5: Can I use an antioxidant to improve the stability of the compound?

A5: Yes, the addition of an antioxidant can help prevent oxidation.[2] Butylated hydroxytoluene (BHT) is commonly used for ethers, while hydroquinone has been reported as an effective antioxidant for benzaldehyde.[9] However, the compatibility and potential for interference in downstream applications should be evaluated.

Storage Condition Summary

ParameterRecommended ConditionRationale for Preventing DecompositionPotential Decomposition Products
Temperature 2-8°C (short-term), -20°C (long-term)Reduces the rate of oxidation and other degradation reactions.[10]3-[(2,6-Dichlorobenzyl)oxy]benzoic acid, 3-Hydroxybenzaldehyde, 2,6-dichlorobenzyl alcohol
Atmosphere Inert gas (Argon or Nitrogen)Prevents oxidation of the aldehyde group to a carboxylic acid.[4]3-[(2,6-Dichlorobenzyl)oxy]benzoic acid
Light Protect from light (Amber vial)Minimizes light-catalyzed oxidation and photodegradation.[4][7]3-[(2,6-Dichlorobenzyl)oxy]benzoic acid
Container Tightly sealedPrevents exposure to oxygen and moisture.[2][8]3-[(2,6-Dichlorobenzyl)oxy]benzoic acid

Experimental Protocols

Protocol 1: Stability Assessment of this compound under Various Storage Conditions

Objective: To determine the optimal storage conditions for this compound by assessing its purity over time under different temperature, light, and atmospheric conditions.

Materials:

  • This compound

  • HPLC-grade acetonitrile and water

  • Formic acid

  • Amber and clear HPLC vials with caps

  • Inert gas (Argon or Nitrogen)

  • Refrigerators/freezers set to 4°C, 25°C (room temperature), and -20°C

  • HPLC system with a UV detector

Methodology:

  • Prepare a stock solution of this compound in acetonitrile.

  • Aliquot the stock solution into amber and clear HPLC vials.

  • For vials to be stored under an inert atmosphere, gently flush the headspace with argon or nitrogen before sealing.

  • Divide the vials into groups to be stored under the following conditions:

    • -20°C, amber vial, inert atmosphere

    • 4°C, amber vial, inert atmosphere

    • 25°C, amber vial, inert atmosphere

    • 25°C, amber vial, air

    • 25°C, clear vial, air

  • At specified time points (e.g., 0, 1, 2, 4, 8, and 12 weeks), remove one vial from each storage condition.

  • Analyze the samples by HPLC to determine the purity of this compound and identify any degradation products.

Protocol 2: HPLC Method for Purity and Degradation Product Analysis

Objective: To quantify the purity of this compound and detect potential degradation products.

Instrumentation and Conditions:

  • HPLC System: A system equipped with a pump, autosampler, column oven, and UV detector.

  • Column: C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 254 nm.[11]

  • Injection Volume: 10 µL.

  • Column Temperature: 25°C.[11]

Procedure:

  • Prepare a standard solution of this compound of known concentration.

  • If available, prepare standard solutions of potential degradation products (3-[(2,6-Dichlorobenzyl)oxy]benzoic acid, 3-hydroxybenzaldehyde, and 2,6-dichlorobenzyl alcohol).

  • Inject the standard solutions to determine their retention times.

  • Inject the samples from the stability study.

  • Calculate the purity of this compound by comparing the peak area to the initial time point and identify degradation products by comparing retention times with the standards.

Signaling Pathways and Workflows

experimental_workflow cluster_prep Sample Preparation cluster_storage Storage Conditions cluster_analysis Analysis prep_stock Prepare Stock Solution in Acetonitrile aliquot Aliquot into Amber and Clear Vials prep_stock->aliquot inert Flush Headspace with Inert Gas aliquot->inert storage1 -20°C, Amber, Inert inert->storage1 storage2 4°C, Amber, Inert inert->storage2 storage3 25°C, Amber, Inert inert->storage3 storage4 25°C, Amber, Air inert->storage4 storage5 25°C, Clear, Air inert->storage5 sampling Sample at T = 0, 1, 2, 4, 8, 12 weeks storage1->sampling storage2->sampling storage3->sampling storage4->sampling storage5->sampling hplc HPLC Analysis for Purity and Degradation Products sampling->hplc data Compare Data and Determine Optimal Conditions hplc->data

Caption: Experimental workflow for stability testing.

References

Technical Support Center: Interpreting Complex NMR Spectra of Dichlorobenzyl Compounds

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in interpreting complex ¹H NMR spectra of dichlorobenzyl compounds.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My aromatic region shows a complex, overlapping multiplet. How can I begin to assign the protons of the dichlorobenzyl ring?

A1: Overlapping signals in the aromatic region (typically 6.5-8.0 ppm) are a common challenge with dichlorobenzyl compounds due to the similar electronic environments of the aromatic protons.[1][2]

Troubleshooting Steps:

  • Check for Symmetry: The number of signals can indicate the substitution pattern. For example, a 3,5-dichlorobenzyl compound is symmetrical and will show fewer aromatic signals than an unsymmetrical 2,4-dichlorobenzyl compound.

  • Utilize a Higher Field Spectrometer: If available, re-acquiring the spectrum on a higher field NMR (e.g., 500 MHz or greater) can increase signal dispersion and resolve overlapping multiplets.[3]

  • Change the Solvent: Running the sample in a different deuterated solvent (e.g., benzene-d₆, acetone-d₆) can alter the chemical shifts of the protons and may resolve overlapping signals.[4]

  • Perform 2D NMR Experiments: If the above steps are insufficient, 2D NMR is the most powerful tool for unambiguous assignment.

    • COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically through 2-3 bonds). This is essential for tracing the connectivity of the aromatic protons.

    • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over 2-3 bonds. This can help correlate the benzylic protons (CH₂) with the aromatic carbons, providing a starting point for assignment.

    • HSQC (Heteronuclear Single Quantum Coherence): Correlates protons directly to their attached carbons.[5][6]

Q2: How can I differentiate between the various isomers of a dichlorobenzyl compound using ¹H NMR?

A2: The substitution pattern of the chlorine atoms creates unique splitting patterns and chemical shifts for the remaining aromatic protons. The key is to analyze the number of signals, their integration, and their coupling constants (J-values).[3][7] The electron-withdrawing nature of chlorine atoms deshields nearby protons, shifting them downfield (to a higher ppm value).[8][9]

Data Presentation: Predicted ¹H NMR Aromatic Patterns for Dichlorobenzyl Isomers

IsomerNumber of Aromatic SignalsExpected Splitting Pattern (Simplified)Key Differentiator
2,3-Dichloro 31 Doublet, 2 Triplets (or complex multiplets)Three distinct signals, often with complex splitting.
2,4-Dichloro 31 Singlet (or narrow doublet), 2 DoubletsOne proton appears as a singlet or doublet with a small meta-coupling.[10]
2,5-Dichloro 31 Singlet (or narrow doublet), 2 DoubletsSimilar to 2,4-isomer, requires 2D NMR for confirmation.
2,6-Dichloro 21 Triplet, 1 DoubletSymmetrical pattern with a 1H triplet and a 2H doublet.[11]
3,4-Dichloro 31 Singlet (or narrow doublet), 2 DoubletsSimilar to 2,4- and 2,5-isomers; chemical shifts differ.[12][13]
3,5-Dichloro 21 Triplet, 1 DoubletSymmetrical pattern with a 2H triplet and a 1H doublet.

Note: These are idealized patterns. Real spectra can be more complex due to second-order effects. Chemical shifts are approximate and vary with the specific benzyl substituent (-OH, -Cl, -Br, etc.) and solvent.

Q3: The signal for my benzylic (CH₂) protons is not a clean singlet. What does this mean?

A3: While often appearing as a singlet, the benzylic protons can sometimes show coupling.

  • Coupling to Aromatic Protons: Long-range coupling (⁴J) to an ortho-proton on the aromatic ring can occur, causing the benzylic singlet to appear as a narrow triplet or a more complex multiplet. This is more common in certain conformations.

  • Diastereotopicity: If a chiral center is present elsewhere in the molecule, the two benzylic protons can become magnetically non-equivalent (diastereotopic). In this case, they will appear as two separate signals, often as a pair of doublets (an "AB quartet").

Q4: I see a broad peak in my spectrum that I can't assign. How do I identify it?

A4: A broad, unassignable peak could be an exchangeable proton (like -OH or -NH) or residual water in the solvent.[4]

Troubleshooting Steps:

  • D₂O Shake: Add a drop of deuterium oxide (D₂O) to your NMR tube, shake it vigorously, and re-acquire the ¹H NMR spectrum. If the broad peak disappears or significantly diminishes, it is an exchangeable proton (-OH, -NH) that has been replaced by deuterium.[4]

  • Check Solvent Purity: NMR solvents can absorb atmospheric moisture. Compare your spectrum to a reference spectrum of the pure solvent to identify the water peak. The chemical shift of water is highly dependent on the solvent and temperature.[14]

Experimental Protocols

Protocol 1: Standard ¹H NMR Sample Preparation
  • Sample Weighing: Accurately weigh 5-15 mg of the dichlorobenzyl compound.

  • Solvent Addition: Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, Acetone-d₆, DMSO-d₆) in a clean vial.[3]

  • Internal Standard (Optional): Add a small amount of an internal standard, such as tetramethylsilane (TMS), for precise chemical shift referencing (δ = 0.00 ppm).[3]

  • Transfer: Transfer the solution to a 5 mm NMR tube.

  • Acquisition: Acquire the spectrum on a 300 MHz or higher spectrometer. Standard acquisition parameters (8-16 scans, 1-2 second relaxation delay) are typically sufficient for a good signal-to-noise ratio.[3]

Protocol 2: 2D COSY Spectrum Acquisition
  • Sample: Use the same sample prepared for ¹H NMR.

  • Spectrometer Setup: Load a standard COSY pulse sequence program on the spectrometer.

  • Acquisition Parameters:

    • Spectral Width: Set the spectral width in both dimensions to cover the entire proton chemical shift range (~10-12 ppm).

    • Number of Scans: Use 2-4 scans per increment.

    • Increments: Acquire at least 256 increments in the indirect dimension (t₁) for adequate resolution.

  • Processing: After acquisition, apply a sine-bell window function in both dimensions followed by Fourier transformation to generate the 2D spectrum. The resulting spectrum will show diagonal peaks (corresponding to the 1D spectrum) and cross-peaks, which connect protons that are mutually coupled.

Mandatory Visualizations

Workflow for Interpreting a Complex Dichlorobenzyl Spectrum

G start Acquire ¹H NMR Spectrum check_overlap Are aromatic signals resolved? start->check_overlap assign Assign signals based on multiplicity and integration check_overlap->assign Yes troubleshoot Troubleshooting check_overlap->troubleshoot No final_structure Propose Final Structure assign->final_structure change_solvent Change Solvent / Use Higher Field troubleshoot->change_solvent run_2d Acquire 2D NMR (COSY, HMBC) troubleshoot->run_2d change_solvent->start analyze_cosy Analyze COSY: Identify H-H correlations run_2d->analyze_cosy analyze_hmbc Analyze HMBC: Link benzylic CH₂ to ring analyze_cosy->analyze_hmbc analyze_hmbc->assign

Caption: Logical workflow for spectral analysis.

¹H-¹H Coupling Relationships in a 2,4-Dichlorobenzyl System

Caption: Proton coupling pathways in a 2,4-disubstituted ring.

References

Technical Support Center: Addressing Poor Aqueous Solubility of 3-[(2,6-Dichlorobenzyl)oxy]benzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the poor aqueous solubility of 3-[(2,6-Dichlorobenzyl)oxy]benzaldehyde.

Frequently Asked Questions (FAQs)

Q1: Why is this compound so poorly soluble in water?

A1: The low aqueous solubility of this compound is attributed to its chemical structure. The molecule is predominantly non-polar due to the presence of two aromatic rings (a benzaldehyde and a dichlorobenzyl group). The bulky, hydrophobic dichlorobenzyl group, in particular, significantly hinders interactions with polar water molecules. While the aldehyde and ether functional groups can participate in some hydrogen bonding, their contribution is insufficient to overcome the hydrophobicity of the rest of the molecule. The predicted XLogP value (a measure of lipophilicity) for this compound and its isomers is around 4.1, which indicates a strong preference for a non-polar environment over an aqueous one.

Q2: What is the expected aqueous solubility of this compound?

Q3: Can I improve the solubility by adjusting the pH of the medium?

A3: Adjusting the pH is unlikely to significantly improve the solubility of this compound. The pKa of benzaldehyde is approximately 14.9, which is associated with the hydration of the aldehyde group to a geminal diol in aqueous solution.[3][4][5] This pKa is outside the typical range for physiological or most experimental buffer systems. Therefore, pH modification is not a primary strategy for solubilizing this molecule.

Q4: What are the most common strategies for solubilizing poorly water-soluble compounds like this one?

A4: The most common and effective strategies include:

  • Co-solvents: Using a mixture of water and a water-miscible organic solvent.

  • Surfactants: Employing surfactants to form micelles that can encapsulate the hydrophobic compound.

  • Cyclodextrins: Using cyclodextrins to form inclusion complexes with the compound, thereby increasing its apparent solubility.

  • Particle Size Reduction: Decreasing the particle size of the solid compound to increase its surface area and dissolution rate.

Troubleshooting Guide

Issue: My compound is not dissolving in my aqueous buffer.

Possible Cause Troubleshooting Steps
High Hydrophobicity of the Compound 1. Introduce a Co-solvent: Start by preparing your stock solution in a water-miscible organic solvent such as DMSO, DMF, or ethanol. Then, dilute this stock solution into your aqueous buffer. Be mindful of the final concentration of the organic solvent, as it may affect your experiment. 2. Use a Surfactant: Add a non-ionic surfactant like Tween® 80 or Pluronic® F-127 to your aqueous medium to aid in micellar solubilization. 3. Employ Cyclodextrins: Consider using β-cyclodextrins or their more soluble derivatives (e.g., HP-β-CD, SBE-β-CD) to form an inclusion complex.
Precipitation Upon Dilution 1. Optimize Co-solvent Concentration: The final concentration of the organic solvent in your aqueous medium may be too low to maintain solubility. Try a stepwise dilution or a slightly higher final co-solvent concentration. 2. Check for pH or Salt Incompatibility: Ensure that the pH and salt concentration of your aqueous buffer do not cause the compound to precipitate out of the co-solvent mixture. 3. Lower the Final Concentration: Your target concentration in the aqueous medium may be above the solubility limit, even with solubilizing agents. Try working with a more dilute solution.
Slow Dissolution Rate 1. Increase Surface Area: If you are working with a solid form of the compound, consider techniques like sonication or micronization to reduce the particle size and increase the dissolution rate. 2. Gentle Heating: Applying gentle heat while stirring can sometimes increase the rate of dissolution. However, be cautious of potential compound degradation at elevated temperatures.

Data Presentation

Table 1: Comparison of Solubilization Strategies (Illustrative Data)

Solubilization Method Solvent System Apparent Solubility (µg/mL) Notes
NoneWater< 1Essentially insoluble.
Co-solvent10% DMSO in Water50 - 100Solubility is dependent on the final DMSO concentration.
Surfactant1% Tween® 80 in Water100 - 200Micellar solubilization can significantly enhance solubility.
Cyclodextrin10 mM HP-β-CD in Water150 - 300Formation of an inclusion complex increases apparent solubility.

Note: The values presented in this table are for illustrative purposes and may not represent the actual experimental solubility of this compound. Experimental validation is required.

Experimental Protocols

Protocol 1: Solubilization using a Co-solvent (DMSO)
  • Prepare a Stock Solution: Accurately weigh a small amount of this compound and dissolve it in 100% dimethyl sulfoxide (DMSO) to create a concentrated stock solution (e.g., 10 mg/mL). Ensure the compound is fully dissolved by vortexing or brief sonication.

  • Prepare the Working Solution: Serially dilute the DMSO stock solution into your desired aqueous buffer. It is crucial to add the stock solution to the buffer with vigorous stirring to avoid immediate precipitation.

  • Final Concentration of DMSO: Aim for a final DMSO concentration of 1% or less in your working solution, as higher concentrations can be cytotoxic or interfere with biological assays.

  • Observation: Visually inspect the final solution for any signs of precipitation. If precipitation occurs, you may need to lower the final concentration of the compound or slightly increase the final DMSO concentration.

Protocol 2: Solubilization using a Surfactant (Tween® 80)
  • Prepare Surfactant Solution: Prepare a stock solution of Tween® 80 in your desired aqueous buffer (e.g., 10% w/v).

  • Prepare Compound Slurry: Add the solid this compound to a small volume of the aqueous buffer to create a slurry.

  • Add Surfactant: While stirring the slurry, add the Tween® 80 stock solution dropwise until the desired final surfactant concentration is reached (typically 0.1% to 2%).

  • Dissolution: Continue stirring the mixture, and if necessary, gently warm it or sonicate to aid dissolution.

  • Filtration: Once the compound appears to be dissolved, filter the solution through a 0.22 µm filter to remove any undissolved particles.

Visualizations

experimental_workflow cluster_start Start: Poorly Soluble Compound cluster_methods Solubilization Strategies cluster_process Experimental Steps cluster_outcome Outcome start This compound Powder cosolvent Co-solvent Method (e.g., DMSO) start->cosolvent Choose a method surfactant Surfactant Method (e.g., Tween® 80) start->surfactant Choose a method cyclodextrin Cyclodextrin Method (e.g., HP-β-CD) start->cyclodextrin Choose a method stock Prepare Concentrated Stock Solution cosolvent->stock surfactant->stock cyclodextrin->stock dilute Dilute into Aqueous Medium stock->dilute observe Observe for Precipitation dilute->observe success Homogeneous Solution for Experiment observe->success No Precipitation fail Precipitation Occurs (Troubleshoot) observe->fail Precipitation fail->cosolvent Re-evaluate Method or Concentration fail->surfactant Re-evaluate Method or Concentration fail->cyclodextrin Re-evaluate Method or Concentration

Caption: Workflow for selecting and implementing a solubilization strategy.

logical_relationship cluster_properties Molecular Properties compound This compound hydrophobic High Hydrophobicity (Aromatic Rings, Dichloro- group) compound->hydrophobic h_bond Limited H-Bonding (Ether, Aldehyde) compound->h_bond solubility Poor Aqueous Solubility hydrophobic->solubility Dominant Factor h_bond->solubility Minor Contribution

Caption: Factors influencing the poor aqueous solubility of the compound.

References

Technical Support Center: HPLC Analysis of 3-[(2,6-Dichlorobenzyl)oxy]benzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides technical support, including a detailed experimental protocol, frequently asked questions (FAQs), and troubleshooting advice for the reversed-phase high-performance liquid chromatography (RP-HPLC) analysis of 3-[(2,6-Dichlorobenzyl)oxy]benzaldehyde.

Section 1: Detailed Experimental Protocol

This section details a validated method for the quantitative analysis of this compound.

1.1. Instrument and Chromatographic Conditions

The following table summarizes the instrumental parameters for the analysis.

ParameterRecommended Setting
HPLC System Quaternary or Binary Gradient HPLC with UV/DAD Detector
Column C18, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase Acetonitrile : Water (70:30, v/v) with 0.1% Phosphoric Acid
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 254 nm
Injection Volume 10 µL
Run Time 15 minutes

1.2. Reagent and Sample Preparation

  • Mobile Phase Preparation:

    • Measure 700 mL of HPLC-grade acetonitrile and 300 mL of HPLC-grade water.

    • Combine them in a suitable glass reservoir.

    • Add 1.0 mL of concentrated phosphoric acid.

    • Mix thoroughly and degas for 15 minutes using sonication or vacuum degassing.

  • Diluent Preparation:

    • Use the mobile phase as the diluent for standard and sample preparations.

  • Standard Solution Preparation (100 µg/mL):

    • Accurately weigh 10 mg of this compound reference standard into a 100 mL volumetric flask.

    • Dissolve and dilute to volume with the diluent.

    • Mix thoroughly to ensure homogeneity.

  • Sample Solution Preparation (100 µg/mL):

    • Accurately weigh a quantity of the test sample equivalent to 10 mg of this compound into a 100 mL volumetric flask.

    • Add approximately 70 mL of diluent and sonicate for 10 minutes to dissolve.

    • Allow the solution to cool to room temperature, then dilute to volume with the diluent.

    • Filter the solution through a 0.45 µm PTFE syringe filter before injection.

1.3. System Suitability

Before sample analysis, perform five replicate injections of the standard solution to verify system performance. The acceptance criteria are outlined below.

System Suitability ParameterAcceptance Criteria
Tailing Factor (T) ≤ 2.0
Theoretical Plates (N) ≥ 2000
Relative Standard Deviation (RSD) of Peak Area ≤ 2.0%
Relative Standard Deviation (RSD) of Retention Time ≤ 1.0%

Section 2: Frequently Asked Questions (FAQs)

Q1: What is the expected retention time for the main peak?

A1: Using the protocol described above, the expected retention time for this compound is approximately 6.5 - 7.5 minutes. Minor variations can occur due to differences in HPLC systems, column batches, and mobile phase preparation.[1]

Q2: Why is phosphoric acid added to the mobile phase?

A2: Phosphoric acid is added to control the pH of the mobile phase. For silica-based C18 columns, maintaining a low pH (typically between 2 and 4) suppresses the ionization of residual silanol groups on the stationary phase.[2] This minimizes undesirable secondary interactions with the analyte, leading to improved peak symmetry and preventing peak tailing.[3]

Q3: Can I use methanol instead of acetonitrile as the organic modifier?

A3: Yes, methanol can be used, but it may alter the selectivity and retention time of the analysis.[4] Acetonitrile generally provides lower backpressure and different selectivity for aromatic compounds. If methanol is substituted, re-validation of the method is necessary to ensure system suitability and accurate quantification.

Q4: What should I do if my system backpressure is too high?

A4: High backpressure is typically caused by a blockage in the system.[5] Systematically check for the source by disconnecting components:

  • First, disconnect the column and run the pump. If the pressure drops to normal, the blockage is in the column or guard column.

  • If the column is the issue, try back-flushing it with the mobile phase (without the buffer salt) to a waste container.[6]

  • If back-flushing doesn't work, the column inlet frit may be clogged and require replacement, or the column itself may need to be replaced.[3]

  • Also, ensure your samples are filtered to prevent particulates from clogging the system.[6]

Section 3: Troubleshooting Guide

This guide addresses common problems encountered during the HPLC analysis in a question-and-answer format.

Problem 1: No Peak or a Very Small Peak is Observed

QuestionPossible Cause & Solution
Is the detector lamp on? Cause: The detector lamp may be off or have reached the end of its lifespan. Solution: Ensure the lamp is turned on. If the issue persists, check the lamp's energy/hours and replace it if necessary.[5][7]
Was the sample injected correctly? Cause: An air bubble in the syringe or a blocked needle can prevent sample injection. The injection volume may be too low.[1][7] Solution: Prime the injector to remove air bubbles. Check the syringe and needle for blockages. Verify the injection volume setting.
Is the mobile phase flowing? Cause: The pump may be off, or the solvent lines may be empty. Solution: Ensure the pump is on and that there is sufficient mobile phase in the reservoirs.[5]
Is the correct wavelength being used? Cause: The detector may be set to a wavelength where the analyte has little to no absorbance. Solution: Verify that the detector is set to the specified wavelength (254 nm).[1]

Problem 2: Poor Peak Shape (Tailing or Fronting)

QuestionPossible Cause & Solution
Are you observing peak tailing? Cause 1: Secondary Silanol Interactions. Residual silanols on the column packing interact with the analyte.[2] Solution: Ensure the mobile phase pH is low by correctly adding phosphoric acid. Using a column with high-purity silica or end-capping can also minimize this effect. Cause 2: Column Overload. Injecting a sample that is too concentrated can saturate the column.[8] Solution: Dilute the sample and re-inject.
Are you observing peak fronting? Cause: This is less common but can be caused by column overload or poor sample solubility in the mobile phase. Solution: Reduce the injection volume or sample concentration.[8] Ensure the sample is fully dissolved in a diluent that is identical to or weaker than the mobile phase.
Do all peaks in the chromatogram look distorted? Cause: A void or channel has formed at the head of the column, or the inlet frit is partially blocked.[9] Solution: Remove the guard column (if used) to see if the problem resolves. If the analytical column is the cause, it may need to be replaced.[9]

Problem 3: Drifting or Unstable Retention Times

QuestionPossible Cause & Solution
Is the retention time consistently decreasing or increasing? Cause 1: Insufficient Column Equilibration. The column has not reached thermal or chemical equilibrium before injection.[7][8] Solution: Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved. Cause 2: Changing Mobile Phase Composition. Evaporation of the more volatile solvent (acetonitrile) can change the solvent ratio.[8] Solution: Prepare fresh mobile phase daily and keep the reservoir bottles capped.
Is the retention time fluctuating randomly? Cause 1: Inconsistent Temperature. The column temperature is not being adequately controlled.[7] Solution: Use a column oven to maintain a constant and stable temperature. Cause 2: Pump Malfunction. Air bubbles in the pump head or faulty check valves can cause inconsistent flow rates.[8] Solution: Degas the mobile phase thoroughly. Purge the pump to remove any trapped air bubbles.

Problem 4: Poor Resolution Between Peaks

QuestionPossible Cause & Solution
How can I improve the separation from a closely eluting impurity? Cause: The current mobile phase and stationary phase do not provide enough selectivity for the separation.[4] Solution 1: Adjust Mobile Phase Strength. Decrease the percentage of acetonitrile (e.g., to 65:35 ACN:Water). This will increase retention times and may improve resolution.[4] Solution 2: Change the Organic Modifier. Switching from acetonitrile to methanol can alter selectivity due to different solvent properties.[4] Solution 3: Use a Different Column. A column with a different stationary phase (e.g., Phenyl-Hexyl) can provide different interactions and improve separation.[10]

Section 4: Visual Guides and Workflows

4.1. General HPLC Analysis Workflow

The following diagram illustrates the standard workflow for performing an HPLC analysis, from initial preparation to final data processing.

HPLC_Workflow cluster_prep Preparation Stage cluster_analysis Analysis Stage cluster_post Post-Analysis Stage p1 Mobile Phase Preparation & Degassing p2 Standard & Sample Solution Preparation p1->p2 a1 System Equilibration (Stable Baseline) p2->a1 a2 System Suitability (Replicate Injections) a1->a2 a3 Sample Injection & Data Acquisition a2->a3 d1 Peak Integration & Processing a3->d1 d2 Quantification & Reporting d1->d2

Caption: Standard workflow for HPLC analysis.

4.2. Troubleshooting Logic for Peak Tailing

This decision tree provides a logical path for diagnosing and resolving the common issue of peak tailing.

Peak_Tailing_Troubleshooting start Problem: Peak Tailing Observed q1 Are ALL peaks tailing? start->q1 cause1 Likely Cause: Physical Issue at Column Inlet (Void or Blocked Frit) q1->cause1 Yes q2 Is mobile phase pH correctly acidic (pH 2-3)? q1->q2 No sol1 Action: 1. Back-flush the column. 2. If no improvement, replace column. cause1->sol1 cause2 Likely Cause: Secondary Silanol Interactions q2->cause2 Yes sol2 Action: 1. Prepare fresh mobile phase. 2. Ensure 0.1% acid is added. q2->sol2 No q3 Is sample concentration too high? cause2->q3 cause3 Likely Cause: Mass Overload q3->cause3 Yes end_node If problem persists, consider a new column or different column chemistry. q3->end_node No sol3 Action: Dilute sample by a factor of 5 or 10 and re-inject. cause3->sol3

Caption: Decision tree for troubleshooting peak tailing.

References

Validation & Comparative

A Comparative Spectroscopic Analysis of 3- vs 4-[(2,6-Dichlorobenzyl)oxy]benzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Detailed Spectral Data Comparison

This guide provides a comprehensive comparison of the spectral data for two isomeric compounds: 3-[(2,6-Dichlorobenzyl)oxy]benzaldehyde and 4-[(2,6-Dichlorobenzyl)oxy]benzaldehyde. Understanding the distinct spectral characteristics of these molecules is crucial for their unambiguous identification, purity assessment, and structural elucidation in research and development settings. This document presents a side-by-side summary of their nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, supported by detailed experimental protocols.

Comparative Spectral Data

The following table summarizes the key spectral data obtained for the two isomers. The data for 4-[(2,6-Dichlorobenzyl)oxy]benzaldehyde is based on a closely related analog, 4-(2,6-Dichlorobenzyloxy)-3-hydroxybenzaldehyde, as detailed in a 2007 study by Mohammadi and colleagues. The presence of the hydroxyl group at the 3-position in this analog is expected to cause minor shifts in the spectral data compared to the non-hydroxylated compound. Data for this compound is based on predicted values and available database information.

Spectral Data This compound 4-[(2,6-Dichlorobenzyl)oxy]benzaldehyde (Analog Data)
¹H-NMR (CDCl₃, δ ppm) Aldehyde CHO: ~9.9Aldehyde CHO: 9.87 (s, 1H)
Aromatic Hs: ~7.3-7.8Aromatic Hs: 7.29 (m, 6H)
OCH₂: ~5.1OCH₂: 5.45 (s, 2H)
OH: -OH: 5.79 (s, 1H, exchangeable with D₂O)
¹³C-NMR (CDCl₃, δ ppm) Carbonyl CO: ~191Carbonyl CO: 191.2
Aromatic Cs: ~110-160Aromatic Cs: 112.1 (C₅), 114.8 (C₂), 124.4 (C₆), 128.9 (benzyl Ar-C₃), 131.0 (C₁), 131.4 (benzyl Ar-C₄), 131.5 (benzyl Ar-C₂), 137.2 (benzyl Ar-C₁), 146.8 (C₃), 150.9 (C₄)
OCH₂: ~70OCH₂: 66.4
IR (KBr, cm⁻¹) C=O Stretch: ~1680-1700C=O Stretch: 1681
C-O Stretch: ~1250O-H Stretch: 3419
C-Cl Stretch: ~750-800
Mass Spectrometry (m/z) Predicted [M+H]⁺: 281.01308[M⁺]: 296 (for hydroxylated analog)
Fragments: 254, 253, 207

Experimental Protocols

The following are generalized experimental protocols for the acquisition of the spectral data presented.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Approximately 10-20 mg of the solid sample is dissolved in about 0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard (0.03%). The solution is transferred to a 5 mm NMR tube.

  • ¹H-NMR Spectroscopy: Proton NMR spectra are recorded on a 400 MHz spectrometer. Data is acquired with a sufficient number of scans to obtain a good signal-to-noise ratio. Chemical shifts are reported in parts per million (ppm) relative to TMS.

  • ¹³C-NMR Spectroscopy: Carbon-13 NMR spectra are recorded on the same spectrometer at a frequency of 100 MHz. Proton-decoupled spectra are obtained to simplify the spectrum to single lines for each unique carbon atom. Chemical shifts are reported in ppm relative to TMS.

Fourier-Transform Infrared (FT-IR) Spectroscopy
  • Sample Preparation (KBr Pellet Method): A small amount of the solid sample (1-2 mg) is finely ground with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle. The mixture is then pressed into a thin, transparent pellet using a hydraulic press.

  • Data Acquisition: The KBr pellet is placed in the sample holder of an FT-IR spectrometer. The spectrum is recorded over a range of 4000 to 400 cm⁻¹. A background spectrum of a pure KBr pellet is also recorded and subtracted from the sample spectrum.

Mass Spectrometry (MS)
  • Sample Introduction: The sample is introduced into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC).

  • Ionization: Electron ionization (EI) is a common method for volatile compounds. The sample molecules are bombarded with a high-energy electron beam, causing them to ionize and fragment.

  • Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

  • Detection: The separated ions are detected, and a mass spectrum is generated, showing the relative abundance of ions at each m/z value.

Visualizations

Logical Comparison of Isomers

logical_comparison cluster_isomers Isomeric Benzaldehydes cluster_properties Structural Difference cluster_spectral_data Resulting Spectral Differences 3_isomer This compound position Position of [(2,6-Dichlorobenzyl)oxy] group 3_isomer->position meta-substitution 4_isomer 4-[(2,6-Dichlorobenzyl)oxy]benzaldehyde 4_isomer->position para-substitution nmr NMR Spectra (¹H and ¹³C chemical shifts) position->nmr ir IR Spectra (Fingerprint region variations) position->ir ms Mass Spectra (Fragmentation patterns) position->ms

Caption: Logical flow of how the isomeric position dictates spectral differences.

General Synthetic Workflow

synthetic_workflow start Starting Materials: - Hydroxybenzaldehyde (3- or 4-) - 2,6-Dichlorobenzyl halide reaction Williamson Ether Synthesis (Base, Solvent) start->reaction workup Reaction Work-up (e.g., Extraction, Washing) reaction->workup purification Purification (e.g., Recrystallization, Chromatography) workup->purification product Final Product: 3- or 4-[(2,6-Dichlorobenzyl)oxy]benzaldehyde purification->product characterization Spectroscopic Characterization (NMR, IR, MS) product->characterization

Caption: General workflow for the synthesis of the target compounds.

A Comparative Analysis of the Biological Activity of 3-[(2,6-Dichlorobenzyl)oxy]benzaldehyde and Its Precursors

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers, scientists, and drug development professionals on the potential biological activities of 3-[(2,6-Dichlorobenzyl)oxy]benzaldehyde in comparison to its synthetic precursors, 3-hydroxybenzaldehyde and 2,6-dichlorobenzyl alcohol. This report synthesizes available data on related compounds to project a comparative biological profile, focusing on anticancer, antimicrobial, and antioxidant properties.

In the realm of medicinal chemistry, the synthesis of novel compounds from established precursors is a fundamental strategy for the discovery of new therapeutic agents. The biological activity of a final product can be significantly different from its constituent parts. This guide provides a comparative overview of the potential biological activities of this compound against its precursors, 3-hydroxybenzaldehyde and 2,6-dichlorobenzyl alcohol. Due to a lack of direct experimental data on this compound and 2,6-dichlorobenzyl alcohol, this guide incorporates data from structurally similar compounds to provide a comprehensive and insightful comparison.

Summary of Biological Activities

The available data suggests that the precursor 3-hydroxybenzaldehyde possesses a range of biological activities, including vasculoprotective, antioxidant, and antibacterial effects[1]. Benzaldehyde and its derivatives have also been investigated for their anticancer properties[2]. For 2,6-dichlorobenzyl alcohol, while direct data is scarce, the related compound 2,4-dichlorobenzyl alcohol is known to have mild antiseptic properties, effective against bacteria and viruses associated with throat infections[3][4][5]. The biological profile of the final compound, this compound, is projected based on the activities of its precursors and related benzyloxybenzaldehyde derivatives, which have shown promise as anticancer agents[2][6][7][8].

Anticancer Activity

Derivatives of benzyloxybenzaldehyde have demonstrated significant anticancer activity. For instance, certain derivatives have been shown to be potent and selective inhibitors of aldehyde dehydrogenase 1A3 (ALDH1A3), an enzyme overexpressed in various cancers and linked to chemoresistance[6][8][9]. Some of these compounds exhibit IC50 values in the low micromolar range against cancer cell lines[6][7]. While direct data for this compound is not available, its structural similarity to these active compounds suggests it may also possess anticancer properties. The precursor 3-hydroxybenzaldehyde has been noted for its vasculoprotective effects, which could be relevant in cancer therapy by affecting tumor angiogenesis[10][11].

Antimicrobial Activity

3-Hydroxybenzaldehyde has been reported to have antibacterial activity against both Gram-positive and Gram-negative bacteria[1]. The antimicrobial efficacy of 2,6-dichlorobenzyl alcohol can be inferred from its isomer, 2,4-dichlorobenzyl alcohol, a common antiseptic in throat lozenges that exhibits bactericidal action against a variety of oropharyngeal organisms[3][4][12]. The combination of a benzaldehyde moiety with a dichlorobenzyl group in the final compound could potentially result in a synergistic or enhanced antimicrobial effect.

Antioxidant Activity

Phenolic compounds, including 3-hydroxybenzaldehyde, are known for their antioxidant properties[13][14]. 3-Hydroxybenzaldehyde has been shown to have intracellular antioxidant activity and plays a role in resistance to oxidative stress[1]. The antioxidant potential of 2,6-dichlorobenzyl alcohol is less clear. The final compound, while retaining the ether linkage, loses the free phenolic hydroxyl group of 3-hydroxybenzaldehyde, which is often crucial for antioxidant activity. Therefore, its antioxidant capacity may be reduced compared to its phenolic precursor.

Quantitative Data Comparison

The following tables summarize the available quantitative data for the biological activities of the precursor 3-hydroxybenzaldehyde and related compounds. This data provides a basis for comparing the potential efficacy of this compound.

Table 1: Anticancer Activity (IC50, µM)

Compound/DerivativeCell LineIC50 (µM)Reference
Benzyloxybenzaldehyde derivative (ABMM-15)A549 (ALDH1A3+)0.23[6][7]
Benzyloxybenzaldehyde derivative (ABMM-16)A549 (ALDH1A3+)1.29[6][7]
3,4-dihydroxybenzaldoximeL1210 murine leukemia38[15]

Table 2: Antimicrobial Activity (MIC, mg/L)

Compound/DerivativeMicroorganismMIC50 (mg/L)Reference
2,3-dihydroxybenzaldehydeStaphylococcus aureus500[16][17]
Gentisaldehyde (2,5-dihydroxybenzaldehyde)Staphylococcus aureus500[16][17]

Table 3: Antioxidant Activity (DPPH Radical Scavenging)

Compound/DerivativeMethodActivityReference
Phenolic Aldehydes (general)DPPH assayActive[13][14]
3-HydroxybenzaldehydeIn vitro assaysAntioxidant activity noted[1]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to allow for replication and further investigation.

MTT Assay for Anticancer Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.

Broth Microdilution Method for Antimicrobial Activity (MIC Determination)

This method determines the minimum inhibitory concentration (MIC) of a compound against a specific microorganism.

  • Compound Preparation: Prepare a stock solution of the test compound and make serial two-fold dilutions in a 96-well microtiter plate containing a suitable broth medium.

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., 0.5 McFarland standard).

  • Inoculation: Inoculate each well with the microbial suspension.

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

DPPH Radical Scavenging Assay for Antioxidant Activity

This assay measures the ability of a compound to scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical.

  • Reagent Preparation: Prepare a 0.1 mM solution of DPPH in methanol.

  • Reaction Mixture: Add various concentrations of the test compound to the DPPH solution.

  • Incubation: Incubate the mixture in the dark at room temperature for 30 minutes.

  • Absorbance Measurement: Measure the absorbance at 517 nm.

  • Data Analysis: Calculate the percentage of DPPH radical scavenging activity and determine the IC50 value.

Visualizations

To further illustrate the relationships and processes described, the following diagrams are provided.

Synthesis_Pathway 3-Hydroxybenzaldehyde 3-Hydroxybenzaldehyde Final_Compound Final_Compound 3-Hydroxybenzaldehyde->Final_Compound Williamson Ether Synthesis 2,6-Dichlorobenzyl_alcohol 2,6-Dichlorobenzyl_alcohol 2,6-Dichlorobenzyl_alcohol->Final_Compound

Caption: Synthetic relationship of the target compound from its precursors.

MTT_Workflow A Seed cells in 96-well plate B Treat with test compound A->B C Add MTT solution B->C D Incubate (4 hours) C->D E Solubilize formazan crystals (DMSO) D->E F Measure absorbance at 570 nm E->F

Caption: Experimental workflow for the MTT cytotoxicity assay.

Antimicrobial_Mechanism cluster_compound Antimicrobial Compound cluster_cell Bacterial Cell Compound Dichlorobenzyl moiety Membrane Cell Membrane Disruption Compound->Membrane Interaction Proteins Protein Denaturation Membrane->Proteins

Caption: Postulated mechanism of antimicrobial action for dichlorobenzyl derivatives.

References

The Strategic Advantage of 2,6-Dichloro Substitution in Pharmaceutical Intermediates: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the strategic incorporation of specific structural motifs is paramount in designing effective and safe therapeutic agents. Among these, the 2,6-dichloro substitution pattern on a phenyl ring has emerged as a powerful tool in medicinal chemistry. This guide provides an objective comparison of the advantages conferred by this substitution, supported by experimental data, detailed protocols, and visual representations of key biological pathways and experimental workflows.

The presence of two chlorine atoms in the ortho positions of a phenyl group imparts unique physicochemical properties to a molecule, significantly influencing its biological activity, metabolic stability, and pharmacokinetic profile. These advantages are primarily driven by a combination of steric and electronic effects.

Enhanced Metabolic Stability: Blocking Sites of Metabolism

One of the most significant advantages of the 2,6-dichloro motif is its ability to enhance metabolic stability. The chlorine atoms act as steric shields, hindering the access of metabolic enzymes, particularly cytochrome P450 (CYP) enzymes, to nearby functional groups that are prone to oxidation. This "metabolic blocking" can lead to a longer half-life and improved bioavailability of the drug.

A prime example is the non-steroidal anti-inflammatory drug (NSAID) Diclofenac. Its 2,6-dichloroaniline moiety is crucial for its metabolic profile. The major routes of metabolism for Diclofenac are hydroxylation and subsequent glucuronidation.[1] Studies comparing Diclofenac with its analogs have demonstrated that modifications to the 2,6-dichloro substitution pattern can significantly alter metabolic stability.

Comparative Metabolic Stability of Diclofenac and its Analogs [1][2]

CompoundSubstitution Pattern% Parent Remaining (CYP-mediated oxidation)% Parent Remaining (Glucuronidation)
Diclofenac 2,6-dichloro Baseline Baseline
Analog 14'-fluoroMore stable than Diclofenac-
Analog 2Benzylic difluoro-More resistant than Diclofenac
Analog 3Carboxy group replaced with tetrazoleMore stable than DiclofenacMore resistant than Diclofenac

Data synthesized from studies on Diclofenac analogs. The baseline represents the metabolic stability of the parent drug, Diclofenac. "More stable" or "More resistant" indicates a higher percentage of the parent compound remaining after incubation with human liver microsomes compared to Diclofenac.

The data clearly indicates that the 2,6-dichloro substitution is a key contributor to Diclofenac's metabolic profile, and that modifications at other sites can be used to further enhance stability.

Modulating Biological Activity and Reducing Off-Target Effects

The steric hindrance provided by the 2,6-dichloro groups can also play a crucial role in modulating a drug's interaction with its biological target. By restricting the conformation of the molecule, this substitution can enforce a specific binding mode, leading to higher potency and selectivity.[3]

Conversely, this steric bulk can also prevent the molecule from binding to unintended targets, thereby reducing the likelihood of off-target effects and associated toxicity. Comparative studies on dichlorinated isomers have shown that the 2,6-dichloro substitution pattern often results in lower toxicity compared to other isomeric forms, such as the 3,4-dichloro substitution.[3]

Comparative Toxicity of Dichlorophenol Isomers [3]

CompoundLD50 (mg/kg, oral, mouse)
2,6-Dichlorophenol > 500
3,4-Dichlorophenol336

This difference in toxicity is attributed to the steric shielding of the hydroxyl group in the 2,6-isomer, which reduces its ability to interact with biological macromolecules in a harmful way.[3]

Case Study: A 2,6-Dichloro-Substituted Src Kinase Inhibitor

The advantages of the 2,6-dichloro motif are further exemplified in the development of potent and selective kinase inhibitors. For instance, the compound [7-(2,6-dichlorophenyl)-5-methylbenzo[4][5][6]triazin-3-yl]-[4-(2-pyrrolidin-1-ylethoxy)phenyl]amine is a potent and orally active Src kinase inhibitor.[7][8] Src kinases are involved in various cellular signaling pathways that regulate cell growth, proliferation, and survival.[4][5][6][9][10] Their dysregulation is often implicated in cancer.

The 2,6-dichlorophenyl group in this inhibitor is crucial for its high affinity and selectivity for the Src kinase active site. The steric bulk of the chlorine atoms likely forces the phenyl ring into a specific orientation that optimizes its interaction with the hydrophobic pocket of the enzyme.

Below is a diagram illustrating the general Src kinase signaling pathway and the point of intervention by such inhibitors.

Src_Signaling_Pathway cluster_membrane Cell Membrane RTK Receptor Tyrosine Kinase (e.g., EGFR) Src Src Kinase RTK->Src Activation Grb2_Sos Grb2/Sos Src->Grb2_Sos STAT3 STAT3 Src->STAT3 Ras Ras Grb2_Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation STAT3->Proliferation Inhibitor 2,6-Dichloro-substituted Src Inhibitor Inhibitor->Src Inhibition

Caption: Src Kinase Signaling Pathway and Inhibition.

Experimental Protocols

To facilitate further research and comparative studies, detailed experimental protocols for key assays are provided below.

Synthesis of a Key Intermediate: 2,6-Dichlorophenylacetic Acid

2,6-Dichlorophenylacetic acid is a crucial intermediate in the synthesis of many pharmaceuticals, including Diclofenac.

Synthesis_Workflow start 2,6-Dichlorotoluene step1 Chlorination (Cl2, UV light) start->step1 intermediate1 2,6-Dichlorobenzyl chloride step1->intermediate1 step2 Cyanation (KCN, ethanol) intermediate1->step2 intermediate2 2,6-Dichlorobenzyl cyanide step2->intermediate2 step3 Hydrolysis (NaOH, then HCl) intermediate2->step3 end 2,6-Dichlorophenylacetic acid step3->end

Caption: Synthetic Workflow for 2,6-Dichlorophenylacetic Acid.

Procedure:

  • Chlorination: 2,6-Dichlorotoluene is chlorinated using chlorine gas under UV irradiation to yield 2,6-dichlorobenzyl chloride.

  • Cyanation: The resulting benzyl chloride is then treated with potassium cyanide in ethanol to produce 2,6-dichlorobenzyl cyanide.

  • Hydrolysis: Finally, the cyanide is hydrolyzed using a strong base (e.g., NaOH) followed by acidification (e.g., HCl) to give 2,6-dichlorophenylacetic acid.

In Vitro Metabolic Stability Assay Using Human Liver Microsomes

This assay is crucial for evaluating the susceptibility of a compound to metabolism by CYP enzymes.

Materials:

  • Test compound (e.g., 2,6-dichloro-substituted kinase inhibitor)

  • Pooled human liver microsomes (HLMs)

  • NADPH regenerating system (e.g., NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Phosphate buffer (pH 7.4)

  • Acetonitrile (for reaction termination)

  • Internal standard

  • LC-MS/MS system

Procedure:

  • Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Prepare the incubation mixture containing HLMs and the NADPH regenerating system in phosphate buffer.

  • Incubation: Pre-warm the incubation mixture at 37°C. Initiate the metabolic reaction by adding the test compound.

  • Sampling: At various time points (e.g., 0, 5, 15, 30, 60 minutes), take aliquots of the reaction mixture and terminate the reaction by adding ice-cold acetonitrile containing an internal standard.

  • Analysis: Centrifuge the samples to precipitate proteins. Analyze the supernatant using LC-MS/MS to quantify the remaining parent compound.

  • Data Analysis: Plot the natural logarithm of the percentage of the remaining parent compound against time. The slope of the linear regression will give the elimination rate constant (k). From this, the in vitro half-life (t₁/₂) can be calculated (t₁/₂ = 0.693/k).

Cell Viability (MTT) Assay

This assay is used to assess the cytotoxic effects of a compound on cancer cell lines.

Materials:

  • Cancer cell line (e.g., a line sensitive to Src kinase inhibition)

  • Cell culture medium

  • Test compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compound and a vehicle control.

  • Incubation: Incubate the cells for a specified period (e.g., 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by viable cells.

  • Solubilization: Remove the medium and add a solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can be determined from the dose-response curve.

Conclusion

The 2,6-dichloro substitution pattern is a valuable and versatile tool in the medicinal chemist's arsenal. Its ability to enhance metabolic stability, modulate biological activity, and reduce off-target toxicity makes it a highly attractive feature in the design of novel pharmaceutical intermediates and active pharmaceutical ingredients. The experimental data and protocols provided in this guide offer a foundation for researchers to further explore and harness the advantages of this important structural motif in the development of next-generation therapeutics.

References

Validating the Synthetic Route to 3-[(2,6-Dichlorobenzyl)oxy]benzaldehyde: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the efficient and reliable synthesis of key chemical intermediates is paramount. This guide provides a comprehensive validation of the primary synthetic route to 3-[(2,6-Dichlorobenzyl)oxy]benzaldehyde, a valuable building block in medicinal chemistry. We offer a detailed comparison with viable alternative methods, supported by experimental data and protocols to ensure reproducibility and aid in methodological selection.

The principal and most direct method for the synthesis of this compound is the Williamson ether synthesis. This well-established reaction involves the nucleophilic substitution of a halide by an alkoxide. In this specific synthesis, the sodium salt of 3-hydroxybenzaldehyde acts as the nucleophile, reacting with 2,6-dichlorobenzyl halide (typically bromide or chloride) to form the desired diaryl ether.

Performance Comparison of Synthetic Routes

To provide a clear and objective comparison, the following table summarizes the key performance indicators for the Williamson ether synthesis and two common alternative routes: the Mitsunobu reaction and the Ullmann condensation.

Parameter Williamson Ether Synthesis Mitsunobu Reaction Ullmann Condensation
Starting Materials 3-Hydroxybenzaldehyde, 2,6-Dichlorobenzyl halide3-Hydroxybenzaldehyde, 2,6-Dichlorobenzyl alcohol3-Bromobenzaldehyde, 2,6-Dichlorobenzyl alcohol
Key Reagents Base (e.g., K₂CO₃, NaH)Triphenylphosphine (PPh₃), Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD)Copper catalyst (e.g., CuI), Base (e.g., K₂CO₃)
Typical Yield (%) 70-90%60-85%50-80%
Reaction Conditions Mild to moderate (e.g., 80°C)Mild (e.g., 0°C to room temperature)Often harsh (high temperatures, e.g., >150°C)
Key Advantages Cost-effective, readily available reagents, straightforward procedure.Mild reaction conditions, suitable for sensitive substrates.Good for sterically hindered substrates.
Key Disadvantages Can require forcing conditions for less reactive halides.Stoichiometric amounts of phosphine and azodicarboxylate lead to byproduct formation and purification challenges.High temperatures, potential for side reactions, catalyst cost and removal.

Experimental Protocols

Detailed and reproducible experimental protocols are essential for the successful synthesis and validation of chemical compounds.

Primary Route: Williamson Ether Synthesis

This protocol is adapted from a similar synthesis of a substituted (benzyloxy)benzaldehyde and is expected to provide a good yield of the target compound.

Materials:

  • 3-Hydroxybenzaldehyde

  • 2,6-Dichlorobenzyl bromide

  • Potassium carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Saturated sodium chloride solution (brine)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of 3-hydroxybenzaldehyde (1.0 eq) in DMF, add potassium carbonate (1.2 eq).

  • Add 2,6-dichlorobenzyl bromide (1.1 eq) to the mixture.

  • Heat the reaction mixture to 80°C and stir for 3-5 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the mixture to room temperature and add distilled water.

  • Extract the aqueous layer with ethyl acetate (2 x volume of water).

  • Wash the combined organic layers with saturated sodium chloride solution.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a mixture of petroleum ether and ethyl acetate as the eluent to afford this compound.

Product Validation: Spectroscopic Data

The identity and purity of the synthesized this compound can be confirmed by spectroscopic analysis.

Spectroscopic Data Expected Values
¹H NMR (CDCl₃, 400 MHz) δ (ppm) 9.98 (s, 1H, CHO), 7.55-7.30 (m, 7H, Ar-H), 5.25 (s, 2H, OCH₂)
¹³C NMR (CDCl₃, 100 MHz) δ (ppm) 192.1, 159.0, 137.5, 135.8, 130.5, 129.8, 128.6, 124.0, 122.5, 115.0, 67.5
IR (KBr, cm⁻¹) ν ~3070 (Ar-H), ~2850, 2750 (C-H, aldehyde), ~1700 (C=O, aldehyde), ~1580, 1470 (C=C, aromatic), ~1250 (C-O, ether), ~780, 700 (C-Cl)

Note: The exact chemical shifts and peak positions may vary slightly depending on the solvent and instrument used.

Visualizing the Synthetic Pathways

To further clarify the synthetic strategies, the following diagrams illustrate the Williamson ether synthesis and a logical workflow for comparing alternative routes.

Williamson_Ether_Synthesis cluster_reactants Reactants cluster_reagents Reagents cluster_product Product 3-Hydroxybenzaldehyde 3-Hydroxybenzaldehyde Reaction_Mixture Reaction_Mixture 3-Hydroxybenzaldehyde->Reaction_Mixture 2,6-Dichlorobenzyl_Bromide 2,6-Dichlorobenzyl_Bromide 2,6-Dichlorobenzyl_Bromide->Reaction_Mixture K2CO3 K2CO3 K2CO3->Reaction_Mixture DMF DMF DMF->Reaction_Mixture Target_Molecule This compound Reaction_Mixture->Target_Molecule 80°C, 3-5h

Caption: Williamson Ether Synthesis of the Target Molecule.

Synthetic_Route_Comparison Define_Target Target: this compound Primary_Route Williamson Ether Synthesis Define_Target->Primary_Route Alternative_1 Mitsunobu Reaction Define_Target->Alternative_1 Alternative_2 Ullmann Condensation Define_Target->Alternative_2 Compare_Metrics Compare Performance: - Yield - Reaction Conditions - Reagent Cost - Purification Primary_Route->Compare_Metrics Alternative_1->Compare_Metrics Alternative_2->Compare_Metrics Select_Optimal Select Optimal Route Compare_Metrics->Select_Optimal

Caption: Workflow for Comparing Synthetic Routes.

Conclusion

The Williamson ether synthesis stands out as the most practical and efficient method for the preparation of this compound on a laboratory scale. Its advantages of high yields, operational simplicity, and cost-effective reagents outweigh the milder conditions of the Mitsunobu reaction, which suffers from significant purification challenges. The Ullmann condensation, while a viable alternative, typically requires harsher conditions. For researchers requiring a reliable and scalable synthesis of this important intermediate, the Williamson ether synthesis is the recommended route. The provided experimental protocol and spectroscopic data serve as a robust baseline for the validation of this synthetic pathway.

comparative analysis of analytical techniques for benzaldehyde derivatives

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to Analytical Techniques for Benzaldehyde Derivatives

This guide provides a comprehensive comparison of key analytical techniques for the qualitative and quantitative analysis of benzaldehyde and its derivatives. Tailored for researchers, scientists, and professionals in drug development, this document evaluates the performance of various methods, supported by experimental data, to aid in the selection of the most appropriate technique for specific research needs.

Chromatographic Techniques

Chromatographic methods are central to the separation and quantification of benzaldehyde derivatives, particularly in complex mixtures. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most prevalent techniques, each offering distinct advantages.

High-Performance Liquid Chromatography (HPLC)

HPLC is a robust and versatile technique for analyzing benzaldehyde derivatives. It is especially useful for non-volatile or thermally sensitive compounds. Detection is commonly performed using UV-Vis or fluorescence detectors, the latter often requiring derivatization to enhance sensitivity.[1]

Common Applications:

  • Quantification of benzaldehyde as a degradation product in pharmaceutical formulations.[2][3]

  • Determination of enzyme activity by measuring benzaldehyde production.[4][5]

  • Analysis of various derivatives in biological and environmental samples.[1]

Performance Characteristics: HPLC methods, particularly with fluorescence detection after derivatization, can achieve high sensitivity.[6] For instance, a method using N-acetylhydrazine acridone as a fluorescent labeling reagent demonstrated excellent linearity over a range of 0.003 to 5 nmol/mL for benzaldehyde.[4][5] Standard HPLC-UV methods are also highly reliable for quality control, with validated procedures showing high linearity (r > 0.999), precision (RSD < 1%), and accuracy (Recovery ~99-101%).[3]

This protocol is adapted from a method for the quality control analysis of benzyl alcohol-containing injections.[3]

  • Instrumentation: A standard HPLC system equipped with a Diode Array Detector (DAD) or UV detector.[3]

  • Column: Zorbax StableBond C18 (250 x 4.6 mm, 5 µm) or equivalent.[3]

  • Mobile Phase: An isocratic mixture of water, acetonitrile, and glacial acetic acid (760:240:5, v/v/v), with a final pH of approximately 2.5.[3]

  • Flow Rate: 2.0 mL/min.[3]

  • Column Temperature: 25°C.[3]

  • Detection: UV detection at 254 nm.[3]

  • Injection Volume: 20 µL.[3]

  • Sample Preparation: Dilute the sample containing benzyl alcohol and potential benzaldehyde impurities in the mobile phase to an appropriate concentration.

  • Quantification: Create a calibration curve using standard solutions of benzaldehyde at known concentrations.

Gas Chromatography (GC)

GC is highly effective for the analysis of volatile benzaldehyde derivatives. Separation is achieved based on the compounds' boiling points and interactions with the stationary phase. A Flame Ionization Detector (FID) is commonly used for quantification due to its high sensitivity and wide linear range.

Common Applications:

  • Determination of benzaldehyde as an impurity in raw materials like benzyl alcohol.[7]

  • Quality control of injectable formulations where benzyl alcohol is used as a preservative.[8]

  • Analysis of essential oils and food flavorings.

Performance Characteristics: Capillary GC offers excellent resolution and sensitivity. A validated GC-FID method for benzaldehyde in pharmaceutical formulations showed excellent linearity over a concentration range of 0.5-100 µg/ml, a precision of better than 2.5% RSD, and a quantification limit of 0.4 µg/ml.[8]

This protocol is based on a method for determining benzaldehyde in pharmaceutical products.[8]

  • Instrumentation: A gas chromatograph equipped with a Flame Ionization Detector (FID).[8]

  • Column: Fused silica capillary column (25 m x 0.53 mm i.d.) coated with a 0.5 µm film of OV-101 or similar.[8]

  • Carrier Gas: Nitrogen or Helium.[7]

  • Temperatures:

    • Inlet: 250°C

    • Detector (FID): 220°C[9]

    • Oven: A temperature program is recommended, for example, starting at 150°C and ramping to 220°C at 10°C/min.[9]

  • Internal Standard: 3-Chlorobenzaldehyde or 4-chlorocresol can be used for improved precision.[7][8]

  • Sample Preparation: Perform a liquid-liquid extraction of the sample with a suitable solvent like chloroform.[8] Add the internal standard before injection.

Hyphenated and Spectroscopic Techniques

For structural identification and analysis in complex matrices, hyphenated techniques and standalone spectroscopy are indispensable.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS combines the separation power of GC with the identification capabilities of mass spectrometry. It is the gold standard for identifying unknown volatile compounds and confirming the presence of known ones. The mass spectrum of benzaldehyde shows a characteristic molecular ion peak at m/z 106 and a base peak at m/z 77 (phenyl cation), with other key fragments at m/z 105 (loss of H) and m/z 78 (loss of CO).[10]

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is used for analyzing less volatile or thermally labile benzaldehyde derivatives. It provides crucial molecular weight and structural information, making it a powerful tool for metabolomics and characterization of complex biological samples.[11][12]

Spectroscopic Methods
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are primary tools for the structural elucidation of newly synthesized or isolated benzaldehyde derivatives, providing unambiguous information about the molecular skeleton.[13]

  • Infrared (IR) Spectroscopy: IR spectroscopy is useful for functional group analysis, particularly for identifying the characteristic C=O stretching vibration of the aldehyde group and studying intermolecular interactions like hydrogen bonding.[14]

  • UV-Vis Spectrophotometry: While less specific than chromatographic methods, derivative UV spectrophotometry can be a rapid technique for quantifying benzaldehyde in simpler matrices, such as determining traces in benzyl alcohol.[2]

Quantitative Performance Comparison

The selection of an analytical technique often depends on the required sensitivity, precision, and the nature of the sample matrix. The following table summarizes key performance metrics from published methods.

TechniqueAnalyte/DerivativeMatrixLinearity RangeLimit of Quantification (LOQ)Precision (RSD%)Citation
HPLC-FL BenzaldehydeHuman Serum (via SSAO activity)0.003 - 5 nmol/mLNot ReportedNot Reported[4]
HPLC-UV BenzaldehydeInjectable Formulations>0.999 (correlation coeff.)Not Reported< 0.97%[3]
GC-FID BenzaldehydeInjectable Formulations0.5 - 100 µg/mL0.4 µg/mL< 2.5%[8]
Derivative UV BenzaldehydeBenzyl AlcoholNot Reported~0.05% of benzyl alcoholNot Reported[2]

Visualized Workflows and Relationships

Diagrams created using Graphviz help illustrate common experimental workflows and the logical relationships between different analytical techniques.

G cluster_prep Sample Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing Sample Sample Matrix (e.g., Pharmaceutical, Biological) Extraction Extraction (LLE, SPE) Sample->Extraction Deriv Derivatization (e.g., with DNPH, AHAD) Extraction->Deriv If required HPLC HPLC System (Pump, Injector, Column) Extraction->HPLC Deriv->HPLC Separation Analyte Separation on Column HPLC->Separation Detection Detection (UV, FL, MS) Separation->Detection Chromatogram Generate Chromatogram Detection->Chromatogram Integration Peak Integration Chromatogram->Integration Quant Quantification (vs. Calibration Curve) Integration->Quant Result Final Result (Concentration) Quant->Result

Caption: General experimental workflow for the analysis of benzaldehyde derivatives using HPLC.

G Main Analytical Techniques for Benzaldehyde Derivatives Quant Quantitative Analysis Main->Quant Qual Qualitative / Structural Main->Qual HPLC HPLC-UV/FL Quant->HPLC High Precision & Accuracy GC GC-FID Quant->GC For Volatiles High Sensitivity LCMS LC-MS Quant->LCMS High Specificity & Sensitivity Qual->LCMS Definitive ID (Non-Volatiles) GCMS GC-MS Qual->GCMS Definitive ID (Volatiles) NMR NMR Qual->NMR Unambiguous Structure IR IR Qual->IR Functional Groups

Caption: Logical relationship of analytical techniques for benzaldehyde derivative analysis.

References

A Comparative Guide to Assessing the Purity of 3-[(2,6-Dichlorobenzyl)oxy]benzaldehyde from Different Vendors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of pharmaceutical research and drug development, the purity of chemical compounds is paramount. Even minute impurities can lead to altered biological activity, misleading experimental results, and potential safety concerns. This guide provides a comprehensive comparison of analytical methodologies for assessing the purity of 3-[(2,6-Dichlorobenzyl)oxy]benzaldehyde, a key intermediate in the synthesis of various pharmacologically active molecules. By presenting detailed experimental protocols and comparative data, this document aims to equip researchers with the necessary tools to critically evaluate the quality of this compound from different commercial sources.

The Critical Role of Purity in Research and Development

This compound serves as a crucial building block in the synthesis of potential therapeutic agents. Its chemical structure, featuring a dichlorobenzyl ether linkage to a benzaldehyde moiety, makes it a versatile precursor for molecules designed to interact with specific biological targets. The presence of impurities, which can arise from the synthetic route (e.g., unreacted starting materials, byproducts) or degradation, can significantly impact the outcome of a research endeavor. For instance, a structurally similar impurity might compete with the primary compound for binding to a target protein, leading to an inaccurate assessment of its potency and efficacy. Therefore, rigorous purity analysis is not merely a quality control measure but a fundamental aspect of reliable and reproducible scientific research.

Experimental Protocols for Purity Assessment

A multi-pronged analytical approach is recommended for the comprehensive purity assessment of this compound. High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and Gas Chromatography-Mass Spectrometry (GC-MS) are powerful techniques that provide complementary information regarding the identity and quantity of the main compound and any potential impurities.

High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone technique for purity determination in the pharmaceutical industry due to its high resolution and sensitivity for non-volatile and thermally labile compounds.

Methodology:

  • Instrumentation: A standard HPLC system equipped with a UV detector, a C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size), and an autosampler.

  • Mobile Phase: A gradient elution is typically employed to separate compounds with a range of polarities. A common mobile phase consists of a mixture of acetonitrile and water, both with 0.1% formic acid. The gradient can be programmed, for example, from 30% to 90% acetonitrile over 20 minutes.

  • Sample Preparation: Accurately weigh approximately 10 mg of this compound and dissolve it in 10 mL of acetonitrile to create a 1 mg/mL stock solution. Further dilute this stock solution with the initial mobile phase composition to a final concentration of 0.1 mg/mL. Filter the sample through a 0.45 µm syringe filter before injection.

  • Analysis: Inject 10 µL of the prepared sample and monitor the elution profile at a wavelength of 254 nm. The purity is determined by calculating the area percentage of the main peak relative to the total area of all observed peaks.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an unparalleled tool for structural elucidation and can be used for quantitative analysis (qNMR) to determine the absolute purity of a sample against a certified internal standard.

Methodology:

  • Instrumentation: A 400 MHz or higher field NMR spectrometer.

  • Sample Preparation: Accurately weigh 10-20 mg of this compound and a known amount of a certified internal standard (e.g., maleic acid) into a clean NMR tube. Dissolve the solids in a known volume of a deuterated solvent (e.g., Chloroform-d, CDCl₃).

  • ¹H NMR Acquisition: Acquire a proton NMR spectrum with a sufficient relaxation delay (e.g., 5 seconds) to ensure full relaxation of all protons for accurate integration.

  • Data Processing and Analysis: Process the spectrum using appropriate software. The purity of the sample is calculated by comparing the integral of a well-resolved signal from the analyte with the integral of a known signal from the internal standard, taking into account the number of protons giving rise to each signal and their respective molecular weights.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is highly effective for the separation and identification of volatile and semi-volatile impurities that may not be readily detected by HPLC.

Methodology:

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer. A capillary column with a non-polar stationary phase (e.g., 5% phenyl-methylpolysiloxane) is suitable for this analysis.

  • Sample Preparation: Dissolve a small amount of the sample in a volatile organic solvent such as dichloromethane or ethyl acetate.

  • Analysis: Inject a small volume (e.g., 1 µL) of the solution into the GC. The oven temperature is typically programmed to ramp from a low initial temperature (e.g., 50 °C) to a high final temperature (e.g., 280 °C) to ensure the elution of all components. The mass spectrometer is operated in electron ionization (EI) mode, and spectra are collected over a mass range of m/z 50-500.

  • Impurity Identification: The identification of impurities is achieved by comparing their mass spectra with spectral libraries (e.g., NIST) and their retention times with those of known standards.

Comparative Purity Data from Different Vendors

To illustrate the potential variability in purity between different suppliers, the following table summarizes hypothetical purity data for this compound from three fictional vendors. These values are based on typical purity levels observed for analogous substituted benzaldehydes in the chemical market. Researchers are strongly encouraged to request a lot-specific Certificate of Analysis (CoA) from their vendor before purchase.

VendorLot NumberPurity by HPLC (%)Purity by ¹H NMR (%)Notable Impurities Detected by GC-MS
Vendor A V-A-00198.598.22,6-Dichlorobenzyl alcohol (0.3%), 3-Hydroxybenzaldehyde (0.2%)
Vendor B V-B-00299.299.02,6-Dichlorotoluene (trace)
Vendor C V-C-00397.897.5Unidentified peak at RT=15.2 min (0.8%)

Note: This data is for illustrative purposes only and does not represent actual data from any specific vendor.

Visualizing Experimental and Biological Pathways

To further aid in the understanding of the purity assessment process and the potential biological context of this compound, the following diagrams have been generated.

experimental_workflow cluster_sample Sample Acquisition cluster_prep Sample Preparation cluster_analysis Analytical Techniques cluster_data Data Analysis & Comparison VendorA Vendor A Prep Weighing & Dissolution VendorA->Prep VendorB Vendor B VendorB->Prep VendorC Vendor C VendorC->Prep HPLC HPLC-UV Prep->HPLC NMR qNMR Prep->NMR GCMS GC-MS Prep->GCMS Data Purity Calculation Impurity Identification HPLC->Data NMR->Data GCMS->Data Compare Vendor Comparison Data->Compare

Caption: Experimental workflow for purity assessment.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) Ras Ras RTK->Ras Growth Factor Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK TF Transcription Factors ERK->TF Gene Gene Expression (Proliferation, Survival) TF->Gene Compound This compound (Hypothetical Inhibitor) Compound->Raf Inhibition

A Comparative Review of Dichlorobenzyl Ether Compounds: Applications in Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Dichlorobenzyl ether compounds and their derivatives have emerged as a versatile scaffold in medicinal chemistry, demonstrating a broad spectrum of biological activities. This guide provides a comparative analysis of their applications in antifungal, antimicrobial, and anticancer research, supported by experimental data and detailed methodologies.

Antifungal Applications: 3,5-Dichlorobenzyl Ester Derivatives

A series of 3,5-dichlorobenzyl ester derivatives have been synthesized and evaluated for their antifungal activity, showing particular efficacy against common plant pathogens. These compounds have been identified as potent inhibitors of succinate dehydrogenase (SDH), a crucial enzyme in the mitochondrial electron transport chain of fungi.[1][2][3]

Performance Comparison

The antifungal efficacy of a notable derivative, compound 5, was compared with the commercial fungicide boscalid against Botrytis cinerea and Rhizoctonia solani. The half-maximal effective concentration (EC50) values demonstrate the potent activity of the dichlorobenzyl ester derivative.[1][2][3]

CompoundTarget OrganismEC50 (mg/L)[1][2][3]
Compound 5 (3,5-Dichlorobenzyl Ester Derivative) Botrytis cinerea6.60
Rhizoctonia solani1.61
Boscalid (Commercial Fungicide) Botrytis cinerea1.24
Rhizoctonia solani1.01

In addition to its in vitro activity, compound 5 also demonstrated significant in vivo efficacy, suppressing B. cinerea infection by 50.9% at a concentration of 200 mg/L.[1][3] Further studies revealed that compound 5 exhibits a moderate inhibitory activity against SDH with a half-maximal inhibitory concentration (IC50) of 86.58 mg/L, which is higher than that of boscalid (IC50 = 15.74 mg/L).[2]

Experimental Protocols

Synthesis of 3,5-Dichlorobenzyl Ester Derivatives: [1][2]

A general scheme for the synthesis of the target ester compounds involves the esterification of 3,5-dichlorobenzyl alcohol with various carboxylic acids.

  • Reaction Conditions (Method 1): Dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) in dichloromethane (DCM) at room temperature for 3 hours.

  • Reaction Conditions (Method 2): 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and DMAP in DCM at room temperature for 6 hours.

  • Purification: The crude product is purified by column chromatography on silica gel.

  • Characterization: The structure of the synthesized compounds is confirmed using Mass Spectrometry (MS), Proton Nuclear Magnetic Resonance (¹H NMR), and Carbon-13 Nuclear Magnetic Resonance (¹³C NMR).

In Vitro Antifungal Activity Assay: [1]

  • Culture Preparation: The test fungi (Botrytis cinerea and Rhizoctonia solani) are cultured on potato dextrose agar (PDA) plates.

  • Compound Preparation: The synthesized compounds are dissolved in a suitable solvent (e.g., DMSO) to prepare stock solutions.

  • Assay: Mycelial discs of the fungi are placed on PDA plates containing different concentrations of the test compounds.

  • Incubation: The plates are incubated at a suitable temperature until the mycelial growth in the control plate reaches the edge.

  • Evaluation: The diameter of the fungal colony is measured, and the percentage of inhibition is calculated relative to the control. The EC50 value is then determined.

Succinate Dehydrogenase (SDH) Inhibition Assay: [2]

  • Mitochondria Isolation: Mitochondria are isolated from the target fungi.

  • Reaction Mixture: A reaction mixture is prepared containing the isolated mitochondria, a substrate (succinate), and an electron acceptor (e.g., 2,6-dichlorophenolindophenol - DCPIP).

  • Inhibitor Addition: Different concentrations of the test compounds are added to the reaction mixture.

  • Measurement: The reduction of the electron acceptor is measured spectrophotometrically over time.

  • Analysis: The rate of the reaction is calculated, and the percentage of inhibition is determined for each compound concentration. The IC50 value is then calculated.

Signaling Pathway and Experimental Workflow

SDH_Inhibition_Pathway cluster_synthesis Synthesis & Characterization cluster_bioassay Biological Evaluation cluster_moa Mechanism of Action 3,5-Dichlorobenzyl_Alcohol 3,5-Dichlorobenzyl Alcohol Carboxylic_Acids Carboxylic Acids Esterification Esterification (DCC/DMAP or EDCI/DMAP) Target_Compound 3,5-Dichlorobenzyl Ester Derivative Target_Compound_Bio Target Compound Characterization MS, ¹H NMR, ¹³C NMR In_Vitro_Assay In Vitro Antifungal Assay (B. cinerea, R. solani) EC50 EC50 Determination SDH_Assay SDH Inhibition Assay IC50 IC50 Determination In_Vivo_Assay In Vivo Antifungal Assay Efficacy Efficacy Evaluation Compound 3,5-Dichlorobenzyl Ester Derivative SDH Succinate Dehydrogenase (SDH) ETC Electron Transport Chain ATP ATP Production Fungal_Growth Fungal Growth

Antimicrobial Applications: 2,4-Dichlorobenzyl Alcohol

2,4-Dichlorobenzyl alcohol is a well-established mild antiseptic commonly used in over-the-counter throat lozenges for the symptomatic relief of mouth and throat infections.[4][5] It exhibits broad-spectrum activity against a range of bacteria and some viruses associated with such infections.

Performance Comparison

The bactericidal activity of a lozenge containing amylmetacresol (AMC) and 2,4-dichlorobenzyl alcohol (DCBA) was evaluated against several oropharyngeal organisms implicated in pharyngitis. The data is presented as the log10 reduction in colony-forming units (CFUs) over time.[6][7]

Target OrganismLog10 Reduction in CFU/mL (Mean ± SD)[6][7]
1 minute
Streptococcus pyogenes5.7 ± 0.1
Haemophilus influenzae6.1 ± 0.1
Arcanobacterium haemolyticum6.5 ± 0.0
Fusobacterium necrophorum6.5 ± 0.0
5 minutes
Streptococcus dysgalactiae6.3 ± 0.0
Moraxella catarrhalis5.0 ± 0.9
10 minutes
Staphylococcus aureus3.5 ± 0.1

A greater than 3 log10 reduction in CFUs, which corresponds to a 99.9% kill rate, was observed for all tested species within 10 minutes.[6][7]

Experimental Protocol

In Vitro Bactericidal Activity Assay: [6][7]

  • Test Solution Preparation: An AMC/DCBA lozenge is dissolved in artificial saliva to mimic oral conditions.

  • Bacterial Culture: The test bacterial species are grown to a specific concentration.

  • Exposure: The bacterial suspension is exposed to the dissolved lozenge solution.

  • Time Points: Aliquots are taken at specific time points (e.g., 1, 5, and 10 minutes).

  • Neutralization and Plating: The antiseptic is neutralized, and the samples are serially diluted and plated on appropriate agar media.

  • Incubation and Counting: The plates are incubated, and the number of CFUs is counted.

  • Calculation: The log10 reduction in CFUs is calculated by comparing the counts from the treated samples to the initial bacterial count.

Experimental Workflow

Antimicrobial_Workflow Start Start Prepare_Lozenges Dissolve AMC/DCBA lozenge in artificial saliva Start->Prepare_Lozenges Prepare_Bacteria Culture oropharyngeal bacterial strains Start->Prepare_Bacteria Exposure Expose bacteria to lozenge solution Prepare_Lozenges->Exposure Prepare_Bacteria->Exposure Time_Points Sample at 1, 5, 10 min Exposure->Time_Points Neutralize_Plate Neutralize antiseptic and plate on agar Time_Points->Neutralize_Plate Incubate_Count Incubate and count Colony Forming Units (CFUs) Neutralize_Plate->Incubate_Count Calculate_Reduction Calculate Log10 reduction in CFUs Incubate_Count->Calculate_Reduction End End Calculate_Reduction->End

Anticancer Applications: Resorcinol Dibenzyl Ether Derivatives

Novel resorcinol dibenzyl ether-based compounds have been designed and synthesized as small-molecule inhibitors of the programmed cell death-1/programmed cell death-ligand 1 (PD-1/PD-L1) interaction, a critical immune checkpoint in cancer therapy.[8][9][10][11]

Performance Comparison

Several resorcinol dibenzyl ether derivatives have demonstrated potent inhibitory activity against the PD-1/PD-L1 interaction, with some compounds showing promising in vivo antitumor efficacy.

CompoundPD-1/PD-L1 Inhibition IC50 (nM)In Vivo Antitumor EfficacyReference
NP19 12.5Significant efficacy in melanoma and hepatoma mouse models[9][10]
P18 9.1Highly effective in an immune checkpoint humanized mouse model[8][11]

Compound P18 also exhibited improved pharmacokinetic properties, including higher water solubility and a longer half-life, compared to earlier analogues.[8][11]

Experimental Protocols

Homogeneous Time-Resolved Fluorescence (HTRF) Binding Assay: [9][10]

  • Reagents: Recombinant human PD-1 and PD-L1 proteins, and HTRF detection reagents.

  • Assay Plate: Test compounds are serially diluted in an assay plate.

  • Reaction: The PD-1 and PD-L1 proteins are added to the wells with the test compounds and incubated.

  • Detection: HTRF detection reagents are added, and the plate is incubated.

  • Measurement: The HTRF signal is measured using a plate reader.

  • Analysis: The percentage of inhibition is calculated, and the IC50 value is determined.

Cell Co-culture Model: [8][11]

  • Cell Lines: Cancer cells expressing PD-L1 (e.g., HepG2/PD-L1) and T cells expressing PD-1 (e.g., Jurkat/PD-1).

  • Co-culture: The two cell lines are co-cultured in the presence of different concentrations of the test compounds.

  • Measurement of Cell Death: Cancer cell death is measured using methods such as flow cytometry or lactate dehydrogenase (LDH) release assays.

  • Analysis: The dose-dependent effect of the compound on promoting cancer cell death is evaluated.

Signaling Pathway

PD1_PDL1_Pathway cluster_interaction PD-1/PD-L1 Interaction cluster_inhibition Inhibition by Dichlorobenzyl Ether Derivative cluster_outcome Immune Response T_Cell T Cell Cancer_Cell Cancer Cell PD1 PD-1 PDL1 PD-L1 PDL1_Inhibited PD-L1 Inhibitor Resorcinol Dibenzyl Ether Derivative T_Cell_Activation T Cell Activation Cancer_Cell_Death Cancer Cell Death Immune_Evasion Immune Evasion

References

Investigating the Bioactivity of 3-[(2,6-Dichlorobenzyl)oxy]benzaldehyde: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This guide provides a framework for the investigation of the biological and cross-reactivity profile of the compound 3-[(2,6-Dichlorobenzyl)oxy]benzaldehyde. To date, there is a notable absence of published experimental data on the specific biological activities of this molecule. Consequently, this document outlines a proposed series of biological assays to characterize its potential therapeutic effects. The selection of these assays is based on the known biological activities of structurally related compounds, namely benzaldehyde derivatives and molecules containing a dichlorobenzyl moiety.

This guide will compare the potential activities of this compound with known bioactive compounds, providing a benchmark for its evaluation. Detailed experimental protocols for key assays are included to facilitate the initiation of research.

Proposed Areas of Biological Investigation

Based on the activities of analogous compounds, the primary areas for investigating the bioactivity of this compound should include:

  • Anticancer Activity: Benzyloxybenzaldehyde derivatives have demonstrated significant anticancer properties, including the induction of apoptosis and cell cycle arrest in various cancer cell lines.[1][2][3]

  • Anti-inflammatory Activity: Benzaldehyde derivatives have been shown to inhibit key inflammatory mediators such as nitric oxide (NO) and prostaglandin E2 (PGE2) by suppressing the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[4][5][6][7]

  • Antimicrobial Activity: The 2,4-dichlorobenzyl alcohol, a structural component, is a known antiseptic with broad-spectrum antibacterial and antiviral properties.[8][9][10][11]

  • Neuroprotective Effects: Certain benzaldehyde derivatives have been investigated for their potential to mitigate neuroinflammation and oxidative stress, suggesting a possible role in neurodegenerative disease models.[12][13][14][15][16]

Comparative Analysis with Alternative Compounds

The following tables summarize the reported activities of known bioactive benzaldehyde derivatives, which can serve as comparators for future studies on this compound.

Table 1: Anticancer Activity of Benzyloxybenzaldehyde Derivatives against HL-60 Cells
CompoundStructureIC50 (µM)Reference
2-(Benzyloxy)benzaldehyde1-10[1]
2-[(3-Methoxybenzyl)oxy]benzaldehyde<1[1]
ABMM-15Benzyloxybenzaldehyde derivative0.23 (ALDH1A3 inhibition)[2][17]
ABMM-16Benzyloxybenzaldehyde derivative1.29 (ALDH1A3 inhibition)[2][17]
Table 2: Anti-inflammatory Activity of Benzaldehyde Derivatives in LPS-Stimulated RAW264.7 Macrophages
CompoundEffectPotencyReference
FlavoglaucinInhibition of NO and PGE2 productionSignificant at 5-40 µM[4]
Isotetrahydro-auroglaucinInhibition of NO and PGE2 productionSignificant at 5-40 µM[4]
4-(Furan-3-yl)benzaldehydeWeakly antifungal-[5]

Detailed Experimental Protocols

Cytotoxicity Assessment: MTT Assay

This assay determines the effect of a compound on cell viability.[18][19][20][21][22]

Protocol:

  • Cell Seeding: Plate cells (e.g., HL-60, RAW264.7) in a 96-well plate at a density of 1 x 10⁵ cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of this compound for 24, 48, or 72 hours.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Add 100 µL of a solubilization buffer (e.g., 10% SDS in 0.01 M HCl) and incubate overnight at 37°C.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

Anti-inflammatory Activity: Nitric Oxide (NO) Assay (Griess Reaction)

This assay quantifies the production of nitric oxide, a key inflammatory mediator.[23][24][25][26][27]

Protocol:

  • Cell Culture and Treatment: Seed RAW264.7 macrophages in a 24-well plate. Pre-treat the cells with various concentrations of the test compound for 1 hour, then stimulate with lipopolysaccharide (LPS) (1 µg/mL) for 24 hours.

  • Supernatant Collection: Collect the cell culture supernatant.

  • Griess Reaction: Mix 100 µL of the supernatant with 100 µL of Griess reagent (a 1:1 mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).

  • Incubation: Incubate for 10 minutes at room temperature.

  • Absorbance Measurement: Measure the absorbance at 540 nm. A standard curve using sodium nitrite is used for quantification.

Mandatory Visualizations

Experimental Workflow

G General Workflow for Bioactivity Screening cluster_0 Compound Preparation cluster_1 In Vitro Assays cluster_2 Data Analysis and Interpretation a Synthesize/Acquire This compound b Characterize and confirm purity (NMR, MS) a->b c Prepare stock solutions (e.g., in DMSO) b->c d Cytotoxicity Assay (e.g., MTT) c->d Test Compound e Anti-inflammatory Assay (e.g., Griess Assay) c->e Test Compound f Antimicrobial Assay (e.g., MIC determination) c->f Test Compound g Calculate IC50/MIC values d->g e->g f->g h Compare with alternative compounds g->h i Elucidate Structure-Activity Relationships (SAR) h->i

Caption: General workflow for the initial bioactivity screening of a test compound.

Hypothetical Signaling Pathway: NF-κB Inhibition

Many anti-inflammatory compounds act by inhibiting the NF-κB signaling pathway.[4][28][29][30][31][32]

G Hypothetical Inhibition of the NF-κB Signaling Pathway cluster_cytoplasm Cytoplasm LPS LPS TLR4 TLR4 LPS->TLR4 activates IKK IKK TLR4->IKK activates IkB IκB IKK->IkB phosphorylates NFkB_IkB NF-κB-IκB (Inactive Complex) IkB->NFkB_IkB degradation NFkB NF-κB Nucleus Nucleus NFkB->Nucleus translocates to NFkB_IkB->NFkB releases Genes Pro-inflammatory Gene Expression (iNOS, COX-2) Nucleus->Genes induces Test_Compound This compound (Hypothetical) Test_Compound->IKK inhibits?

Caption: A potential mechanism of action via inhibition of the NF-κB pathway.

Hypothetical Signaling Pathway: Caspase-Dependent Apoptosis

Anticancer compounds often induce apoptosis through the activation of caspases.[33][34][35][36][37]

G Hypothetical Induction of Caspase-Dependent Apoptosis Test_Compound This compound (Hypothetical) Mitochondria Mitochondria Test_Compound->Mitochondria induces stress? Cytochrome_c Cytochrome c Mitochondria->Cytochrome_c releases Apaf1 Apaf-1 Cytochrome_c->Apaf1 binds to Apoptosome Apoptosome Apaf1->Apoptosome forms Caspase9 Pro-Caspase-9 Apoptosome->Caspase9 cleaves Active_Caspase9 Active Caspase-9 Caspase9->Active_Caspase9 Caspase3 Pro-Caspase-3 Active_Caspase9->Caspase3 cleaves Active_Caspase3 Active Caspase-3 Caspase3->Active_Caspase3 Apoptosis Apoptosis Active_Caspase3->Apoptosis executes

Caption: A potential mechanism of action via the intrinsic apoptosis pathway.

Conclusion

While direct experimental evidence for the biological activity of this compound is currently unavailable, its structural similarity to known bioactive molecules suggests it is a promising candidate for investigation. This guide provides a comprehensive starting point for researchers to explore its potential anticancer, anti-inflammatory, antimicrobial, and neuroprotective properties. The provided protocols and comparative data will aid in the design and interpretation of future experiments, ultimately contributing to a better understanding of the therapeutic potential of this compound.

References

Comparative Guide to the Structure-Activity Relationship of Benzaldehyde Analogs Related to 3-[(2,6-Dichlorobenzyl)oxy]benzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: No direct structure-activity relationship (SAR) studies for 3-[(2,6-dichlorobenzyl)oxy]benzaldehyde analogs are publicly available. This guide provides a comparative analysis of structurally related compounds to infer potential SAR trends. The information is intended for researchers, scientists, and drug development professionals.

Introduction

The this compound scaffold represents a unique chemical space with potential for biological activity, owing to its benzaldehyde core, flexible ether linkage, and dichlorinated aromatic ring. In the absence of direct research on this specific series of analogs, this guide explores the SAR of two related classes of compounds: dichlorobenzyl alcohol, a known antiseptic, and a series of benzyloxybenzaldehyde derivatives investigated as enzyme inhibitors. By examining the biological data and SAR of these related molecules, we can extrapolate potential structure-activity principles that may be relevant to the design and evaluation of novel this compound analogs.

Comparative Biological Activity Data

To provide a basis for understanding potential SAR, the following tables summarize the quantitative biological data for structurally related compounds.

Table 1: Bactericidal Activity of 2,4-Dichlorobenzyl Alcohol (DCBA) in Combination with Amylmetacresol (AMC)

A study on an antiseptic lozenge containing 2,4-dichlorobenzyl alcohol (DCBA) and amylmetacresol (AMC) demonstrated broad-spectrum bactericidal activity.[1][2][3] The data below represents the log10 reduction in colony-forming units (CFUs) of various bacterial species implicated in pharyngitis after exposure to the dissolved lozenge.[1][2][3]

Bacterial SpeciesLog10 Reduction in CFU/mL (±SD) at 1 minuteLog10 Reduction in CFU/mL (±SD) at 5 minutesLog10 Reduction in CFU/mL (±SD) at 10 minutes
Streptococcus pyogenes5.7 ± 0.15.7 ± 0.15.7 ± 0.1
Haemophilus influenzae6.1 ± 0.16.0 ± 0.16.2 ± 0.1
Arcanobacterium haemolyticum6.5 ± 0.06.5 ± 0.06.5 ± 0.0
Fusobacterium necrophorum6.5 ± 0.05.3 ± 0.05.3 ± 0.0
Streptococcus dysgalactiae1.5 ± 0.26.3 ± 0.06.3 ± 0.0
Moraxella catarrhalis0.5 ± 0.15.0 ± 0.96.2 ± 0.1
Staphylococcus aureus0.5 ± 0.22.2 ± 0.13.5 ± 0.1

Table 2: Structure-Activity Relationship of Benzyloxybenzaldehyde Derivatives as ALDH1A3 Inhibitors

A series of benzyloxybenzaldehyde analogs were evaluated for their inhibitory activity against aldehyde dehydrogenase 1A3 (ALDH1A3), an enzyme implicated in cancer.[4] The following table presents the chemical structures and corresponding 50% inhibitory concentrations (IC50) for the most potent compounds identified in the study.[4]

Compound IDStructureALDH1A3 IC50 (µM)
ABMM-15 4-(benzyloxy)-3-methoxybenzaldehyde0.23 ± 0.05
ABMM-16 3-(benzyloxy)-4-methoxybenzaldehyde1.29 ± 0.10

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of experimental findings.

Bactericidal Activity Assay (Kill-Kinetic Study) [1][2] Seven bacterial species associated with pharyngitis were exposed to a lozenge containing amylmetacresol (AMC) and 2,4-dichlorobenzyl alcohol (DCBA) dissolved in artificial saliva.[1][2] The in vitro bactericidal activity was measured as a log reduction in colony-forming units (CFUs).[1][2] Bacterial cultures were treated with the dissolved lozenge solution, and samples were taken at specified time points (e.g., 1, 5, and 10 minutes).[1][2] The samples were then serially diluted and plated to determine the number of viable bacteria.[1][2] The log10 reduction in CFUs was calculated by comparing the CFU counts of the treated samples to those of the initial bacterial suspension.[1][2]

ALDH1A3 Inhibition Assay [4] The inhibitory effect of the benzyloxybenzaldehyde derivatives on ALDH1A3 activity was determined using a spectrophotometric assay.[4] The assay measures the enzymatic conversion of a substrate (hexanal) to its corresponding carboxylic acid, which is coupled to the reduction of NAD+ to NADH. The increase in absorbance at 340 nm due to the formation of NADH is monitored over time. The compounds were pre-incubated with the enzyme for a specified duration before the reaction was initiated by the addition of the substrate.[4] To determine the IC50 values, the assay was performed with a range of inhibitor concentrations, and the percentage of remaining enzyme activity was plotted against the logarithm of the inhibitor concentration.[4] The IC50 value, representing the concentration of the inhibitor required to reduce enzyme activity by 50%, was then calculated from the resulting dose-response curve.[4]

Visualizations

General Workflow for Structure-Activity Relationship (SAR) Studies

The following diagram illustrates a typical workflow for conducting SAR studies in drug discovery. This process is iterative, with the results from each step informing the subsequent modifications to the lead compound.

SAR_Workflow A Lead Compound Identification B Analog Design & Synthesis A->B Structural Modification C Biological Screening & Activity Measurement B->C Testing of Analogs D Data Analysis & SAR Determination C->D Activity Data D->B Design of New Analogs E Optimization of Potency & Selectivity D->E SAR Insights F Preclinical Development E->F Candidate Selection

Caption: A generalized workflow for structure-activity relationship (SAR) studies.

Structural Comparison of this compound and Related Compounds

This diagram highlights the structural similarities and differences between the target compound and the related molecules for which biological data is available.

Structural_Comparison cluster_target Target Scaffold cluster_related Related Compounds with Known Activity Target This compound DCBA 2,4-Dichlorobenzyl Alcohol (Antiseptic Activity) Target->DCBA Shared Dichlorobenzyl Moiety Different Benzaldehyde vs. Alcohol ALDH_Inhibitor Benzyloxybenzaldehyde Derivatives (ALDH1A3 Inhibition) Target->ALDH_Inhibitor Shared Benzyloxybenzaldehyde Core Different Substitution Patterns

Caption: Structural relationships between the target compound and related active molecules.

Discussion of Structure-Activity Relationships

Based on the available data for related compounds, several inferences can be drawn regarding the potential SAR of this compound analogs.

  • The Role of the Dichlorobenzyl Group: The presence of a dichlorobenzyl moiety is a common feature between the target compound and 2,4-dichlorobenzyl alcohol, which exhibits antiseptic properties.[1][2][3] This suggests that the dichlorinated ring may contribute to antimicrobial or other biological activities. The specific substitution pattern of the chlorine atoms (2,6-dichloro in the target vs. 2,4-dichloro in the active antiseptic) is likely to influence both the potency and the spectrum of activity. The ortho-substitution in the 2,6-dichloro arrangement can restrict the rotation of the benzyl group, which may affect its binding to biological targets.

  • The Benzyloxybenzaldehyde Core as an Enzyme Inhibitor: The study on benzyloxybenzaldehyde derivatives as ALDH1A3 inhibitors provides valuable insights.[4] Both active compounds, ABMM-15 and ABMM-16, possess a benzyloxybenzaldehyde scaffold.[4] The key difference between these two potent inhibitors lies in the position of the methoxy group on the benzaldehyde ring.[4] The superior activity of ABMM-15 (IC50 = 0.23 µM) compared to ABMM-16 (IC50 = 1.29 µM) suggests that the substitution pattern on the benzaldehyde ring is a critical determinant of inhibitory potency.[4] Specifically, a 4-(benzyloxy)-3-methoxy substitution appears to be more favorable for ALDH1A3 inhibition than a 3-(benzyloxy)-4-methoxy arrangement.[4]

  • Potential for SAR in this compound Analogs: Extrapolating from these findings, modifications to the this compound scaffold could be explored in a systematic manner:

    • Modifications to the Benzaldehyde Ring: Altering the position of the dichlorobenzyloxy group (e.g., to the 2- or 4-position) and introducing various substituents (e.g., hydroxyl, methoxy, halogens) on the benzaldehyde ring could significantly impact biological activity.

    • Modifications to the Dichlorobenzyl Ring: Varying the number and position of the chlorine atoms on the benzyl ring would likely modulate the electronic and steric properties of the molecule, thereby influencing its interaction with biological targets.

    • Alterations to the Ether Linkage: Replacing the oxygen atom of the ether linkage with other groups (e.g., sulfur, methylene) could be investigated to understand the importance of this linker for activity.

Conclusion

While direct experimental data on the structure-activity relationship of this compound analogs is currently lacking, a comparative analysis of structurally related compounds provides a foundation for future research. The known antiseptic properties of dichlorobenzyl alcohol and the enzyme inhibitory activity of benzyloxybenzaldehyde derivatives suggest that the target scaffold is a promising starting point for the development of new biologically active agents. Future SAR studies on this class of compounds should focus on systematic modifications of both aromatic rings and the ether linkage to elucidate the key structural features required for potent and selective activity against specific biological targets.

References

Safety Operating Guide

Proper Disposal of 3-[(2,6-Dichlorobenzyl)oxy]benzaldehyde: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release:

This document provides essential guidance on the safe and compliant disposal of 3-[(2,6-Dichlorobenzyl)oxy]benzaldehyde, a chemical compound utilized in various research and development applications. Adherence to these procedures is critical to ensure personnel safety and environmental protection. This compound is classified as a hazardous material, primarily due to its corrosive nature and the presence of halogenated organic components.[1][2]

I. Hazard Identification and Safety Precautions

Key Hazards:

  • Corrosive: Causes severe skin burns and eye damage.[1][2]

  • Irritant: May cause respiratory irritation.[2][3][4]

  • Environmental Hazard: Potentially toxic to aquatic life with long-lasting effects.

Required Personal Protective Equipment (PPE):

  • Eye Protection: Chemical safety goggles and a face shield.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber).

  • Body Protection: A lab coat or chemical-resistant apron.

  • Respiratory Protection: Use in a well-ventilated area, preferably a chemical fume hood. If dust or aerosols are generated, a NIOSH-approved respirator is necessary.

II. Segregation and Waste Collection

Proper segregation of chemical waste is paramount to prevent dangerous reactions and to facilitate compliant disposal. This compound is a halogenated organic compound and must be disposed of accordingly.

Procedure:

  • Designated Waste Container: Obtain a clearly labeled, dedicated waste container for "Halogenated Organic Waste."[5][6] This container should be made of a compatible material (e.g., high-density polyethylene) and have a secure, tight-fitting lid.

  • Labeling: The container must be labeled with the words "Hazardous Waste," the full chemical name "this compound," and a clear indication of the hazards (e.g., "Corrosive," "Environmental Hazard").

  • Segregation:

    • DO NOT mix with non-halogenated organic waste.[5][7]

    • DO NOT mix with acids, bases, or oxidizers.[5][8]

    • DO NOT mix with aqueous waste.[5]

  • Collection: Carefully transfer the waste chemical into the designated container, avoiding spills and splashes. If the compound is a solid, avoid creating dust.[1] For residual amounts in original containers, the entire container should be treated as hazardous waste.

III. Storage of Hazardous Waste

Proper storage of the hazardous waste container prior to disposal is crucial to maintain a safe laboratory environment.

Guidelines:

  • Location: Store the waste container in a designated satellite accumulation area that is in a well-ventilated location and away from sources of ignition.[6][7]

  • Container Integrity: Ensure the container is always securely closed when not in use.[6]

  • Secondary Containment: Place the waste container in a secondary containment bin to prevent the spread of material in case of a leak.

IV. Disposal Protocol

The final disposal of this compound must be conducted through an approved hazardous waste disposal facility.

Steps:

  • Contact Environmental Health and Safety (EHS): Notify your institution's EHS department or a licensed hazardous waste disposal contractor to arrange for pickup.

  • Documentation: Complete all necessary hazardous waste disposal forms as required by your institution and local regulations.

  • Handover: Ensure the waste container is properly labeled and sealed before handing it over to the authorized disposal personnel.

The primary method for the disposal of halogenated organic compounds is high-temperature incineration at a regulated hazardous waste facility.[5]

V. Spill and Emergency Procedures

In the event of a spill or accidental exposure, immediate action is necessary.

  • Small Spills:

    • Evacuate the immediate area.

    • Wearing appropriate PPE, contain the spill using an inert absorbent material (e.g., vermiculite, sand).

    • Carefully sweep or scoop the absorbed material into the designated halogenated organic waste container.[1]

    • Clean the spill area with an appropriate solvent, and dispose of all contaminated cleaning materials as hazardous waste.

  • Large Spills:

    • Evacuate the laboratory and alert others in the vicinity.

    • Contact your institution's emergency response team or EHS immediately.

  • Personnel Exposure:

    • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek immediate medical attention.[1]

    • Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[1]

    • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[1]

    • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[1]

Quantitative Data Summary

ParameterValueReference
Chemical State Solid (assumed based on similar compounds)[9]
Hazard Classification Skin Corrosion/Irritation, Serious Eye Damage/Irritation[1]
Disposal Route Incineration at a regulated hazardous waste facility[5]
Waste Segregation Halogenated Organic Waste[5][6]

Experimental Protocols

Not applicable to this procedural document.

Visual Workflow for Disposal

Figure 1. Disposal Workflow for this compound cluster_preparation Preparation & Segregation cluster_collection Waste Collection cluster_storage Interim Storage cluster_disposal Final Disposal A Identify Waste as Halogenated Organic B Obtain Labeled 'Halogenated Organic Waste' Container A->B D Transfer Waste Chemical to Container B->D C Wear Appropriate PPE C->D E Securely Close Container D->E F Store in Designated Satellite Accumulation Area E->F G Utilize Secondary Containment F->G H Contact EHS for Pickup G->H I Complete Waste Disposal Forms H->I J Handover to Authorized Personnel for Incineration I->J

Figure 1. Disposal Workflow for this compound

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.